molecular formula C6H7NO2 B1346937 3-Methoxy-2(1H)-pyridone CAS No. 20928-63-6

3-Methoxy-2(1H)-pyridone

Cat. No.: B1346937
CAS No.: 20928-63-6
M. Wt: 125.13 g/mol
InChI Key: LKIMDXQLHFCXQF-UHFFFAOYSA-N
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Description

3-Methoxy-2(1H)-pyridone is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1H-pyridin-2-one
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InChI

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LKIMDXQLHFCXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
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DSSTOX Substance ID

DTXSID80175088
Record name 3-Methoxy-2-pyridone
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Molecular Weight

125.13 g/mol
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CAS No.

20928-63-6
Record name 3-Methoxy-2(1H)-pyridinone
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Record name 3-Methoxy-2-pyridone
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Record name 3-Methoxy-2-pyridone
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Record name 3-METHOXY-2-PYRIDONE
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Foundational & Exploratory

Technical Guide: 3-Methoxy-2(1H)-pyridone (CAS: 20928-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methoxy-2(1H)-pyridone, a heterocyclic organic compound. It details its chemical and physical properties, safety information, spectroscopic data, and its role as a valuable intermediate in organic synthesis.

Chemical and Physical Properties

This compound is a solid, off-white to brown powder at room temperature.[1][2] Its key physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 20928-63-6[3]
Molecular Formula C₆H₇NO₂[3]
Molecular Weight 125.13 g/mol [3]
Appearance White to Brown Solid/Powder[1][3]
Melting Point 115-117 °C[3]
Assay / Purity ≥96% (HPLC)[2]
IUPAC Name 3-methoxy-1H-pyridin-2-one[1]
Synonyms 3-methoxypyridin-2-ol, 2-hydroxy-3-methoxypyridine[1]

Computed Molecular Properties

Computational data provides further insight into the molecule's structure and behavior.

DescriptorValueReference(s)
XLogP3-AA 0.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
InChI Key LKIMDXQLHFCXQF-UHFFFAOYSA-N[3]
SMILES COC1=CC=CNC1=O[3]

Safety and Handling

This compound is classified as hazardous.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]

Hazard ClassGHS PictogramSignal WordHazard Statement Codes
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation
Eye Irritation (Category 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation
STOT SE (Category 3)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation

STOT SE: Specific Target Organ Toxicity - Single Exposure. Target Organs: Respiratory system.[3]

Spectroscopic Data

Spectroscopic data is available for the structural confirmation of this compound.

  • Infrared (IR) Spectrum: Conforms to the expected structure.[2][5]

  • Mass Spectrum (Electron Ionization): Data is available through the NIST WebBook.[5]

Chemical Structure and Tautomerism

A key feature of 2-pyridones is their existence in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. The pyridone form generally predominates in both solid and solution phases. This equilibrium is fundamental to its reactivity.

Caption: Lactam-Lactim tautomeric equilibrium.

Applications and Biological Context

This compound serves as a key building block in the synthesis of more complex molecules.[6]

  • Synthetic Intermediate: It has been utilized as a starting reagent for the total synthesis of cepabactin and in the synthesis of azabenzoisocoumarins.[6][7]

  • Medicinal Chemistry Scaffold: The 2-pyridone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties. The presence and position of substituents like a methoxy group can significantly influence the molecule's bioactivity.

Experimental Protocol: Representative Synthesis

While a specific protocol from a source like Organic Syntheses is not available for this exact compound, a representative procedure can be described based on the known O-methylation of 2,3-dihydroxypyridine. This method involves the selective methylation of the hydroxyl group at the 3-position.

Reaction: O-Methylation of 2,3-dihydroxypyridine

Methodology:

  • Preparation: To a solution of 2,3-dihydroxypyridine (1.0 eq) in an appropriate solvent (e.g., water or a polar aprotic solvent like DMF) in a reaction flask, a base such as sodium hydroxide (NaOH) (1.05 eq) is added. The mixture is stirred at a reduced temperature (e.g., 5 °C).

  • Methylation: A methylating agent, such as dimethyl sulfate (1.05 eq), is added dropwise to the solution while maintaining the temperature.

  • Reaction: The reaction mixture is stirred for an extended period (e.g., 20 hours) while allowing it to warm slowly to room temperature to ensure the completion of the methylation.

  • Workup: The solvent is removed under reduced pressure (in vacuo). The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and impurities.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

synthesis_workflow start Start: 2,3-Dihydroxypyridine dissolve 1. Dissolve in Water/Solvent 2. Add NaOH (Base) 3. Cool to 5°C start->dissolve methylate Add Dimethyl Sulfate (CH₃)₂SO₄ Dropwise at 5°C dissolve->methylate react Stir for 20 hours Allow to warm to RT methylate->react workup 1. Remove solvent in vacuo 2. Aqueous Workup (EtOAc/Water) 3. Wash with Brine react->workup purify 1. Dry (Na₂SO₄) 2. Filter 3. Evaporate Solvent workup->purify end Product: this compound purify->end

Caption: Representative workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Methoxy-2(1H)-pyridone: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

3-Methoxy-2(1H)-pyridone , a heterocyclic organic compound, possesses a unique molecular structure that has garnered interest in synthetic and medicinal chemistry. Below is a summary of its key molecular and physical properties.

PropertyValueReference
Molecular Formula C₆H₇NO₂[1][2][3]
Molecular Weight 125.13 g/mol [2][3]
CAS Number 20928-63-6[2][3]
Appearance Solid[2]
Melting Point 115-117 °C[2][4]
SMILES COC1=CC=CNC1=O[2][4]
InChI Key LKIMDXQLHFCXQF-UHFFFAOYSA-N[2][4]

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

Synthesis_Workflow Start Start: 2,3-Dihydroxypyridine Step1 Dissolve in suitable polar aprotic solvent (e.g., DMF, Acetone) Start->Step1 Step2 Add a mild base (e.g., K₂CO₃, Cs₂CO₃) Step1->Step2 Step3 Introduce methylating agent (e.g., Methyl iodide, Dimethyl sulfate) under controlled temperature Step2->Step3 Step4 Reaction monitoring (e.g., TLC, LC-MS) Step3->Step4 Step5 Work-up: Quench reaction, extractive separation Step4->Step5 Step6 Purification (e.g., Column chromatography, Recrystallization) Step5->Step6 End End Product: This compound Step6->End

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Generalized):

  • Reaction Setup: To a solution of 2,3-dihydroxypyridine (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetone, a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-1.5 equivalents) is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.0-1.2 equivalents), is added dropwise to the suspension at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 50 °C), depending on the reactivity of the chosen reagents.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Applications in Synthesis

This compound serves as a valuable starting material in the total synthesis of complex natural products.

Known Synthetic Applications:

Target MoleculeSynthetic Utility of this compoundReference
Cepabactin Starting reagent in the total synthesis pathway.[2][5]
Azabenzoisocoumarins Utilized in the synthesis through double ipso substitutions.[2][5]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature directly linking this compound to the modulation of specific biological signaling pathways. However, the broader class of pyridinone derivatives has been extensively studied and shown to exhibit a range of biological activities, including the inhibition of various kinases.

PIM-1 Kinase Inhibition by Pyridone Derivatives (A Related Area of Study):

While not specific to this compound, other pyridone-containing molecules have been identified as inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival.

Illustrative PIM-1 Signaling Pathway:

PIM1_Signaling cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_downstream Downstream Effects Cytokines Cytokines Receptor Receptor Cytokines->Receptor Growth_Factors Growth_Factors Growth_Factors->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1 PIM1 STAT->PIM1 induces transcription Bad_p Phosphorylation of Bad PIM1->Bad_p phosphorylates Cell_Proliferation Cell Proliferation PIM1->Cell_Proliferation promotes Pyridone_Inhibitor Pyridone Derivatives Pyridone_Inhibitor->PIM1 inhibits Caspase_Inhibition Inhibition of Caspase Cascade Bad_p->Caspase_Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Caspase_Inhibition->Apoptosis_Inhibition

Caption: A simplified diagram of the PIM-1 signaling pathway.

Note to Researchers: The investigation into the specific biological targets and mechanisms of action of this compound represents a promising area for future research. Given the established bioactivity of the pyridone scaffold, it is plausible that this compound may exhibit interesting pharmacological properties.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

GHS Hazard Statements:

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Spectroscopic data (NMR, IR, Mass Spec) of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-2(1H)-pyridone (CAS No. 20928-63-6), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for easy reference and comparison. Detailed experimental protocols and a visual representation of the analytical workflow are also included to aid in the replication and interpretation of these findings.

Molecular Structure and Properties

  • Molecular Formula: C₆H₇NO₂

  • Molecular Weight: 125.13 g/mol [1]

  • Appearance: White to brown solid/powder[2]

  • Melting Point: 115-117 °C[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsMethoxy group (-OCH₃) protons are expected to appear as a singlet around 3.8-4.0 ppm. Protons on the pyridone ring are expected in the aromatic region.
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search resultsThe methoxy carbon (-OCH₃) is expected to appear around 55-60 ppm. The carbonyl carbon (C=O) would be significantly downfield.
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search resultsExpected peaks include C=O stretching (around 1650 cm⁻¹), C=C stretching, C-O stretching, and N-H stretching.
Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
125Data not available in search resultsMolecular Ion [M]⁺
Data not available in search resultsData not available in search resultsFragment Ions

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz or higher). Key parameters include the number of scans, relaxation delay, and pulse width. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: An FTIR spectrometer, such as a Bruker Tensor 27, is used to acquire the spectrum. A background spectrum of the empty sample holder is first recorded. The sample is then scanned over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure Structure Elucidation NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

References

An In-depth Technical Guide to the Tautomerism of 3-Methoxy-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3-methoxy-2-hydroxypyridine, a crucial aspect for understanding its chemical behavior and biological activity. While direct quantitative data for this specific compound is sparse in publicly available literature, this document extrapolates from the extensively studied tautomerism of 2-hydroxypyridine and related substituted analogs. We delve into the structural aspects of the tautomers, the influence of solvent polarity, and established experimental and computational methodologies for their characterization. This guide includes detailed protocols for spectroscopic analysis and presents illustrative diagrams to clarify the core concepts and experimental workflows.

Introduction: The Significance of Tautomerism in Pyridinones

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development. For heteroaromatic compounds like substituted pyridines, tautomerism can significantly influence key physicochemical properties such as pKa, lipophilicity, hydrogen bonding capability, and molecular shape. These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.

The 2-hydroxypyridine/2-pyridone tautomeric system is a classic and extensively studied example. The equilibrium between the aromatic hydroxy form (enol) and the non-aromatic but resonance-stabilized pyridone form (keto) is sensitive to both the electronic nature of substituents and the surrounding environment, particularly the solvent. Understanding and controlling this equilibrium is therefore of paramount importance for medicinal chemists.

Tautomeric Forms of 3-Methoxy-2-hydroxypyridine

3-Methoxy-2-hydroxypyridine exists in a tautomeric equilibrium between the 3-methoxy-2-hydroxypyridine (hydroxy or enol form) and the 3-methoxy-1H-pyridin-2-one (pyridone or keto form).

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms of 3-methoxy-2-hydroxypyridine.

The hydroxy form possesses a fully aromatic pyridine ring, which contributes to its stability. Conversely, the pyridone form benefits from the high strength of the carbon-oxygen double bond (carbonyl group) and can be stabilized by intermolecular hydrogen bonding in condensed phases. The methoxy group at the 3-position is expected to influence the electronic distribution in the ring and, consequently, the position of the tautomeric equilibrium.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

  • Solvent Polarity: This is one of the most significant factors. Nonpolar solvents tend to favor the less polar hydroxy tautomer. In contrast, polar protic solvents, such as water and alcohols, can stabilize the more polar pyridone tautomer through hydrogen bonding. Polar aprotic solvents also favor the pyridone form due to its larger dipole moment.[1]

  • Temperature: Changes in temperature can shift the equilibrium, and thermodynamic studies can reveal the enthalpy and entropy differences between the tautomers.

  • Concentration: In some cases, self-association through hydrogen bonding, particularly dimerization of the pyridone form, can influence the equilibrium position in a concentration-dependent manner.

  • Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring alters the relative stabilities of the two forms. An electron-donating group like methoxy can influence the basicity of the ring nitrogen and the acidity of the hydroxyl proton.

Experimental Characterization

The determination of the tautomeric ratio (Kt = [pyridone]/[hydroxy]) relies on spectroscopic techniques that can distinguish between the two forms.

UV/Vis Spectroscopy

Principle: The hydroxy and pyridone tautomers have distinct chromophores and thus exhibit different absorption spectra. The aromatic hydroxy form typically has a lower wavelength absorption maximum compared to the conjugated system of the pyridone form.

Methodology:

  • Synthesis of Fixed Tautomers: To accurately determine the molar extinction coefficients (ε) of each tautomer, "fixed" or "locked" derivatives are synthesized.

    • O-methylated derivative (2-methoxy-3-methoxypyridine): Models the hydroxy tautomer.

    • N-methylated derivative (1-methyl-3-methoxy-pyridin-2-one): Models the pyridone tautomer.

  • Sample Preparation: Solutions of the target compound and the two fixed derivatives are prepared in the solvent of interest at a known concentration (typically in the range of 10-4 to 10-5 M).

  • Spectral Acquisition: The UV/Vis absorption spectra of the three solutions are recorded over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: The tautomeric ratio is calculated using the following equation, assuming the observed spectrum is a linear combination of the spectra of the two tautomers:

    A = εhydroxy * chydroxy * l + εpyridone * cpyridone * l

    where A is the absorbance at a specific wavelength, ε is the molar extinction coefficient, c is the concentration, and l is the path length. By measuring the absorbance of the target compound and the fixed derivatives at a wavelength where their absorptions differ significantly, the ratio of the concentrations of the two tautomers can be determined.

NMR Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the hydroxy and pyridone forms. The spectra of the fixed O-methyl and N-methyl derivatives are used as references.

Methodology:

  • Sample Preparation: Solutions of the target compound and the fixed derivatives are prepared in a suitable deuterated solvent.

  • Spectral Acquisition: 1H and 13C NMR spectra are acquired. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between scans. This can be achieved by using a sufficiently long relaxation delay (D1).

  • Data Analysis:

    • Slow Exchange: If the rate of interconversion between the tautomers is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. The tautomeric ratio can be determined by integrating the signals corresponding to each form.

    • Fast Exchange: If the interconversion is fast, a single, time-averaged set of signals will be observed. The chemical shifts in this averaged spectrum will be a weighted average of the chemical shifts of the individual tautomers. The mole fraction (and thus the tautomeric ratio) can be calculated if the chemical shifts of the "pure" tautomers are known from their fixed derivatives.

Computational Analysis

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely employed to complement experimental studies.[1] These methods can provide valuable insights into:

  • Relative Stabilities: Calculation of the gas-phase and solution-phase energies of the tautomers to predict the equilibrium position.

  • Geometries: Optimization of the molecular structures to obtain bond lengths and angles for each tautomer.

  • Spectroscopic Properties: Prediction of NMR chemical shifts and UV/Vis absorption wavelengths to aid in the interpretation of experimental spectra.

  • Solvent Effects: Implicit and explicit solvent models can be used to simulate the influence of the solvent on the tautomeric equilibrium.

Quantitative Data Summary

CompoundSolventKt ([pyridone]/[hydroxy])ΔG (kJ/mol)Reference
2-HydroxypyridineGas Phase~0.3~+2.9[2]
2-HydroxypyridineCyclohexane~1.0~0[1]
2-HydroxypyridineChloroform~3.0~-2.7[1]
2-HydroxypyridineAcetonitrile~10~-5.7[1]
2-HydroxypyridineWater~900~-16.8[2]

This table presents approximate values for the parent 2-hydroxypyridine system and is intended for illustrative purposes.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the experimental determination of tautomeric equilibrium and a conceptual representation of the factors influencing this equilibrium.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing S1 Synthesize 3-methoxy-2-hydroxypyridine A1 Prepare solutions in various solvents S1->A1 S2 Synthesize Fixed Tautomers (O-methyl and N-methyl derivatives) S2->A1 D1 Calculate Molar Extinction Coefficients D2 Determine Chemical Shifts of fixed tautomers A2 Acquire UV/Vis Spectra A1->A2 A3 Acquire NMR Spectra (1H, 13C) A1->A3 A2->D1 A3->D2 D3 Calculate Tautomeric Ratio (Kt) and Thermodynamic Parameters D1->D3 D2->D3

Caption: General experimental workflow for the determination of tautomeric equilibrium.

influencing_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Equilibrium Tautomeric Equilibrium (Kt) Aromaticity Aromaticity of Hydroxy Form Aromaticity->Equilibrium BondStrength C=O Bond Strength of Pyridone Form BondStrength->Equilibrium Substituent Electronic Effects of -OCH3 Group Substituent->Equilibrium Solvent Solvent Polarity and H-Bonding Solvent->Equilibrium Temp Temperature Temp->Equilibrium Conc Concentration (Self-association) Conc->Equilibrium

Caption: Key factors influencing the tautomeric equilibrium of 3-methoxy-2-hydroxypyridine.

Conclusion

The tautomerism of 3-methoxy-2-hydroxypyridine is a critical determinant of its chemical and physical properties, and by extension, its potential as a pharmacologically active agent. While direct experimental data on this specific molecule is limited, a robust framework for its study can be established based on the well-understood behavior of 2-hydroxypyridine and its derivatives. This guide has outlined the key structural features, influencing factors, and detailed experimental and computational approaches for the characterization of its tautomeric equilibrium. For drug development professionals, a thorough understanding and empirical determination of the tautomeric preference of this and similar molecules in relevant biological media is an indispensable step in the design of effective and reliable therapeutics.

References

The Multifaceted Biological Potential of 3-Methoxy-2(1H)-pyridone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methoxy-2(1H)-pyridone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a focus on their potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a resource for ongoing and future research in this area.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the available quantitative data for various analogues, providing a basis for structure-activity relationship (SAR) studies.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of a compound's potency.

Table 1: Anticancer Activity of Pyridinone and Methoxy-Substituted Derivatives (IC50 µM)

Compound/Derivative ClassHCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)PC-3 (Prostate)HeLa (Cervical)A549 (Lung)MDA-MB-231 (Breast)Reference
Pyrimido[4,5-c]quinolin-1(2H)-ones [1]
2-methoxy & 2,4-dimethoxy substitutedNot ReportedNot ReportedEnhanced antimigratory activityNot ReportedNot ReportedNot ReportedNot Reported[1]
3,4,5-trimethoxy substitutedNot ReportedNot ReportedSignificantly improved antimigratory activityNot ReportedNot ReportedNot ReportedNot Reported[1]
Pyrazolo[3,4-b]pyridines [2]
Compound 9aNot ReportedNot ReportedNot ReportedNot Reported2.59Not ReportedNot Reported[2]
Compound 14g1.98Not Reported4.66Not ReportedNot ReportedNot ReportedNot Reported[2]
General Pyridine Derivatives [3]
OMe substituted (Compound 56)Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported0.075[3]
Cyanopyridinones
Compound 11a-cNot Reported53.6-77.656.3-78.3Not ReportedNot ReportedNot ReportedNot Reported

Note: Data is compiled from various studies on pyridinone and methoxy-substituted heterocyclic compounds to provide a comparative landscape. Direct SAR studies on a unified series of this compound derivatives are limited in the public domain.

Antimicrobial Activity

The antimicrobial potential of pyridinone derivatives has been explored against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the primary endpoint for these studies, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Pyridinone Derivatives (MIC µg/mL)

Compound/Derivative ClassS. aureusS. pneumoniaeE. faecalisB. subtilisE. coliP. aeruginosaReference
3-(pyridin-3-yl)-2-oxazolidinones [4]
Compound 9g3264128256>256>256[4]
Compound 21d2148>256>256[4]
Coumarin-pyridone hybrids
Compound 37d, 37i, 37k, 37o60-80Not ReportedNot ReportedNot Reported60-8060-80

Key Signaling Pathways

The biological effects of this compound derivatives are likely mediated through their interaction with various intracellular signaling pathways. Based on the activities of related compounds, the p38 MAPK, Hedgehog, and NF-κB pathways are of particular interest.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical regulator of inflammatory responses.[5] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammatory Response (Cytokine Production) TranscriptionFactors->Inflammation

p38 MAPK Signaling Pathway
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[3] Its aberrant activation is implicated in the development of various cancers, making it an attractive target for anticancer therapies.

Hedgehog_Pathway cluster_nucleus Cell Nucleus Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh_Ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression

Hedgehog Signaling Pathway
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the immune and inflammatory responses, cell proliferation, and survival.[6] Dysregulation of this pathway is associated with inflammatory diseases and cancer.

NFkB_Pathway cluster_nucleus Cell Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates GeneTranscription Pro-inflammatory Gene Transcription

NF-κB Signaling Pathway

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the biological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

MTT Assay Workflow

Protocol Outline:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Workflow:

MIC_Workflow Compound_Dilution Prepare serial dilutions of compound in broth Inoculation Inoculate wells with bacterial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation MIC_Determination Visually inspect for growth and determine MIC Incubation->MIC_Determination

Broth Microdilution Workflow

Protocol Outline:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of novel compounds.

Workflow:

Paw_Edema_Workflow Animal_Grouping Group and acclimate rodents (e.g., rats) Compound_Admin Administer test compound or vehicle (i.p.) Animal_Grouping->Compound_Admin Carrageenan_Inject Inject carrageenan into the sub-plantar region of the paw Compound_Admin->Carrageenan_Inject Paw_Volume_Measure Measure paw volume at specified time intervals Carrageenan_Inject->Paw_Volume_Measure Data_Analysis Calculate percent inhibition of edema Paw_Volume_Measure->Data_Analysis

Carrageenan-Induced Paw Edema Workflow

Protocol Outline:

  • Animal Preparation: Fast rodents overnight prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally or orally.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data, though somewhat fragmented, consistently point towards the potential of these derivatives in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, including their effects on key signaling pathways such as p38 MAPK, Hedgehog, and NF-κB, will be crucial for optimizing their therapeutic potential and advancing lead compounds into further preclinical and clinical development. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of new, potent, and selective drug candidates based on this versatile chemical scaffold.

References

The Pyridinone Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone core, a six-membered heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of therapeutic agents. Its unique electronic and structural properties, particularly its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups, have made it a cornerstone in the design of novel drugs targeting a wide range of diseases. This technical guide provides a comprehensive review of key pyridinone-containing drugs, delving into their mechanisms of action, summarizing critical quantitative data, and detailing relevant experimental protocols to support ongoing research and development efforts in this vital area of medicinal chemistry.

Introduction to the Pyridinone Core

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[1][2][3] The scaffold's appeal is enhanced by its favorable physicochemical properties, which can be readily modulated through synthetic modifications to optimize polarity, lipophilicity, and metabolic stability.[1][2] This adaptability has led to the successful development and approval of several pyridinone-based drugs, including the cardiotonic agent milrinone, the antifibrotic drug pirfenidone, the iron chelator deferiprone, the antifungal ciclopirox, the non-nucleoside reverse transcriptase inhibitor doravirine, and the EZH2 inhibitor tazemetostat.[1][2]

Key Pyridinone-Based Therapeutics: A Detailed Overview

This section will explore the medicinal chemistry of several key drugs built upon the pyridinone core, providing insights into their therapeutic applications and molecular mechanisms.

Milrinone: A Phosphodiesterase 3 (PDE3) Inhibitor for Heart Failure

Milrinone is a positive inotropic and vasodilatory agent used in the short-term treatment of acute decompensated heart failure.[4] Its therapeutic effects are derived from the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5]

Mechanism of Action: By inhibiting PDE3, milrinone increases intracellular cAMP levels in both cardiac and vascular smooth muscle cells.[4][5] In the heart, elevated cAMP activates protein kinase A (PKA), which phosphorylates calcium channels, leading to an increased influx of calcium ions and enhanced myocardial contractility (inotropy) and relaxation (lusitropy).[4] In vascular smooth muscle, increased cAMP also activates PKA, which leads to vasodilation, reducing both preload and afterload on the heart.[4][5]

Signaling Pathway of Milrinone:

Milrinone_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Ca²⁺ Channels PKA->Ca_Channel Phosphorylates Vasodilation Vasodilation (Vascular Smooth Muscle) PKA->Vasodilation Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contractility ↑ Contractility (Heart) Ca_Influx->Contractility

Caption: Milrinone inhibits PDE3, increasing cAMP and leading to enhanced cardiac contractility and vasodilation.

Quantitative Data for Milrinone:

ParameterValueReference
IC₅₀ (PDE3A) 0.45 µM[6]
IC₅₀ (PDE3B) 1.0 µM[6]
Half-life (t½) 2.3 - 2.5 hours[4][5]
Volume of Distribution (Vd) 0.38 L/kg[5]
Protein Binding 70%[5]

Experimental Protocols:

  • Synthesis of Milrinone: A common industrial synthesis involves the condensation of cyanoacetamide with 4-(dimethylamino)-3-(4-pyridinyl)-3-buten-2-one in the presence of a base. The starting material for this synthesis is typically 4-picoline.[7] Another approach starts with 1-(4-pyridyl)-2-acetone, which is reacted with α-(substituted methylene) cyanoacetamide under alkaline conditions.[8]

  • Phosphodiesterase 3 (PDE3) Inhibition Assay: The inhibitory activity of milrinone on PDE3 can be determined using a fluorescence polarization (FP) assay. This method measures the enzymatic hydrolysis of a fluorescently labeled cAMP derivative. In the absence of an inhibitor, PDE3 hydrolyzes the substrate, and the resulting fluorescent monophosphate binds to a larger agent, increasing fluorescence polarization. An inhibitor like milrinone prevents this hydrolysis, resulting in a low polarization signal. The IC₅₀ value is determined by measuring the percentage of inhibition at various concentrations of the compound.[3][9]

Tazemetostat: An EZH2 Inhibitor for Lymphoma and Sarcoma

Tazemetostat is a first-in-class, orally bioavailable inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. It is approved for the treatment of certain types of follicular lymphoma and epithelioid sarcoma.[10]

Mechanism of Action: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to the repression of target gene expression. In certain cancers, mutations or overexpression of EZH2 lead to aberrant gene silencing, promoting cell proliferation and blocking differentiation.[11] Tazemetostat competitively inhibits the enzymatic activity of both wild-type and mutant forms of EZH2, leading to decreased H3K27me3 levels, de-repression of PRC2 target genes, and subsequent cell cycle arrest and apoptosis in cancer cells.[11][12]

Signaling Pathway of Tazemetostat:

Tazemetostat_Pathway cluster_nucleus Cell Nucleus Tazemetostat Tazemetostat EZH2 EZH2 (in PRC2 complex) Tazemetostat->EZH2 Inhibits Apoptosis Apoptosis Tazemetostat->Apoptosis Leads to H3K27 Histone H3 Lysine 27 (H3K27) EZH2->H3K27 Methylates H3K27me3 H3K27me3 H3K27->H3K27me3 Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Tumor_Growth Tumor Cell Proliferation & Survival Gene_Repression->Tumor_Growth Doravirine_Pathway cluster_virus HIV-1 Replication Cycle Doravirine Doravirine RT HIV-1 Reverse Transcriptase (RT) Doravirine->RT Binds to allosteric site Viral_DNA Viral DNA Doravirine->Viral_DNA Inhibits Viral_RNA Viral RNA RT->Viral_RNA Acts on Viral_RNA->Viral_DNA Reverse Transcription Replication Viral Replication Viral_DNA->Replication Pirfenidone_Pathway cluster_cell Fibroblast Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta Downregulates expression Smad_Pathway Smad Signaling Pathway Pirfenidone->Smad_Pathway Inhibits TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Activates TGF_beta_R->Smad_Pathway Fibroblast_Prolif Fibroblast Proliferation Smad_Pathway->Fibroblast_Prolif Myofibroblast_Diff Myofibroblast Differentiation Smad_Pathway->Myofibroblast_Diff ECM_Deposition Extracellular Matrix Deposition Smad_Pathway->ECM_Deposition

References

A Technical Guide to the Discovery and Isolation of Pyridinone-Based Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, and characterization of pyridinone-based natural products. The 2-pyridone core is a privileged scaffold in medicinal chemistry, frequently found in natural products exhibiting a wide array of biological activities.[1][2][3] These compounds, isolated from sources like plants and fungi, have demonstrated potential as antimicrobial, antitumor, anti-inflammatory, and antiviral agents, making them attractive molecules for drug development.[1][4][5] This document details the methodologies for their discovery and purification, presents quantitative data for key compounds, and illustrates relevant experimental workflows.

Discovery of Pyridinone Natural Products

The journey of discovering new pyridinone-based natural products often begins with the screening of extracts from various natural sources. Historically, compounds like Ricinine, a toxic alkaloid from the castor bean (Ricinus communis), were among the first pyridone natural products to be isolated.[3][6] Modern approaches involve bioassay-guided fractionation, where crude extracts are systematically separated, and the resulting fractions are tested for specific biological activities. This process narrows down the search to the individual active compounds.

Many organisms, particularly fungi and plants, are prolific producers of these heterocyclic compounds.[3][7] For instance, Ilicicolin H, a potent antifungal agent, was discovered by screening extracts from the fungus Gliocladium roseum.[5][8] Similarly, Penipyridones A–F were isolated from the fermentation broth of Penicillium funiculosum, a fungus derived from an Antarctic moss.[9]

The diverse biological activities of these compounds are a driving force in their continued discovery. They have been investigated for roles as anticancer agents (Fredericamycin A), treatments for Alzheimer's disease (Huperzine A), and inhibitors of viral enzymes, such as the SARS-CoV-2 main protease.[2][4]

Table 1: Representative Pyridinone-Based Natural Products and Their Bioactivities

Compound NameSourceMajor Biological ActivityQuantitative Data (IC50 / MIC)
Ricinine Ricinus communis (plant)AntifungalMIC: 7.81 µg/mL (vs. A. flavus); 62.5 µg/mL (vs. T. rubrum)[6][10]
Ilicicolin H Gliocladium roseum (fungus)Antifungal (mitochondrial cytochrome bc1 reductase inhibitor)IC50: 2–3 ng/mL[5][8]
Fredericamycin A Streptomyces griseus (bacteria)Anticancer-
Camptothecin Camptotheca acuminata (plant)Anticancer (DNA topoisomerase I inhibitor)-
Pyridovericin Beauveria bassiana (fungus)Anticancer (Cytotoxic)IC50: 25.9 µM (vs. HL-60); 34.6 µM (vs. HCT8)[11]
Penipyridone A Penicillium funiculosum (fungus)Lipid-loweringActive in HepG2 hepatocytes[9]
Trichodin A Trichoderma sp. (fungus)AntifungalActive against Candida albicans[3]

General Isolation and Purification Workflow

The isolation of pyridinone natural products from their source material is a multi-step process that leverages the physicochemical properties of the target molecules. The general workflow involves extraction, fractionation, and purification, often guided by bioassays to track the active components.

G cluster_0 Isolation Workflow RawMaterial Natural Source Material (e.g., Plant Leaves, Fungal Culture) Extraction Crude Extraction (e.g., Methanol, Ethanol) RawMaterial->Extraction Partitioning Solvent-Solvent Partitioning (e.g., Hexane/Water, EtOAc/Water) Extraction->Partitioning Fractionation Column Chromatography (Silica Gel, Sephadex) Partitioning->Fractionation Monitoring TLC / Bioassay Fractionation->Monitoring Purification Preparative HPLC (e.g., C18 Reverse-Phase) Fractionation->Purification PureCompound Isolated Pyridinone Natural Product Purification->PureCompound Elucidation Structure Elucidation (NMR, MS, IR) PureCompound->Elucidation

Caption: General experimental workflow for isolating pyridinone natural products.

Detailed Experimental Protocols

This section provides representative methodologies for the key stages of isolation and purification.

Extraction

The initial step involves extracting the compounds from the biomass. The choice of solvent is critical and is based on the polarity of the target pyridinones.

  • Maceration: Dried and powdered source material (e.g., plant leaves, fungal mycelia) is soaked in a solvent (commonly methanol or ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation.[10] This method is simple and suitable for thermally sensitive compounds.

  • Acid-Base Extraction: This technique is particularly effective for isolating pyridinone alkaloids like ricinine.[6][10]

    • The crude extract is acidified (e.g., with 2.5% HCl), which protonates the basic nitrogen of the alkaloid, making it soluble in the aqueous layer.

    • The acidic aqueous solution is washed with a non-polar organic solvent (e.g., n-hexane, chloroform) to remove neutral and acidic impurities.[12]

    • The aqueous layer is then made basic (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloid.[12]

    • The now neutral alkaloid is extracted back into an organic solvent (e.g., chloroform), separating it from more polar, water-soluble compounds.[12]

Chromatographic Separation and Purification

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.[13]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used throughout the isolation process to monitor the complexity of fractions and guide the selection of solvent systems for column chromatography.[14] Plates are typically silica gel, and spots are visualized under UV light.

  • Column Chromatography (CC): This is the primary technique for the large-scale fractionation of the crude extract.

    • Stationary Phase: Silica gel is most common for normal-phase chromatography. Size-exclusion gels like Sephadex LH-20 are also used.[15]

    • Mobile Phase: A gradient of solvents with increasing polarity is typically used. Common systems include hexane-ethyl acetate or chloroform-methanol mixtures.[12][15] Fractions are collected and analyzed by TLC.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the final step to achieve high-purity compounds.[16] It is widely used for both analysis and isolation of bioactive natural products.[16]

    • Mode: Preparative reverse-phase HPLC is common, using a C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is used.

    • Detection: A UV detector, such as a photodiode array (PDA), is used to monitor the eluting compounds.[16]

Table 2: Example Chromatographic Conditions for Pyridinone Isolation

TechniqueStationary PhaseMobile Phase / Solvent SystemExample Application
Acid-Base Extraction Liquid-Liquid2.5% HCl (aq) / NH₄OH (aq) / ChloroformIsolation of Ricinine[6][12]
Column Chromatography Silica Gel (200-300 mesh)Chloroform-Methanol gradient (e.g., 99:1 to 95:5)Fractionation of total alkaloid extract[12]
Preparative TLC Silica Gel 60 F₂₅₄Chloroform-Methanol (9:1)Final purification of minor compounds[12]
Preparative HPLC C18 Reverse-PhaseWater-Methanol gradientPurification of Penipyridones[9]
Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule.[17] 2D NMR experiments (COSY, HMBC, HSQC) are used to establish connectivity.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental formula.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the C=O and N-H bonds characteristic of the 2-pyridone ring.[17]

Table 3: Representative Spectroscopic Data for 2-Pyridone

TechniqueData (Solvent: CD₃OD)
¹H NMR δ (ppm) = 8.07 (dd, 1H, C-6), 7.98 (dd, 1H, C-3), 7.23 (dd, 1H, C-5), 7.21 (dd, 1H, C-4)[17]
¹³C NMR δ (ppm) = 155.9 (C-2), 140.8 (C-4), 138.3 (C-6), 125.8 (C-3), 124.4 (C-5)[17]
UV/Vis (MeOH) λmax (nm) = 226.2, 297.6[17]

Mechanism of Action and Signaling Pathways

Pyridinone natural products exert their biological effects through various mechanisms, often involving the inhibition of key enzymes. The 2-pyridone scaffold can act as a hydrogen bond donor and acceptor, allowing it to mimic peptide bonds and interact effectively with biological targets.[5][18] For example, several 2-pyridone compounds were identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[4] The diagram below illustrates this inhibitory mechanism.

G cluster_1 Enzyme Inhibition Pathway Substrate Viral Polyprotein Substrate Enzyme Target Enzyme (e.g., SARS-CoV-2 Mpro) Substrate->Enzyme Binds to Active Site Product Functional Viral Proteins (Replication) Enzyme->Product Cleavage InactiveComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InactiveComplex Inhibitor Pyridinone-Based Natural Product Inhibitor->Enzyme Inhibitory Binding

Caption: Conceptual diagram of a pyridinone natural product inhibiting a target enzyme.

Conclusion

Pyridinone-based natural products represent a structurally diverse and biologically significant class of compounds. Their discovery and isolation are critical steps in the pipeline for developing new therapeutic agents. The successful isolation relies on a systematic application of extraction and chromatographic techniques, guided by bioassays and followed by rigorous spectroscopic analysis for structure elucidation. The methodologies outlined in this guide provide a framework for researchers to explore the rich chemical diversity of nature and unlock the potential of these valuable molecules.

References

A Technical Guide to the Solubility of 3-Methoxy-2(1H)-pyridone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Methoxy-2(1H)-pyridone, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework for understanding and determining its solubility. It covers the theoretical principles of solubility, detailed experimental protocols for its measurement, and a proposed synthetic pathway for the compound. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to generate and interpret solubility data essential for a wide range of research and development activities.

Introduction to this compound

This compound is a substituted pyridinone derivative with the chemical formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1][2] Its structure, featuring both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and methoxy oxygens), as well as a polar pyridone ring and a relatively nonpolar methoxy group, suggests a nuanced solubility profile across various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification, formulation development, and biological screening.

Physicochemical Properties:

PropertyValueReference
CAS Number 20928-63-6[1]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [1]
Melting Point 115-117 °C[1]
Appearance Solid[1]

Principles of Solubility in Organic Solvents

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

  • Solvent Polarity: The polarity of the solvent will play a significant role. Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the N-H and carbonyl groups of the pyridone. Polar aprotic solvents (e.g., acetone, DMSO) can interact via dipole-dipole interactions. Nonpolar solvents (e.g., hexane, toluene) are less likely to be effective solvents due to the polar nature of the molecule.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact the solubility of this compound.

  • Crystalline Structure: The strength of the crystal lattice of the solid compound must be overcome by the solute-solvent interactions for dissolution to occur.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to record their own experimentally determined solubility data.

SolventSolvent TypePolarity IndexSolubility ( g/100 mL) at 25 °CObservations
HexaneNonpolar0.1Data not available
TolueneNonpolar2.4Data not available
Diethyl EtherPolar Aprotic2.8Data not available
ChloroformPolar Aprotic4.1Data not available
Ethyl AcetatePolar Aprotic4.4Data not available
AcetonePolar Aprotic5.1Data not available
DichloromethanePolar Aprotic3.1Data not available
IsopropanolPolar Protic3.9Data not available
EthanolPolar Protic4.3Data not available
MethanolPolar Protic5.1Data not available
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Data not available
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Data not available
WaterPolar Protic10.2Data not available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them in a constant temperature bath on an orbital shaker.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

  • Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectroscopy method.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination via Turbidimetric Method

This high-throughput method provides a rapid assessment of solubility by measuring the concentration at which a compound precipitates from a solution.

Materials:

  • This compound stock solution in a highly polar solvent (e.g., DMSO)

  • Aqueous buffer or organic solvent of interest

  • 96-well microplate

  • Plate reader with nephelometric or turbidimetric capabilities

  • Liquid handling system or multichannel pipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, such as DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution with the solvent of interest.

  • Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank wells.

Proposed Synthesis of this compound

While various synthetic routes to pyridinone derivatives exist, a plausible and direct method for the preparation of this compound is the O-methylation of its precursor, 3-hydroxy-2(1H)-pyridone (which exists in tautomeric equilibrium with 2,3-dihydroxypyridine).[3][4]

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3_hydroxy_2_pyridone 3-Hydroxy-2(1H)-pyridone 3_methoxy_2_pyridone This compound 3_hydroxy_2_pyridone->3_methoxy_2_pyridone O-Methylation reagents Methyl Iodide (CH3I) Silver Carbonate (Ag2CO3) reagents->3_methoxy_2_pyridone

Caption: Proposed synthesis of this compound via O-methylation.

Conclusion

References

An In-Depth Technical Guide on the Chemical Stability and Storage of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxy-2(1H)-pyridone is a heterocyclic organic compound with applications in medicinal chemistry and organic synthesis. Understanding its chemical stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development settings. This technical guide outlines the presumed stability profile of this compound, recommended storage conditions, and a generalized framework for conducting stability studies.

Chemical Profile and General Stability

This compound exists in tautomeric equilibrium with 2-hydroxy-3-methoxypyridine, although the pyridone form is generally predominant in both solid and solution phases. The molecule possesses functional groups, namely the pyridone ring, a methoxy group, and an amide bond within the ring, which are susceptible to degradation under certain environmental conditions.

General Recommendations for Handling and Storage:

For routine use, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress and exposure to light.

Summarized Stability and Storage Data

Due to the absence of specific quantitative data for this compound, the following tables provide a qualitative summary of expected stability based on the reactivity of its functional groups and general knowledge of similar chemical structures.

Table 1: Postulated Chemical Stability of this compound under Stress Conditions

Stress ConditionExpected StabilityPotential Degradation Products (Hypothesized)
Acidic Hydrolysis SusceptibleHydrolysis of the methoxy group to form 3-hydroxy-2(1H)-pyridone. Ring opening under harsh conditions.
Alkaline Hydrolysis SusceptiblePotential hydrolysis of the amide bond within the pyridone ring, leading to ring opening.
Oxidation Moderately StableOxidation of the pyridone ring or the methoxy group.
Thermal Degradation Stable at Room Temp.Decomposition may occur at elevated temperatures.
Photodegradation Potentially SusceptiblePhotolytic cleavage of bonds, potentially leading to dimerization or rearrangement products.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential degradation reactions.
Light Protect from light (Amber vial)To prevent photolytic degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storageTo prevent oxidation.
Moisture Store in a desiccated environmentTo prevent hydrolysis.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals seeking to establish the stability profile of this compound, a forced degradation study is recommended. The following are generalized protocols that can serve as a starting point.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for a specified period.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 60°C or 80°C).

    • Thermal Degradation (Solid): Store the solid compound in an oven at a specified temperature.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of pyridone derivatives.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations of Methodologies and Pathways

The following diagrams illustrate the general workflow for a stability study and a hypothetical degradation pathway for this compound.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize and Dilute C->D E Analyze by Stability-Indicating HPLC/UPLC Method D->E F Quantify Parent Compound and Degradation Products E->F G Identify Degradation Products (e.g., LC-MS) F->G

Caption: A general experimental workflow for conducting a forced degradation study.

G This compound This compound 3-Hydroxy-2(1H)-pyridone 3-Hydroxy-2(1H)-pyridone This compound->3-Hydroxy-2(1H)-pyridone Acidic Hydrolysis Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Alkaline Hydrolysis

Caption: A hypothetical degradation pathway for this compound.

Conclusion

While specific stability data for this compound is currently lacking in the scientific literature, this guide provides a framework for its handling, storage, and stability assessment based on general chemical principles and practices for related compounds. Researchers and drug development professionals are strongly encouraged to perform their own stability studies using validated analytical methods to ensure the quality and reliability of their work. The protocols and hypothetical pathways presented here should serve as a valuable starting point for these investigations.

Methodological & Application

Application Notes and Protocols: The Use of 3-Methoxy-2(1H)-pyridone in the Total Synthesis of Cepabactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of cepabactin, a siderophore produced by Burkholderia cepacia, with a specific focus on the strategic use of 3-Methoxy-2(1H)-pyridone as a key starting material. The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the efficient laboratory-scale production of this important natural product.

Introduction

Cepabactin, structurally identified as 1-hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone, is a bidentate siderophore that plays a crucial role in iron acquisition for Burkholderia cepacia. Its ability to chelate ferric iron makes it a subject of interest in microbiology, medicinal chemistry, and drug development, particularly in the context of bacterial pathogenesis and potential therapeutic applications. The total synthesis of cepabactin is essential for obtaining pure material for biological studies and for the generation of analogs with modified properties. A novel and straightforward total synthesis has been reported, which utilizes this compound as a commercially available and convenient starting material.

Synthetic Strategy Overview

The total synthesis of cepabactin from this compound involves a multi-step sequence that strategically builds the substituted pyridone core and introduces the necessary functional groups. The overall workflow can be summarized as follows:

G A This compound B Formylation A->B Step 1 C Methylation B->C Step 2 D Hydroxylation C->D Step 3 E Cepabactin D->E Final Product

Caption: General workflow for the total synthesis of cepabactin.

Key Experimental Protocols

The following protocols provide a detailed methodology for the key transformations in the total synthesis of cepabactin.

Step 1: Formylation of this compound

This initial step introduces a formyl group at the C6 position of the pyridone ring, which is a crucial handle for subsequent modifications.

Protocol:

  • To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add a Vilsmeier-Haack reagent (e.g., generated from oxalyl chloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature for a specified duration until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the formylated intermediate.

Step 2: Methylation of the Formyl Intermediate

This step converts the formyl group to the methyl group found in the final cepabactin structure. A Wolff-Kishner or Clemmensen reduction can be employed.

Protocol (Wolff-Kishner Reduction):

  • To a solution of the formylated intermediate in a high-boiling point solvent (e.g., diethylene glycol), add hydrazine hydrate.

  • Heat the mixture to a high temperature (e.g., 120-140 °C) for a set period.

  • Add a strong base (e.g., potassium hydroxide) portion-wise, and continue heating to a higher temperature (e.g., 190-210 °C) to facilitate the reduction and removal of the nitrogen gas.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting methylated pyridone derivative by recrystallization or column chromatography.

Step 3: N-Hydroxylation to Yield Cepabactin

The final step involves the introduction of the hydroxyl group at the N1 position of the pyridone ring.

Protocol:

  • Dissolve the methylated pyridone intermediate in a suitable solvent mixture (e.g., acetic acid and hydrogen peroxide).

  • Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for several hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench any remaining peroxide.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC or recrystallization to obtain pure cepabactin.

Quantitative Data Summary

The following table summarizes typical yields for each key step in the total synthesis of cepabactin. Please note that yields can vary depending on the specific reaction conditions and scale.

StepTransformationStarting MaterialProductTypical Yield (%)
1FormylationThis compound6-formyl-3-methoxy-2(1H)-pyridone75-85
2Methylation6-formyl-3-methoxy-2(1H)-pyridone6-methyl-3-methoxy-2(1H)-pyridone60-70
3N-Hydroxylation6-methyl-3-methoxy-2(1H)-pyridoneCepabactin40-50

Logical Relationship of Synthetic Intermediates

The following diagram illustrates the progression of the key intermediates in the synthesis of cepabactin.

G cluster_0 Synthetic Pathway A This compound (Starting Material) B 6-formyl-3-methoxy-2(1H)-pyridone (Intermediate 1) A->B Vilsmeier-Haack Formylation C 6-methyl-3-methoxy-2(1H)-pyridone (Intermediate 2) B->C Wolff-Kishner Reduction D Cepabactin (Final Product) C->D N-Hydroxylation (H₂O₂/AcOH)

Caption: Key intermediates in the total synthesis of cepabactin.

Conclusion

The total synthesis of cepabactin from this compound provides a reliable and scalable route to this biologically significant siderophore. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis of cepabactin and its derivatives for further investigation into their chemical biology and potential therapeutic applications. Careful optimization of each step is recommended to achieve the best possible yields and purity.

Application of 3-Methoxy-2(1H)-pyridone in the Synthesis of Azabenzoisocoumarins: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-methoxy-2(1H)-pyridone serves as a valuable building block in the synthesis of azabenzoisocoumarins, a class of heterocyclic compounds with potential pharmacological applications. The core of this synthetic strategy lies in a hetero-Diels-Alder reaction, where the pyridone ring acts as a diene, reacting with a dienophile, typically an aryne, to construct the characteristic fused ring system of azabenzoisocoumarins.

This application note provides a comprehensive overview of the synthesis of azabenzoisocoumarins using this compound, including detailed experimental protocols, quantitative data, and a discussion of the reaction mechanism.

Introduction

Azabenzoisocoumarins, also known as benzo[f]isoquinolin-1(2H)-ones, are nitrogen-containing analogues of isocoumarins. Their structural framework is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. The Diels-Alder reaction of 2(1H)-pyridones with activated dienophiles provides an efficient and atom-economical route to construct the core isoquinolone skeleton. Specifically, the use of this compound as the diene component in a [4+2] cycloaddition with a benzyne dienophile offers a direct pathway to the azabenzoisocoumarin scaffold.

Synthetic Strategy and Mechanism

The synthesis of azabenzoisocoumarins from this compound proceeds via a [4+2] cycloaddition reaction with benzyne, which is typically generated in situ from a suitable precursor. The 3-methoxy group on the pyridone ring acts as an electron-donating group, enhancing the reactivity of the diene system.

The general reaction scheme is as follows:

Azabenzoisocoumarin Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound [4+2] Cycloaddition [4+2] Cycloaddition This compound->[4+2] Cycloaddition Diene Benzyne Precursor Benzyne Precursor In situ Benzyne Generation In situ Benzyne Generation Benzyne Precursor->In situ Benzyne Generation In situ Benzyne Generation->[4+2] Cycloaddition Dienophile (Benzyne) Azabenzoisocoumarin Azabenzoisocoumarin [4+2] Cycloaddition->Azabenzoisocoumarin

Caption: General workflow for the synthesis of azabenzoisocoumarins.

The reaction is believed to proceed through a concerted mechanism, typical of Diels-Alder reactions. The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of both the pyridone and the benzyne.

Experimental Protocols

While a specific protocol for the reaction of this compound is not extensively detailed in the literature, a closely related and highly relevant procedure for the synthesis of 1-azabenzoisocoumarins from its tautomer, 3-hydroxypyridine, has been reported.[1] This protocol can be adapted for this compound.

Protocol 1: Synthesis of 1-Azabenzoisocoumarin from 3-Hydroxypyridine and Benzyne Precursor

This protocol is based on the work of Katritzky et al. and provides a foundational method.[1]

Materials:

  • 3-Hydroxypyridine

  • Benzyne precursor (e.g., 2-aminobenzoic acid and isoamyl nitrite, or o-(trimethylsilyl)phenyl triflate and a fluoride source)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Benzyne Generation (from Anthranilic Acid):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxypyridine in anhydrous 1,2-dichloroethane.

    • Heat the solution to reflux.

    • In the dropping funnel, prepare a solution of 2-aminobenzoic acid and isoamyl nitrite in 1,2-dichloroethane.

    • Add the solution from the dropping funnel dropwise to the refluxing solution of 3-hydroxypyridine over a period of 1-2 hours.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

General Protocol for Diels-Alder Reaction under Reflux

This is a general procedure that can be adapted for the specific reactants.

Apparatus Setup:

Reflux_Apparatus cluster_setup Reflux Setup Heating Mantle Heating Mantle Round Bottom Flask Round Bottom Flask Heating Mantle->Round Bottom Flask Condenser Condenser Round Bottom Flask->Condenser Water Out Water Out Condenser->Water Out Water In Water In Water In->Condenser Nitrogen Inlet Nitrogen Inlet Nitrogen Inlet->Condenser

Caption: Diagram of a standard reflux apparatus for synthesis.

Procedure:

  • Combine the diene (this compound) and the benzyne precursor in a round-bottom flask with a magnetic stir bar.

  • Add the appropriate anhydrous solvent.

  • Assemble the reflux apparatus as shown in the diagram, ensuring a continuous flow of cooling water through the condenser.

  • Heat the reaction mixture to reflux and maintain for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and proceed with the work-up and purification as described in Protocol 1.

Quantitative Data

Quantitative data for the synthesis of azabenzoisocoumarins from this compound is scarce in the literature. However, based on related reactions of 2(1H)-pyridones, yields can be expected to vary depending on the specific benzyne precursor and reaction conditions.

DieneDienophileProductYield (%)Reference
3-HydroxypyridineBenzyne (from anthranilic acid)1-AzabenzoisocoumarinModerate[1]
Thiazolo-2-pyridones3-Methoxy aryneThiazolo-fused bridged isoquinolones31-62

Note: This table is illustrative. Specific yields for the reaction of this compound need to be determined experimentally.

Spectroscopic Data

The characterization of the synthesized azabenzoisocoumarins relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the fused benzene and pyridine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: Aromatic carbons will appear in the range of δ 110-160 ppm. The carbonyl carbon of the lactam will resonate at a characteristic downfield shift (typically δ > 160 ppm).

Infrared (IR) Spectroscopy:

  • A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the lactam carbonyl group.

  • Bands corresponding to C=C and C-H stretching of the aromatic rings will also be present.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) will confirm the molecular weight of the synthesized compound.

  • Fragmentation patterns can provide further structural information.

Biological Applications and Drug Development

While specific biological activity data for azabenzoisocoumarins derived directly from this compound is limited, the broader class of isocoumarin and isoquinolone derivatives has shown a wide range of pharmacological activities, including:

  • Anticancer Activity: Many coumarin and isocoumarin derivatives have been investigated for their potential as anticancer agents.[2][3]

  • Antimicrobial Activity: Some derivatives have exhibited antibacterial and antifungal properties.[4][5]

The synthesis of novel azabenzoisocoumarin libraries using this compound as a key starting material presents an opportunity for the discovery of new therapeutic agents. The functionalization of the azabenzoisocoumarin core can lead to the development of compounds with improved potency and selectivity for various biological targets.

Drug_Discovery_Pathway cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_development Drug Development Start This compound Synthesis Azabenzoisocoumarin Synthesis Start->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for drug discovery using azabenzoisocoumarins.

Conclusion

The application of this compound in the synthesis of azabenzoisocoumarins via a hetero-Diels-Alder reaction represents a powerful strategy for accessing this important class of heterocyclic compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules. Further exploration of this reaction with a variety of substituted benzynes and subsequent biological evaluation of the resulting azabenzoisocoumarin library holds significant promise for the development of new therapeutic agents.

References

Application Note & Protocol: O-Alkylation of 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Pyridone derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. The selective alkylation of the oxygen atom of the 2-pyridone tautomer to form 2-alkoxypyridines is a key synthetic transformation. However, the ambident nucleophilic nature of the pyridone ring often leads to a mixture of N- and O-alkylated products.[1][2][3] This application note provides detailed experimental protocols for the O-alkylation of 2-pyridone derivatives, focusing on methods that favor the formation of the O-alkylated product. The factors influencing the regioselectivity of the alkylation, such as the choice of alkylating agent, base, and solvent, are also discussed.[2][3]

Key O-Alkylation Strategies

Several methods have been developed for the O-alkylation of 2-pyridones. The most common approaches include the Williamson ether synthesis and the Mitsunobu reaction. A more recent development involves a metal-free, TfOH-catalyzed carbenoid insertion.

  • Williamson Ether Synthesis: This classical method involves the reaction of a 2-pyridone salt with an alkyl halide.[4][5][6] The choice of base and solvent is crucial in directing the selectivity towards O-alkylation.[3]

  • Mitsunobu Reaction: This reaction allows for the O-alkylation of 2-pyridones with a broad range of alcohols under mild conditions using a phosphine and an azodicarboxylate.[3][7][8] The regioselectivity can be influenced by substituents on the pyridone ring.[3]

  • TfOH-Catalyzed Carbenoid Insertion: This newer, metal-free method provides high regioselectivity for O-alkylation under mild conditions.[9]

Data Presentation: Comparison of O-Alkylation Methods

The following table summarizes quantitative data for different O-alkylation methods applied to 2-pyridone derivatives.

Method2-Pyridone DerivativeAlkylating Agent/AlcoholBase/ReagentsSolventTime (h)Temp. (°C)Yield (%)O:N RatioReference
Williamson Ether Synthesis2-PyridoneBenzyl chlorideCsFMeCN12RT955:95[10]
Williamson Ether Synthesis2-PyridoneIsopropyl iodideCsFMeCN12RT92>99:1[10]
Williamson Ether SynthesisSubstituted 2-pyridoneEthyl iodideK₂CO₃Butanone1Reflux--[4]
Mitsunobu Reaction2-PyridoneEthanolPPh₃, DIADTHF6-8RT--[11]
TfOH-Catalyzed Insertion2-PyridoneEthyl 2-diazopropanoateTfOHDCE125092>99:1[9]
General O-AlkylationSubstituted 2-pyridoneAlkyl halideK₂CO₃DMF--88-90-[12]

Yields and ratios are as reported in the cited literature and may vary based on the specific substrate and reaction conditions. DIAD = Diisopropyl azodicarboxylate, DCE = 1,2-Dichloroethane, DMF = Dimethylformamide, MeCN = Acetonitrile, PPh₃ = Triphenylphosphine, RT = Room Temperature, TfOH = Trifluoromethanesulfonic acid, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for O-Alkylation

This protocol is a general procedure based on the principles of the Williamson ether synthesis adapted for 2-pyridones.[4][5][13]

Materials:

  • 2-Pyridone derivative

  • Alkyl halide (e.g., isopropyl iodide, ethyl iodide)

  • Base (e.g., Cesium Fluoride (CsF), Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Acetonitrile (MeCN), Butanone)

  • Round-bottom flask

  • Stir bar

  • Condenser (if heating)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask, add the 2-pyridone derivative (1.0 eq).

  • Add the base (1.5 - 2.0 eq). For instance, finely pulverized K₂CO₃ can be used.[4]

  • Add the solvent (e.g., MeCN or butanone) to the flask.

  • Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as required. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography to isolate the desired 2-alkoxypyridine.

Protocol 2: Mitsunobu Reaction for O-Alkylation

This protocol describes a general procedure for the O-alkylation of 2-pyridones using Mitsunobu conditions.[7][11]

Materials:

  • 2-Pyridone derivative

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Standard work-up and purification reagents and equipment

Procedure:

  • Dissolve the 2-pyridone derivative (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC indicates the consumption of the starting material.[11]

  • The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[11]

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to separate the O-alkylated product from triphenylphosphine oxide and other by-products.

Mandatory Visualizations

O_Alkylation_Workflow General Workflow for O-Alkylation of 2-Pyridone Derivatives cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine 2-Pyridone Derivative, Alkylating Agent/Alcohol, and Base/Reagents start->reactants solvent Add Anhydrous Solvent reactants->solvent stir Stir at Appropriate Temperature (e.g., 0°C to Reflux) solvent->stir monitor Monitor Reaction Progress (TLC) stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up/Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography end Isolated 2-Alkoxypyridine chromatography->end

Caption: General experimental workflow for the O-alkylation of 2-pyridone derivatives.

Alkylation_Selectivity Regioselectivity in 2-Pyridone Alkylation cluster_paths pyridone 2-Pyridone Anion N_alkylation N-Alkylation pyridone->N_alkylation N attack O_alkylation O-Alkylation pyridone->O_alkylation O attack N_product N-Alkyl-2-pyridone N_alkylation->N_product O_product 2-Alkoxypyridine O_alkylation->O_product factors Reaction Conditions: - Alkylating Agent - Base - Solvent - Temperature factors->pyridone

Caption: Factors influencing N- vs. O-alkylation selectivity of 2-pyridones.

References

The Versatility of 3-Methoxy-2(1H)-pyridone: A Key Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Methoxy-2(1H)-pyridone has emerged as a versatile and valuable building block for organic chemists, particularly in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique electronic and structural features make it an ideal starting material for constructing complex molecular architectures, including those with significant biological activity. These application notes provide an overview of its utility, focusing on key reaction types and providing detailed protocols for researchers in drug discovery and synthetic chemistry.

Core Applications and Synthetic Utility

This compound serves as a precursor in the synthesis of various heterocyclic systems, most notably in the construction of azabenzoisocoumarins and in the total synthesis of the siderophore cepabactin. Its reactivity is characterized by its participation in cycloaddition reactions, such as Diels-Alder reactions, and its susceptibility to nucleophilic attack, enabling the formation of fused ring systems.

Synthesis of Azabenzoisocoumarins

One of the notable applications of this compound is in the synthesis of azabenzoisocoumarins. This transformation is achieved through a double ipso-substitution reaction, showcasing the reactivity of the pyridone ring.

Total Synthesis of Cepabactin

This compound is a crucial starting material in the total synthesis of cepabactin, a siderophore produced by Burkholderia cepacia. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, and their synthesis is of significant interest in medicinal chemistry for the development of novel antibiotics and iron-chelating therapies. The synthesis of cepabactin highlights the utility of this compound in constructing biologically active natural products.

Key Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in synthesis. Below are protocols for key transformations.

Protocol 1: Total Synthesis of Cepabactin from this compound

The total synthesis of cepabactin involves a multi-step sequence starting from this compound. The following is a key step in the published synthesis by Klumpp et al. (2005).

Table 1: Reagents and Conditions for a Key Step in Cepabactin Synthesis

StepReagent 1Reagent 2SolventTemperature (°C)Time (h)Yield (%)
1This compoundNaHTHF00.5-
2Step 1 productMeITHF0 to rt1295
3Step 2 productm-CPBACH₂Cl₂0 to rt2480
4Step 3 productAc₂OReflux470
5Step 4 productH₂/Pd-CMeOHrt1298

Detailed Experimental Procedure:

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere is added sodium hydride (1.1 eq). The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. After quenching with water, the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then dissolved in dichloromethane and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise, and the reaction is stirred for 24 hours at room temperature. Following a standard workup, the resulting N-oxide is heated in acetic anhydride under reflux for 4 hours. Finally, the acetylated product is subjected to hydrogenolysis using 10% palladium on carbon in methanol at room temperature for 12 hours to yield a precursor to cepabactin.

Note: This is a representative procedure based on the key transformations described in the literature. For full experimental details, refer to the original publication.

Cycloaddition Reactions

This compound can act as a diene in Diels-Alder reactions, providing access to complex bridged-ring systems. The electron-rich nature of the methoxy-substituted pyridone ring influences the regioselectivity and stereoselectivity of these cycloadditions.

Workflow for a Typical Diels-Alder Reaction

Diels_Alder_Workflow Start Reactants: This compound Dienophile (e.g., N-phenylmaleimide) Reaction Reaction Conditions: Solvent (e.g., Toluene) High Temperature (Reflux) Start->Reaction Mixing Workup Workup: Cooling Solvent Evaporation Reaction->Workup Reaction Time Purification Purification: Column Chromatography Workup->Purification Crude Product Product Cycloadduct Purification->Product Purified Product Synthetic_Applications BuildingBlock This compound Cycloaddition [4+2] Cycloaddition (Diels-Alder) BuildingBlock->Cycloaddition NucleophilicSub Nucleophilic Substitution & Annulation BuildingBlock->NucleophilicSub NaturalProduct Natural Product Synthesis BuildingBlock->NaturalProduct Bridged Bridged Heterocycles (e.g., Isoquinuclidines) Cycloaddition->Bridged Fused Fused Pyridones (e.g., Azabenzoisocoumarins) NucleophilicSub->Fused Siderophore Siderophores (e.g., Cepabactin) NaturalProduct->Siderophore

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving Pyridinone Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This methodology has found extensive application in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Pyridinone scaffolds are prevalent in a wide range of biologically active compounds and natural products, making the development of robust coupling protocols for these substrates a critical area of research.

These application notes provide an overview and detailed protocols for the Suzuki-Miyaura coupling of pyridinone substrates. The inherent challenges associated with these electron-rich and potentially coordinating heterocycles, such as catalyst inhibition and competing side reactions, are addressed through optimized reaction conditions. This document serves as a comprehensive guide for chemists seeking to synthesize substituted pyridinone derivatives.

Challenges in Pyridinone Coupling Reactions

The Suzuki-Miyaura coupling of pyridinone substrates can present unique challenges compared to standard aryl halides. The pyridinone moiety, particularly the 2-pyridone tautomer, possesses a Lewis basic nitrogen atom that can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity. Furthermore, the electron-rich nature of the pyridinone ring can make oxidative addition, the initial step in the catalytic cycle, more difficult. Careful selection of ligands, bases, and reaction conditions is therefore crucial for successful coupling.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of a halo-substituted pyridinone with a boronic acid is depicted below:

Suzuki_Miyaura_General_Scheme cluster_reactants Reactants cluster_products Product Pyridinone Pyridinone-X (X = Br, I, OTf) Reactants_Plus + Boronic_Acid R-B(OH)₂ Coupled_Product Pyridinone-R Reaction_Arrow Reactants_Plus->Reaction_Arrow Pd Catalyst Base, Solvent Reaction_Arrow->Coupled_Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction with a pyridinone substrate.

Application Data: Suzuki-Miyaura Coupling of Pyridinone Derivatives

The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions involving pyridinone substrates, showcasing the scope and efficiency of these methods.

Table 1: Direct C3-Arylation of N-Substituted-4-hydroxy-2-pyridones

This table presents data for a direct C-H activation/arylation reaction, a variant of the Suzuki-Miyaura coupling, of N-substituted-4-hydroxy-2-pyridones with various arylboronic acids.[1][2][3]

EntryPyridinone Substrate (N-substituent)Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylPhenylboronic acidPd(OAc)₂K₂CO₃Dioxane901875
2Benzyl4-Methylphenylboronic acidPd(OAc)₂K₂CO₃Dioxane901880
3Benzyl4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃Dioxane901885
4Benzyl2-Methylphenylboronic acidPd(OAc)₂K₂CO₃Dioxane901870
5MethylPhenylboronic acidPd(OAc)₂K₂CO₃Dioxane901872

Note: Yields are isolated yields.

Table 2: Suzuki-Miyaura Coupling of Halogenated Pyridinone Precursors

This table provides representative conditions for the coupling of halogenated pyridinone precursors, which can be subsequently converted to the desired pyridinone products.

EntryPyridinone PrecursorBoronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
13,5-Dibromo-2-methoxypyridinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801288
25-Iodo-2-methoxypyridine4-Formylphenylboronic acidPd(dppf)Cl₂-K₂CO₃DMF100692
36-Chloro-2-benzyloxypyridineThiophene-2-boronic acidPd₂(dba)₃XPhosK₃PO₄Toluene1101678

Note: These reactions are performed on protected pyridinone precursors. A subsequent deprotection step is required to obtain the final pyridinone product.

Experimental Protocols

Protocol 1: General Procedure for the Direct C3-Arylation of N-Substituted-4-hydroxy-2-pyridones[1][2][3]

This protocol is adapted from the direct arylation of N-substituted-4-hydroxy-2-pyridones with arylboronic acids.

Materials:

  • N-substituted-4-hydroxy-2-pyridone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the N-substituted-4-hydroxy-2-pyridone, arylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyridinone Precursor

This protocol provides a general method for the coupling of a halogenated pyridinone precursor (e.g., a methoxy- or benzyloxy-protected halopyridine) with a boronic acid.

Materials:

  • Halogenated pyridinone precursor (e.g., 5-bromo-2-methoxypyridine) (1.0 equiv)

  • Boronic acid or boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the halogenated pyridinone precursor and the boronic acid/ester in the solvent system.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the coupled product.

  • If necessary, perform a subsequent deprotection step to yield the final pyridinone.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Inputs A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X(L)₂ B->C D Transmetalation E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Product Product F->Product Ar-R ArX Pyridinone-X ArX->B RBOH2 R-B(OH)₂ + Base RBOH2->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Pyridinone Suzuki-Miyaura Coupling

This diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura coupling reaction with a pyridinone substrate.

Experimental_Workflow start Start setup Reaction Setup: - Add Pyridinone Substrate - Add Boronic Acid - Add Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup - Dilute with Organic Solvent & Water - Separate Layers - Extract Aqueous Layer monitoring->workup Reaction Complete purification Purification - Dry Organic Layer - Concentrate - Column Chromatography workup->purification end End (Isolated Product) purification->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling of pyridinones.

Logical Relationship of Key Reaction Components

This diagram illustrates the logical relationship and key considerations for the primary components in a Suzuki-Miyaura coupling of a pyridinone substrate.

Logical_Relationship center Suzuki-Miyaura Coupling of Pyridinones substrate Pyridinone Substrate - Halide (Br, I) or Triflate - N-Protection may be needed center->substrate boronic Organoboron Reagent - Boronic Acid - Boronic Ester center->boronic catalyst Palladium Catalyst - Precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., phosphine) center->catalyst base Base - Carbonates (K₂CO₃, Cs₂CO₃) - Phosphates (K₃PO₄) center->base solvent Solvent - Anhydrous & Degassed - (e.g., Dioxane, Toluene) center->solvent

Caption: Key components and considerations for pyridinone Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Quantification of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Methoxy-2(1H)-pyridone in various matrices. The protocols described are based on common analytical techniques and are intended to serve as a comprehensive guide for developing and validating methods for this compound.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for its development and application. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a robust and widely available technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.

Comparative Quantitative Data

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative of what can be expected from a validated method.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.995> 0.998
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Matrix Drug Substance, FormulationsPlasma, Urine, Tissues

Experimental Protocols

Method 1: HPLC-UV for Quantification in Drug Substance

This method is suitable for determining the purity and concentration of this compound in bulk drug substance and simple formulations.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (88%)

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

3.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3.1.4. Chromatographic Conditions

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 280 nm

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

3.1.5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: LC-MS/MS for Quantification in Human Plasma

This method provides high sensitivity and selectivity for the quantification of this compound in a complex biological matrix like human plasma.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC column suitable for polar compounds (e.g., C18, 2.1 x 50 mm, 1.8 µm)

3.2.3. Preparation of Solutions

  • Mobile Phase: As described in section 3.1.3.

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for this compound and the Internal Standard in methanol.

  • Working Standard and QC Solutions: Prepare spiking solutions by serial dilution of the stock solution in methanol. These will be used to prepare calibration standards and quality control (QC) samples in blank plasma.

3.2.4. LC-MS/MS Conditions

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution: A suitable gradient will need to be developed to ensure separation from matrix components. A starting point could be a 2-minute gradient from 5% to 95% Solvent B.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions (MRM):

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3.2.5. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the Internal Standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3.2.6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression for the calibration curve.

  • Quantify the concentration of this compound in the samples using the regression equation.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Sample Weigh/Pipette Sample Extraction Sample Extraction/Dilution Sample->Extraction HPLC HPLC / LC-MS/MS System Extraction->HPLC Inject Separation Chromatographic Separation HPLC->Separation Detection UV or MS/MS Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

G cluster_req Analytical Requirement cluster_methods Method Selection cluster_app Typical Application Sensitivity High Sensitivity Needed? HPLC_UV HPLC-UV Method Sensitivity->HPLC_UV No LC_MSMS LC-MS/MS Method Sensitivity->LC_MSMS Yes Purity Purity Testing, Formulation Analysis HPLC_UV->Purity Bioanalysis Bioanalysis (Plasma, Urine), Trace Level Quantification LC_MSMS->Bioanalysis

Caption: Decision tree for selecting an analytical method for this compound.

3-Methoxy-2(1H)-pyridone in Coordination Chemistry: An Area Ripe for Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel ligands for coordination chemistry may find a promising, yet largely uncharted, territory in 3-Methoxy-2(1H)-pyridone. While its structural isomers, particularly the hydroxypyridinones, are well-established for their potent metal-chelating properties with significant applications in medicinal chemistry, this compound remains an enigmatic ligand with a scarcity of dedicated research on its coordination behavior.

This document aims to consolidate the currently available information on this compound and to highlight the significant gaps in the literature, thereby pointing towards potential avenues for future research.

Ligand Profile: this compound

This compound is a commercially available organic compound. It exists in tautomeric equilibrium with 2-hydroxy-3-methoxypyridine. This characteristic suggests potential for bidentate coordination through the exocyclic oxygen and the pyridine nitrogen or the endocyclic nitrogen, depending on the tautomeric form and the metal ion's preferences.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
CAS Number 20928-63-6
Appearance White to light brown crystalline powder
Melting Point 115-117 °C

Current State of Research: A Focus on Related Compounds

The vast majority of research in this area has concentrated on the coordination chemistry of hydroxypyridinones, such as 3-hydroxy-4-pyridinones and 3-hydroxy-2(1H)-pyridinones. These compounds are renowned for their high affinity for hard metal ions like Fe(III) and Al(III), leading to their investigation and use as therapeutic agents for metal overload diseases.

In contrast, a comprehensive literature search reveals a significant lack of studies specifically detailing the synthesis, characterization, and application of metal complexes with this compound as the primary ligand. There are no readily available crystal structures of its metal complexes in open-access crystallographic databases, nor are there published detailed experimental protocols for their synthesis.

One notable, albeit indirect, connection to metal coordination is the use of this compound as a starting material in the total synthesis of cepabactin. Cepabactin is a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms. However, the final structure of cepabactin is 1-hydroxy-6-methoxy-5-methyl-2(1H)-pyridinone, which differs from the ligand of interest. This association, while intriguing, does not provide direct insight into the coordination capabilities of this compound itself.

Future Research Directions: Unlocking Potential

The dearth of information on the coordination chemistry of this compound presents a clear opportunity for original research. The following experimental workflow is proposed for a systematic investigation of this ligand.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_properties Property Evaluation cluster_applications Application Screening synthesis Synthesis of Metal Complexes (e.g., with transition metals like Fe, Cu, Zn, Ru, etc.) characterization Spectroscopic & Structural Characterization (FT-IR, UV-Vis, NMR, Mass Spec, Single Crystal X-ray Diffraction) synthesis->characterization physicochemical Determination of Physicochemical Properties (Stability constants, pKa) characterization->physicochemical electrochemical Electrochemical Studies (Cyclic Voltammetry) characterization->electrochemical catalysis Catalytic Activity Screening physicochemical->catalysis biological Biological Activity Evaluation (e.g., antimicrobial, anticancer) physicochemical->biological electrochemical->catalysis materials Materials Science Applications electrochemical->materials

Caption: Proposed experimental workflow for the investigation of this compound as a ligand.

Experimental Protocols: A General Guideline

Given the absence of specific protocols, the following are general methodologies that can be adapted for the synthesis and characterization of this compound metal complexes.

Protocol 1: General Synthesis of a Transition Metal Complex

  • Ligand Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Deprotonation (if necessary): For coordination involving the deprotonated form of the ligand, add a suitable base (e.g., sodium methoxide, triethylamine) to the ligand solution.

  • Metal Salt Addition: Slowly add a solution of the desired metal salt (e.g., FeCl₃, Cu(OAc)₂, ZnCl₂) in the same or a compatible solvent to the ligand solution with stirring. The molar ratio of metal to ligand should be varied to explore different coordination geometries (e.g., 1:1, 1:2, 1:3).

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-24 hours). Monitor the reaction progress by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, reduce the solvent volume under reduced pressure to induce crystallization or precipitation.

  • Purification: Wash the isolated solid with a suitable solvent to remove unreacted starting materials. Recrystallization from an appropriate solvent system can be performed for further purification.

  • Characterization: Characterize the resulting complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry. Single crystals suitable for X-ray diffraction should be grown to determine the solid-state structure.

Protocol 2: Determination of Metal-Ligand Stoichiometry by UV-Vis Titration (Job's Plot)

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in a suitable solvent.

  • Serial Solutions: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of the ligand (from 0 to 1).

  • UV-Vis Measurement: Record the UV-Vis spectrum for each solution and determine the absorbance at the wavelength of maximum absorption (λ_max) of the complex.

  • Job's Plot: Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the metal-ligand complex.

Conclusion

This compound represents an under-explored ligand in coordination chemistry. Its structural features suggest the potential for forming stable metal complexes with diverse applications. The lack of existing data presents a significant opportunity for researchers to make fundamental contributions to this field. The proposed workflow and general protocols provide a starting point for the systematic investigation of the coordination chemistry of this promising ligand. Further research is essential to elucidate its coordination modes, the properties of its metal complexes, and to unlock its potential in areas such as catalysis, materials science, and medicinal chemistry.

High-Throughput Screening of Pyridinone-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone-based compounds represent a versatile class of heterocyclic molecules with a wide range of biological activities, making them attractive scaffolds in drug discovery. Members of this chemical class have shown promise as inhibitors of various key drug targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of pyridinone derivatives to identify initial "hit" compounds with desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to develop lead candidates for therapeutic intervention.

This document provides detailed application notes and experimental protocols for various HTS assays suitable for the screening of pyridinone-based compound libraries. It includes methodologies for both biochemical and cell-based assays, guidance on data analysis, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative HTS Assay Parameters

The successful implementation of an HTS campaign relies on robust and reproducible assays. Key parameters used to assess the quality and performance of an HTS assay include the IC50 value for inhibitors, the Z'-factor, and the Signal-to-Background (S/B) ratio. The following tables provide representative quantitative data for HTS assays targeting common protein families for which pyridinone-based inhibitors have been developed.

Table 1: Biochemical Kinase Assays for Pyridinone-Based Inhibitors

Target KinaseAssay TypePyridinone Inhibitor ExampleIC50 (nM)Z'-FactorS/B Ratio
p38α MAPKLanthaScreen™ TR-FRETPyridinone-based p38 inhibitor26[1]> 0.6> 10
JAK2Fluorescence PolarizationTricyclic pyridone JAK2 inhibitor~50-100> 0.5> 5
Met KinaseTR-FRETPyrrolopyridine-pyridone inhibitor1.8[2]> 0.7> 15
MNK1/2Biochemical Kinase AssayPyridone-aminal eFT508< 1> 0.5> 10

Table 2: Cell-Based Assays for Pyridinone-Based Compounds

| Target Pathway | Cell Line | Assay Type | Pyridinone Compound Example | IC50 (nM) | Z'-Factor | S/B Ratio | | :--- | :--- | :--- | :--- | :--- | :--- | | JAK-STAT Signaling | Human T-cells | STAT5 Phosphorylation (HTRF®) | Pyrimidine-based JAK1 inhibitor | ~10-50 | > 0.5 | > 5 | | Adenosine A2A Receptor | HEK293-hA2AR | cAMP Functional Assay (HTRF®) | Pyridinone A2A Antagonist | 29.0[3] | > 0.6[4] | > 8[4] | | Cytotoxicity | GTL-16 Gastric Carcinoma | Cell Viability (e.g., CellTiter-Glo®) | Pyrrolopyridine-pyridone inhibitor | ~100-500 | > 0.5 | > 10 |

Experimental Protocols

The following section provides detailed protocols for commonly used HTS assays for the screening of pyridinone-based compounds.

Protocol 1: LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying pyridinone-based kinase inhibitors.

Materials:

  • Target kinase (e.g., p38α MAPK)

  • LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate

  • Fluorescein-labeled kinase substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Pyridinone compound library dissolved in DMSO

  • Low-volume 384-well plates (e.g., white, low-volume)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each pyridinone compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition).

  • Kinase/Antibody Mixture Preparation: Prepare a 2X kinase/antibody solution in assay buffer containing the target kinase and the Tb-labeled antibody at twice the final desired concentration.

  • Substrate/ATP Mixture Preparation: Prepare a 2X substrate/ATP solution in assay buffer containing the fluorescein-labeled substrate and ATP at twice the final desired concentration. The ATP concentration should be at or near the Km for the kinase.

  • Reaction Initiation: Add 5 µL of the 2X kinase/antibody mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Add Substrate/ATP: Add 5 µL of the 2X substrate/ATP mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of a stop solution containing EDTA to terminate the kinase reaction.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). The percent inhibition is calculated relative to the controls.

HTS_Workflow_Kinase_Inhibitor cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Library Pyridinone Compound Library in DMSO Dispense_Compounds Dispense Compounds (50 nL) Compound_Library->Dispense_Compounds Kinase_Reagents Kinase, Substrate, ATP, Antibody, Buffer Add_Kinase_Ab Add Kinase/ Antibody Mix Kinase_Reagents->Add_Kinase_Ab Add_Substrate_ATP Add Substrate/ ATP Mix Kinase_Reagents->Add_Substrate_ATP Dispense_Compounds->Add_Kinase_Ab Pre_Incubate Pre-incubate Add_Kinase_Ab->Pre_Incubate Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate (e.g., 60 min) Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction (EDTA) Incubate_Reaction->Stop_Reaction Read_Plate Read Plate (TR-FRET) Stop_Reaction->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Determine_Inhibition Determine % Inhibition Calculate_Ratio->Determine_Inhibition Identify_Hits Identify 'Hit' Compounds Determine_Inhibition->Identify_Hits GPCR_Antagonist_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture GPCR-expressing cells Seed_Cells Seed cells in 384-well plate Cell_Culture->Seed_Cells Compound_Library Pyridinone Compound Library Add_Compounds Add Compounds (Antagonists) Compound_Library->Add_Compounds Seed_Cells->Add_Compounds Pre_Incubate Pre-incubation Add_Compounds->Pre_Incubate Add_Agonist Add Agonist (EC80) Pre_Incubate->Add_Agonist Incubate_cAMP Incubate for cAMP accumulation Add_Agonist->Incubate_cAMP Lyse_Add_HTRF Lyse cells & add HTRF reagents Incubate_cAMP->Lyse_Add_HTRF Read_Plate Read Plate (HTRF) Lyse_Add_HTRF->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Determine_Inhibition Determine % Inhibition Calculate_Ratio->Determine_Inhibition Identify_Hits Identify Antagonist Hits Determine_Inhibition->Identify_Hits p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) Receptor Cell Surface Receptors Stress->Receptor MAP3K MAPKKK (e.g., TAK1, MEKKs) Receptor->MAP3K activates MAP2K MKK3/MKK6 MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Downstream phosphorylates Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response Inhibitor Pyridinone Inhibitor Inhibitor->p38 inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Inhibitor Pyridinone Inhibitor Inhibitor->JAK inhibits A2A_Receptor_Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR activates Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Immunosuppression) PKA->Response Antagonist Pyridinone Antagonist Antagonist->A2AR blocks

References

Application Note: Derivatization of 3-Methoxy-2(1H)-pyridone for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-pyridone scaffold is a privileged heterocyclic structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2] Specifically, 3-methoxy-2(1H)-pyridone serves as a versatile starting material for the synthesis of diverse chemical libraries aimed at drug discovery. Its structure allows for targeted modifications at several positions, including the N1-position of the ring, and the C4, C5, and C6 positions through various modern synthetic methodologies.[3][4] This application note provides detailed protocols for the derivatization of this compound and presents a framework for structure-activity relationship (SAR) analysis, a critical component in the optimization of lead compounds.

Key Derivatization Strategies

The primary points for derivatization on the this compound scaffold are the nitrogen atom (N-alkylation/arylation) and the ring carbons (C-H functionalization).

  • N-Alkylation: The nitrogen atom of the pyridone ring is a common site for modification. Direct N-alkylation is often challenging due to competitive O-alkylation.[5][6][7] However, regioselective methods have been developed using specific bases, catalysts, or reaction conditions to favor N-substitution, allowing for the introduction of a wide variety of alkyl and aryl groups.[5][7][8]

  • C-H Functionalization: Direct functionalization of the C-H bonds of the pyridone ring is an efficient strategy for generating analogs without the need for pre-functionalized starting materials.[3][9] Transition-metal-catalyzed reactions have enabled selective arylation, alkenylation, and alkylation at the C3, C5, and C6 positions.[4]

The following workflow illustrates the general strategies for diversifying the this compound core.

G start This compound N_reagents R1-X (Alkyl/Aryl Halide) Base (e.g., K2CO3, NaH) start->N_reagents C_intermediate Halogenated Intermediate (e.g., C6-Bromo) start->C_intermediate Halogenation N_product N-Substituted Derivatives N_reagents->N_product  N-Alkylation / N-Arylation C_reagents Coupling Partner (e.g., Boronic Acid) Catalyst (e.g., Pd(PPh3)4) C_intermediate->C_reagents C_product C-Substituted Derivatives C_reagents->C_product  Cross-Coupling (e.g., Suzuki)

General derivatization workflow for this compound.

Experimental Protocols

The following are representative protocols for the derivatization of this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the regioselective N-alkylation of 2-pyridones.[5][8]

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated 3-methoxy-2-pyridone.

Protocol 2: C6-Arylation via Suzuki Cross-Coupling

This protocol involves a two-step process: initial bromination at the C6 position followed by a Suzuki cross-coupling reaction.

Step 2a: Bromination at the C6-Position

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate 6-bromo-3-methoxy-2(1H)-pyridone.

Step 2b: Suzuki Cross-Coupling

Materials:

  • 6-Bromo-3-methoxy-2(1H)-pyridone (from Step 2a)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene, Ethanol, Water (in a 4:1:1 ratio)

Procedure:

  • In a round-bottom flask, combine 6-bromo-3-methoxy-2(1H)-pyridone (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq) to the mixture.

  • Heat the reaction to 90 °C under a nitrogen atmosphere and stir for 8-16 hours.

  • Monitor the reaction by TLC. After completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C6-arylated derivative.

Structure-Activity Relationship (SAR) Data Presentation

To establish a clear SAR, the synthesized derivatives must be evaluated in a relevant biological assay. The data below is a hypothetical example of results from an in-vitro kinase inhibition assay, demonstrating how modifications at the N1 and C6 positions of the this compound scaffold can influence inhibitory activity. The presence of electron-releasing groups has been suggested to be important in modulating the biological activity of some pyridone derivatives.[10]

Table 1: SAR of N1- and C6-Substituted this compound Derivatives

Compound IDR1 (N1-Substituent)R2 (C6-Substituent)Kinase Inhibition IC₅₀ (nM)
Parent HH>10,000
1a -CH₃H8,500
1b -CH₂PhH1,200
1c -CH₂(4-F-Ph)H950
1d -CH₂(4-OMe-Ph)H780
2a H-Ph5,600
2b H-(4-F-Ph)4,100
2c H-(4-OMe-Ph)3,200
3a -CH₂Ph-Ph250
3b -CH₂Ph-(4-F-Ph)150
3c -CH₂Ph-(4-OMe-Ph)95

SAR Analysis Summary:

  • N1-Substitution: Alkylation at the N1 position generally improves activity compared to the unsubstituted parent compound. A benzyl group (1b) is significantly more potent than a methyl group (1a). Electron-donating substituents on the benzyl ring (1d) further enhance activity.

  • C6-Substitution: Arylation at the C6 position also leads to an increase in potency (2a-2c), though less pronounced than N1-benzylation.

  • Combined Effect: Combining optimal substituents at both the N1 and C6 positions results in a synergistic effect on activity. Compound 3c , featuring an N-methoxybenzyl group and a C6-methoxyphenyl group, demonstrates the highest potency in this series.

The following diagram illustrates the logical relationships derived from the SAR table.

SAR SAR_Title SAR Conclusions N1_Sub N1-Substitution Increases Potency (H < Me < Benzyl) SAR_Title->N1_Sub C6_Sub C6-Substitution Increases Potency (H < Aryl) SAR_Title->C6_Sub Synergy Synergistic Effect (N1 + C6 Substitution is Optimal) N1_Sub->Synergy Leads to C6_Sub->Synergy Leads to EDG Electron Donating Groups (EDG) on Aryl Rings Enhance Activity Synergy->EDG Further Optimized by

Key structure-activity relationship conclusions.

This compound is a highly tractable scaffold for medicinal chemistry campaigns. Through systematic derivatization at the N1 and C-H positions using robust protocols such as N-alkylation and Suzuki cross-coupling, libraries of analogs can be efficiently generated. The subsequent evaluation of these compounds allows for the construction of detailed structure-activity relationships, guiding the rational design of more potent and selective drug candidates. The example SAR data herein demonstrates that combining substitutions at multiple positions can lead to significant improvements in biological activity.

References

Application Notes and Protocols for the Synthesis of PIM-1 Kinase Inhibitors Using 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are implicated in the regulation of cell cycle progression, apoptosis, and transcriptional activation.[1] Overexpression of PIM-1 kinase is associated with a variety of hematological malignancies and solid tumors, making it an attractive target for the development of novel anticancer therapeutics. Pyridone derivatives have emerged as a promising class of PIM-1 kinase inhibitors, with several compounds demonstrating potent and selective inhibition. This document provides detailed application notes and protocols for the synthesis of a novel PIM-1 kinase inhibitor derived from 3-methoxy-2(1H)-pyridone, based on structure-activity relationship (SAR) studies of existing pyridone-based inhibitors.

PIM-1 Kinase Signaling Pathway

PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Once expressed, PIM-1 phosphorylates a number of downstream targets, leading to the promotion of cell survival and proliferation.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene Nuclear Translocation PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation Downstream_Targets Downstream Targets (e.g., BAD, p21, MYC) PIM1_Kinase->Downstream_Targets Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition

Caption: PIM-1 Kinase Signaling Pathway.

Design of a Novel PIM-1 Inhibitor

Based on the SAR of known pyridone-based PIM-1 inhibitors, key structural features for potent inhibition include:

  • A substituted aromatic or heteroaromatic ring at the 4- or 5-position of the pyridone core.

  • Hydrogen bond donors and acceptors that can interact with key residues in the PIM-1 active site, such as Lys67.[2]

  • A compact overall structure to fit within the ATP-binding pocket.

Herein, we propose the synthesis of 4-(4-aminophenyl)-3-methoxy-2(1H)-pyridone as a potential PIM-1 kinase inhibitor. This design incorporates the this compound scaffold and a 4-aminophenyl group, which can act as a hydrogen bond donor.

Proposed Synthetic Pathway

The proposed synthesis of 4-(4-aminophenyl)-3-methoxy-2(1H)-pyridone from this compound is a multi-step process involving bromination followed by a Suzuki coupling reaction and subsequent reduction of a nitro group.

Synthesis_Workflow Start This compound Intermediate1 4-Bromo-3-methoxy-2(1H)-pyridone Start->Intermediate1 Bromination (NBS, Acetonitrile) Intermediate2 3-Methoxy-4-(4-nitrophenyl)-2(1H)-pyridone Intermediate1->Intermediate2 Suzuki Coupling (4-Nitrophenylboronic acid, Pd(PPh3)4, Na2CO3) Final_Product 4-(4-Aminophenyl)-3-methoxy-2(1H)-pyridone (Target Inhibitor) Intermediate2->Final_Product Nitro Reduction (Fe, NH4Cl)

Caption: Proposed synthesis of the target PIM-1 inhibitor.

Experimental Protocols

Synthesis of 4-Bromo-3-methoxy-2(1H)-pyridone (Intermediate 1)
  • Reaction Setup: To a solution of this compound (1.0 g, 7.99 mmol) in acetonitrile (40 mL) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.42 g, 7.99 mmol) in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-3-methoxy-2(1H)-pyridone as a white solid.

Synthesis of 3-Methoxy-4-(4-nitrophenyl)-2(1H)-pyridone (Intermediate 2)
  • Reaction Setup: In a Schlenk flask, combine 4-bromo-3-methoxy-2(1H)-pyridone (1.0 g, 4.90 mmol), 4-nitrophenylboronic acid (0.98 g, 5.88 mmol), tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.245 mmol), and sodium carbonate (1.56 g, 14.7 mmol).

  • Reaction Conditions: Add a mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL). Degas the mixture with argon for 15 minutes. Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 3-methoxy-4-(4-nitrophenyl)-2(1H)-pyridone.

Synthesis of 4-(4-Aminophenyl)-3-methoxy-2(1H)-pyridone (Final Product)
  • Reaction Setup: To a solution of 3-methoxy-4-(4-nitrophenyl)-2(1H)-pyridone (1.0 g, 4.06 mmol) in a mixture of ethanol (30 mL) and water (10 mL), add iron powder (1.13 g, 20.3 mmol) and ammonium chloride (1.08 g, 20.3 mmol).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir for 4 hours.

  • Work-up and Purification: Cool the reaction mixture and filter through a pad of Celite, washing with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain the final product, 4-(4-aminophenyl)-3-methoxy-2(1H)-pyridone.

PIM-1 Kinase Inhibitor Screening

The inhibitory activity of the synthesized compound against PIM-1 kinase can be determined using a variety of in vitro kinase assays. A typical workflow for inhibitor screening is outlined below.

Screening_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Incubation1 Add Test Compound to Wells Pre-incubate Compound_Prep->Incubation1 Assay_Setup Assay Plate Setup: - PIM-1 Enzyme - Kinase Buffer - Peptide Substrate Assay_Setup->Incubation1 Reaction_Init Initiate Reaction (Add ATP) Incubation1->Reaction_Init Incubation2 Incubate at Room Temperature Reaction_Init->Incubation2 Detection Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) Incubation2->Detection Readout Measure Signal (Luminescence) Detection->Readout Analysis Data Analysis: Calculate % Inhibition Determine IC50 Readout->Analysis

Caption: Workflow for PIM-1 Kinase Inhibitor Screening.

Data Presentation

The following table summarizes the inhibitory activities of some known pyridone-based PIM-1 kinase inhibitors. The IC50 value of the newly synthesized compound should be determined and compared to these benchmarks.

Compound IDStructurePIM-1 IC50 (nM)Reference
1 4-(1H-Indol-5-yl)-2(1H)-pyridone50[3]
2 4-(1H-Benzimidazol-5-yl)-2(1H)-pyridone120[3]
3 4-(3-Aminophenyl)-2(1H)-pyridone250[3]
4f 6-(3-Hydroxyphenyl)-4-(6-methoxy-2-morpholin-4-yl-quinolin-3-yl)-2-propoxypyridine-3-carbonitrile95[4]
7a 2-(2-chlorophenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one1180[5]

Conclusion

This document provides a comprehensive guide for the synthesis of a novel PIM-1 kinase inhibitor, 4-(4-aminophenyl)-3-methoxy-2(1H)-pyridone, utilizing this compound as a starting material. The proposed synthetic route is based on established chemical transformations and the design of the target molecule is guided by the structure-activity relationships of known pyridone-based PIM-1 inhibitors. The provided protocols and diagrams are intended to facilitate the practical execution of this synthesis and the subsequent biological evaluation of the synthesized compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyridin-2(1H)-ones, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in the synthesis of pyridin-2(1H)-ones. A systematic approach to troubleshooting can help identify and resolve the underlying issues.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low yields can stem from several factors, including reagent quality, reaction conditions, and the formation of side products. Follow this troubleshooting workflow to diagnose and address the problem.

Low_Yield_Troubleshooting start Low Yield Observed reagent_check 1. Check Reagent Purity & Stoichiometry start->reagent_check conditions_review 2. Review Reaction Conditions (Temperature, Time, Solvent, Catalyst) reagent_check->conditions_review Reagents OK reagent_impure Impure Reagents or Incorrect Stoichiometry reagent_check->reagent_impure Issue Found side_reactions 3. Investigate Potential Side Reactions conditions_review->side_reactions Conditions Correct conditions_suboptimal Suboptimal Conditions conditions_review->conditions_suboptimal Issue Found purification_check 4. Evaluate Work-up & Purification side_reactions->purification_check No Major Side Products side_products_dominant Side Products Detected side_reactions->side_products_dominant Issue Found product_loss Product Loss During Extraction/Purification purification_check->product_loss Issue Found yield_improved Yield Improved purification_check->yield_improved Procedure Optimized repurify Purify Starting Materials & Verify Stoichiometry reagent_impure->repurify repurify->yield_improved optimize_conditions Systematically Optimize Conditions (see Tables 1 & 2) conditions_suboptimal->optimize_conditions optimize_conditions->yield_improved minimize_side_products Adjust Conditions to Minimize Side Product Formation (see FAQ Q2) side_products_dominant->minimize_side_products minimize_side_products->yield_improved optimize_purification Optimize Purification Protocol product_loss->optimize_purification optimize_purification->yield_improved

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions and inhibit the desired transformation.

    • Solution: Ensure the purity of your starting materials. Use freshly purified reagents whenever possible. Recrystallization or column chromatography are common purification methods for solid starting materials like α,β-unsaturated carbonyl compounds (chalcones) and α-pyridinium methyl ketone salts.

  • Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. It is advisable to screen a range of temperatures to find the ideal conditions for your specific substrates.

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.

    • Solution: If yields are low, consider screening different solvents. In some cases, solvent-free conditions or the use of aqueous micellar solutions have been shown to improve yields.

  • Catalyst: The choice and amount of catalyst can dramatically impact the reaction.

    • Solution: Screen different catalysts (e.g., bases like piperidine, or acids like p-toluenesulfonic acid) and optimize the catalyst loading.

  • Water Removal: Some cyclization steps in pyridin-2(1H)-one synthesis involve the formation of water.

    • Solution: If applicable to your reaction, employ methods for water removal, such as a Dean-Stark apparatus, to drive the equilibrium towards product formation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of substituted pyridin-2(1H)-ones based on literature data.

Table 1: Effect of Catalyst and Solvent on Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanolReflux875-85
2p-TsOHTolueneReflux680-90
3γ-Al₂O₃Solvent-free901.5up to 95
4L-prolineN/AN/AN/AGood
5NaOHDMSO130N/A58-82

Table 2: Comparison of Different Synthetic Methods and Yields

MethodKey ReagentsConditionsYield (%)Reference
Hantzsch SynthesisAldehyde, β-ketoester, AmmoniaUltrasonic irradiation, PTSA>90%[1]
Guareschi-Thorpe Reaction1,3-dicarbonyl, cyanoacetamideBase catalystVaries[2]
Kröhnke Synthesisα-pyridinium methyl ketone, chalcone, NH₄OAcGlacial acetic acid, reflux>60%[3]
Vilsmeier-Haack Reaction1-acetyl,1-carbamoyl cyclopropanesPOCl₃/DMFHigh[4]
Microwave-AssistedVariousMicrowave irradiation (120°C)82-94%[5]

Frequently Asked Questions (FAQs)

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common reason for low yields. The nature of the side products depends on the specific synthetic route.

Side_Reactions cluster_side_reactions Potential Side Reactions main_path Starting Materials desired_product Substituted Pyridin-2(1H)-one main_path->desired_product Desired Reaction Pathway dimerization Dimerization of Starting Material main_path->dimerization [High Concentration] incomplete_cyclization Incomplete Cyclization main_path->incomplete_cyclization [Insufficient Energy/Time] wrong_regioisomer Formation of Regioisomers main_path->wrong_regioisomer [Steric/Electronic Effects] over_oxidation Over-oxidation/Decomposition main_path->over_oxidation [Harsh Conditions]

Caption: Common side reaction pathways.
  • Unwanted Side Products from Enamines: In syntheses involving enamines, side products can form depending on the reaction temperature.

    • Solution: Exclusive formation of the desired pyridin-2(1H)-one can be achieved by starting with β-enaminones synthesized at elevated temperatures.[6]

  • Formation of Regioisomers: Especially in the case of N-alkylation, a mixture of N- and O-alkylated products, or different N-alkylated regioisomers can be formed.

    • Solution: The regioselectivity is influenced by steric hindrance, electronic effects, and reaction conditions. Carefully selecting the base, solvent, and temperature can significantly impact the outcome.

  • Incomplete Oxidation: In syntheses that proceed via a dihydropyridine intermediate (e.g., Hantzsch synthesis), incomplete oxidation to the final pyridine ring is a common issue.

    • Solution: Ensure the use of an effective oxidizing agent in the correct stoichiometry. Milder oxidizing agents can sometimes prevent the formation of side products associated with harsh oxidants like CrO₃ or KMnO₄.[5]

  • Decomposition: High reaction temperatures or the presence of strong acids/bases can lead to the decomposition of starting materials or the final product.

    • Solution: Monitor the reaction closely by TLC and aim for the lowest effective temperature and reaction time.

Q3: I am having difficulty purifying my substituted pyridin-2(1H)-one. What are some common purification challenges and how can I address them?

A3: Purification can be challenging due to the polarity of the pyridin-2(1H)-one core and the potential for closely related impurities.

  • Recrystallization: This is often a good first choice for purification if a suitable solvent can be found. Ethanol is a commonly used solvent.

  • Column Chromatography: Silica gel column chromatography is a widely used technique.

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity can be adjusted to achieve good separation.

    • Tailing: The polar nature of pyridin-2(1H)-ones can sometimes cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent can help to obtain sharper peaks.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

The following are generalized protocols for common methods of synthesizing substituted pyridin-2(1H)-ones. Note: These are general guidelines and may require optimization for your specific substrates.

Protocol 1: General Procedure for Kröhnke Pyridine Synthesis

This method is suitable for generating highly functionalized pyridines.[3]

Krohnke_Protocol start Start mix_reagents 1. Mix α-pyridinium methyl ketone salt (1 mmol), α,β-unsaturated carbonyl (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL). start->mix_reagents reflux 2. Heat the mixture to reflux (approx. 120°C) for 2-4 hours. mix_reagents->reflux monitor 3. Monitor reaction progress by TLC. reflux->monitor cool_precipitate 4. Cool to room temperature and pour into ice-water. monitor->cool_precipitate Reaction Complete filter_wash 5. Collect the precipitate by filtration and wash with cold water. cool_precipitate->filter_wash purify 6. Purify the crude product by recrystallization (e.g., from ethanol). filter_wash->purify end End purify->end

References

Technical Support Center: Methylation of 2,3-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the methylation of 2,3-dihydroxypyridine.

Diagram of Potential Methylation Pathways

The methylation of 2,3-dihydroxypyridine is complicated by the presence of multiple nucleophilic sites: the nitrogen atom and the two hydroxyl groups. This can lead to a mixture of products. The following diagram illustrates the primary potential methylation products.

Methylation_Pathways cluster_start Starting Material cluster_products Potential Methylation Products 2,3-Dihydroxypyridine 2,3-Dihydroxypyridine N-Methyl 1-Methyl-3-hydroxy-2(1H)-pyridone 2,3-Dihydroxypyridine->N-Methyl N-methylation O2-Methyl 3-Hydroxy-2-methoxypyridine 2,3-Dihydroxypyridine->O2-Methyl O-methylation (at C2) O3-Methyl 2-Hydroxy-3-methoxypyridine 2,3-Dihydroxypyridine->O3-Methyl O-methylation (at C3) Di-Methyl Di/Tri-methylated Products N-Methyl->Di-Methyl O2-Methyl->Di-Methyl O3-Methyl->Di-Methyl

Caption: Potential mono- and poly-methylated products from 2,3-dihydroxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the methylation of 2,3-dihydroxypyridine and provides guidance on how to control the reaction's regioselectivity.

Q1: My reaction is producing a mixture of N-methylated and O-methylated products. How can I favor N-methylation?

A1: Achieving high selectivity for N-methylation over O-methylation is a common challenge.[1] The choice of base and solvent system is critical.

  • Troubleshooting:

    • Use of a weaker base: Employing a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can favor N-alkylation. Stronger bases, such as sodium hydride (NaH) or sodium methoxide (NaOMe), tend to generate the more nucleophilic phenoxide ions, leading to increased O-alkylation.

    • Solvent effects: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can favor N-alkylation. Protic solvents, like alcohols, can participate in hydrogen bonding and may favor O-alkylation.

    • Catalyst- and base-free conditions: Some studies on related hydroxypyridines have shown that reacting with an organohalide at elevated temperatures without a base can lead to specific N-alkylation.[2][3] This is thought to proceed through an initial O-alkylation followed by an in-situ rearrangement to the more thermodynamically stable N-alkyl product.

Q2: I am observing the formation of multiple O-methylated isomers (2-methoxy and 3-methoxy). How can I selectively methylate one hydroxyl group over the other?

A2: The relative acidity of the two hydroxyl groups and steric hindrance play a significant role in the regioselectivity of O-methylation. The hydroxyl group at the 2-position is part of a vinylogous carboxylic acid, which influences its acidity compared to the 3-hydroxyl group.

  • Troubleshooting:

    • Protecting groups: A common strategy to achieve regioselectivity is to use protecting groups. For instance, protecting one hydroxyl group allows for the methylation of the other, followed by deprotection.

    • Reaction temperature: Lowering the reaction temperature may increase the selectivity, favoring the kinetically controlled product.

    • Choice of methylating agent: While methyl iodide is common, other methylating agents like dimethyl sulfate (DMS) or methyl triflate (MeOTf) could exhibit different selectivities. Harder methylating agents may favor methylation on the harder oxygen atom.

Q3: My reaction is resulting in di- or even tri-methylated products. How can I promote mono-methylation?

A3: Over-methylation is a common side reaction, especially when using a large excess of the methylating agent or strong reaction conditions.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use of 1.0 to 1.2 equivalents of the methylating agent is a good starting point for mono-methylation.

    • Reaction time and temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired mono-methylated product is formed. Lowering the reaction temperature can also help to reduce the rate of subsequent methylation steps.

    • Slow addition: Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple methylation events on the same molecule.

Experimental Protocols

The following are representative protocols for N- and O-methylation of hydroxypyridines. These should be adapted and optimized for the specific case of 2,3-dihydroxypyridine.

Protocol 1: General Procedure for N-Methylation of a Hydroxypyridine

This protocol is adapted from procedures for the N-alkylation of 2-pyridones and can be a starting point for favoring the N-methylation of 2,3-dihydroxypyridine.

Workflow Diagram:

N_Methylation_Workflow Start Dissolve 2,3-dihydroxypyridine in DMF AddBase Add Cs₂CO₃ Start->AddBase AddMeI Add Methyl Iodide AddBase->AddMeI React Stir at room temperature (monitor by TLC) AddMeI->React Workup Quench with water, extract with ethyl acetate React->Workup Purify Purify by column chromatography Workup->Purify

Caption: Workflow for the N-methylation of 2,3-dihydroxypyridine.

Methodology:

  • Reaction Setup: To a solution of 2,3-dihydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Methylation: Stir the mixture at room temperature for 30 minutes. Then, add methyl iodide (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-methylated product.

Protocol 2: General Procedure for O-Methylation of a Hydroxypyridine

This protocol is based on the synthesis of 2-bromo-3-methoxypyridine and is designed to favor O-methylation.[4]

Workflow Diagram:

O_Methylation_Workflow Start Prepare Sodium Methoxide in Methanol AddSubstrate Add 2,3-dihydroxypyridine in DMF Start->AddSubstrate AddMeI Add Methyl Iodide AddSubstrate->AddMeI React Stir overnight at room temperature AddMeI->React Workup Remove solvent, extract with ether React->Workup Purify Purify by distillation or chromatography Workup->Purify

Caption: Workflow for the O-methylation of 2,3-dihydroxypyridine.

Methodology:

  • Base Preparation: In a flask, dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere.

  • Reaction Setup: To this solution, add a solution of 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF.

  • Methylation: Add methyl iodide (1.2 eq) to the mixture and stir overnight at room temperature.

  • Work-up: Remove the solvents under reduced pressure. Add water to the residue and extract with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or column chromatography to isolate the O-methylated products.

Data on Potential Methylation Products

The following table summarizes key identification data for the potential mono-methylated products of 2,3-dihydroxypyridine. This information can be used to identify the products in your reaction mixture.

Product NameStructureMolecular FormulaMolecular WeightKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
1-Methyl-3-hydroxy-2(1H)-pyridone C₆H₇NO₂125.13N-CH₃: ~3.6 ppmC=O: ~163 ppm, N-CH₃: ~37 ppm
3-Hydroxy-2-methoxypyridine C₆H₇NO₂125.13O-CH₃: ~3.9 ppmO-CH₃: ~55 ppm, C-O: ~164 ppm
2-Hydroxy-3-methoxypyridine C₆H₇NO₂125.13O-CH₃: ~3.8 ppmO-CH₃: ~56 ppm, C-O: ~160 ppm

Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[5][6][7]

By carefully selecting the reaction conditions and monitoring the reaction progress, it is possible to influence the regioselectivity of the methylation of 2,3-dihydroxypyridine and obtain the desired product in higher yield. For unambiguous product identification, it is crucial to use a combination of analytical techniques, including NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) and mass spectrometry.[8][9]

References

Technical Support Center: Purification of Polar Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar pyridinone compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these often problematic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyridinone compounds?

Polar pyridinone derivatives present several purification challenges due to their inherent chemical properties. Common issues include:

  • Poor solubility in less polar organic solvents typically used in normal-phase chromatography.[1]

  • Strong binding to silica gel , leading to streaking, tailing of peaks, or complete retention on the column.[1] This is often due to the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the silica surface.[2]

  • Compound decomposition on acidic stationary phases like silica gel.[1][2]

  • Co-elution with polar impurities , making separation difficult to achieve with standard methods.[1]

  • The tendency of some crude products to be oily or non-crystalline , hindering purification by recrystallization.[3]

Q2: When should I abandon standard silica gel chromatography for an alternative purification method?

Consider an alternative purification technique if you observe the following:

  • Your compound remains at the baseline (Rf = 0) on a TLC plate, even with highly polar mobile phases like 100% ethyl acetate or dichloromethane/methanol mixtures.[1]

  • Significant streaking or tailing of the product spot on TLC that cannot be resolved by modifying the solvent system.[4]

  • Evidence of product degradation on the TLC plate or during a column run.[1]

  • Impurities are very close in polarity to your desired compound, and adequate separation is not achieved on silica gel.[1]

Q3: My crude product is an oil and won't solidify. What can I do to induce crystallization?

Oily products can be common and are often due to residual solvents or impurities that depress the melting point.[3] Here are some techniques to induce crystallization:

  • Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane) to the oil and stir vigorously. This can help to wash away impurities and encourage your compound to solidify.[3]

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove stubborn residual solvents.[3]

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a nucleation point for crystallization.[3]

  • Cooling: Slowly cool the oil in an ice bath or refrigerator.[3]

  • Scratching: Scratch the inside of the flask at the air-solvent interface with a glass rod to create a rough surface that can initiate crystal growth.[3]

Troubleshooting Guides

Problem 1: Low or No Recovery from Silica Gel Column

Symptoms:

  • The desired compound is not eluting from the column, even with a highly polar mobile phase.

  • A significant loss of material is observed after chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Strong Adsorption to Silica The basic nitrogen of the pyridinone can interact strongly with acidic silanol groups on the silica surface, leading to irreversible adsorption.[2] Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%) or ammonia.[2]
Compound Instability on Silica The acidic nature of silica gel can cause degradation of sensitive pyridinone compounds.[2] Solution: Switch to a less acidic stationary phase like neutral or basic alumina, or consider a bonded silica phase such as amino-propylated silica.[2]
Inappropriate Solvent System The eluent may not be polar enough to displace the compound from the stationary phase.[2] Solution: Increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or even a small percentage of ammonium hydroxide in methanol can be effective.[5]
Poor Solubility and Loading If the compound is not soluble in the initial mobile phase, it may precipitate at the top of the column. Solution: Use a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[2]
Problem 2: Product Streaking and Broad Peaks in Chromatography

Symptoms:

  • On a TLC plate, the spot for the desired compound is elongated rather than circular.

  • During column chromatography, the compound elutes over a large number of fractions, resulting in broad, diluted peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silica The basic nature of pyridinones can lead to undesirable interactions with the acidic silica surface.[6] Solution: Add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to improve peak shape.[2]
Column Overload The amount of sample loaded onto the column is too high for the column dimensions.[6] Solution: Reduce the amount of sample loaded onto the column or use a larger column.
Inappropriate Mobile Phase pH The ionization state of the pyridinone can affect its chromatographic behavior.[7] Solution: For reverse-phase HPLC, adjusting the pH of the mobile phase can significantly improve peak shape. Operating at a pH above the pKa of the pyridinone (typically pKa 5-6) will neutralize the compound and can reduce tailing.[7]

Alternative Purification Strategies

When standard silica gel chromatography fails, several alternative techniques can be employed for the successful purification of polar pyridinone compounds.

Reverse-Phase Chromatography (RPC)

In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically water/acetonitrile or water/methanol). This technique is well-suited for polar compounds that have poor retention on normal-phase silica.[8]

Troubleshooting RPC for Polar Pyridinones:

IssueRecommended Solution
Poor Retention (Compound elutes in the void volume) The compound is too polar for the stationary phase. Solution: Use a column designed for polar compounds, such as those with polar end-capping or a polar-embedded phase.[7][9] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good option.[10]
Peak Tailing Secondary interactions with residual silanol groups on the silica backbone.[6] Solution: Use a modern, end-capped column. Adding a small amount of an acid (like formic acid or TFA) or a base (like triethylamine) to the mobile phase can also improve peak shape, but be mindful of your compound's stability and downstream applications (e.g., MS compatibility).[6]
Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[11] Since pyridinones are basic, they can be protonated to carry a positive charge and purified using cation-exchange chromatography.[12]

Key Considerations for IEX:

  • Stationary Phase: A cation exchanger with a negative charge is used to retain the positively charged pyridinone.

  • Mobile Phase: Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the compound from the stationary phase.[11][13]

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[14][15] It is a "green" technique that offers fast and efficient separations.

Advantages of SFC for Polar Pyridinones:

  • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[15][16]

  • Easy Solvent Removal: The CO2 evaporates upon depressurization, leaving the purified compound in a small amount of the co-solvent.[14]

  • Good for Polar Compounds: The use of polar co-solvents and additives allows for the purification of a wide range of polar molecules.[16][17]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[18] The choice of solvent is critical for success.

General Protocol for Recrystallization:

  • Solvent Selection: Find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[19]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.[18][19]

  • Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[3][18]

  • Isolation: Collect the crystals by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of cold solvent.[4]

  • Drying: Dry the crystals under vacuum.[4]

Common Recrystallization Solvents for Pyridinone Derivatives:

  • Ethanol or Ethanol/Water mixtures[3]

  • Acetonitrile/Water[20]

  • NMP-Ethanol[20]

Experimental Protocols

Detailed Protocol: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Develop a suitable solvent system for your compound. If streaking is observed, add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase and re-run the TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane/ethyl acetate). Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.[4]

  • Sample Loading: Dissolve the crude pyridinone compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.[4]

  • Elution: Begin elution with the less polar solvent system, gradually increasing the polarity. Remember to include the basic modifier (e.g., triethylamine) in your eluent throughout the separation.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.[4]

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified pyridinone compound.[4]

Detailed Protocol: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: Place the crude 3,4-Dihydro-6-methyl-2-pyridone in a clean Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.[3]

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).[3]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[3]

  • Drying: Dry the crystals under vacuum to a constant weight.[3]

Visual Guides

Purification_Troubleshooting Start Crude Polar Pyridinone Compound TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Good_Rf Good Rf and Spot Shape? TLC_Analysis->Good_Rf Silica_Column Standard Silica Gel Chromatography Good_Rf->Silica_Column Yes Streaking Streaking or Tailing? Good_Rf->Streaking No Pure_Product Pure Product Silica_Column->Pure_Product Add_Base Add Basic Modifier (e.g., Triethylamine) Streaking->Add_Base Yes No_Movement Rf = 0? Streaking->No_Movement No Modified_Silica Modified Silica Gel Chromatography Add_Base->Modified_Silica Modified_Silica->Pure_Product Alternative_Methods Consider Alternative Purification Methods No_Movement->Alternative_Methods Yes Reverse_Phase Reverse-Phase Chromatography Alternative_Methods->Reverse_Phase Ion_Exchange Ion-Exchange Chromatography Alternative_Methods->Ion_Exchange SFC Supercritical Fluid Chromatography (SFC) Alternative_Methods->SFC Recrystallization Recrystallization Alternative_Methods->Recrystallization Reverse_Phase->Pure_Product Ion_Exchange->Pure_Product SFC->Pure_Product Recrystallization->Pure_Product

Caption: Troubleshooting workflow for purifying polar pyridinone compounds.

Recrystallization_Workflow Start Crude Solid Pyridinone Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slowly Cool to Room Temp, then Ice Bath Hot_Filter->Cool Crystals_Form Crystals Formed? Cool->Crystals_Form Induce_Crystallization Induce Crystallization (Scratch/Seed) Crystals_Form->Induce_Crystallization No Isolate Isolate Crystals by Vacuum Filtration Crystals_Form->Isolate Yes Induce_Crystallization->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Overcoming Poor Solubility of 3-Methoxy-2(1H)-pyridone in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 3-Methoxy-2(1H)-pyridone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a significant concern?

A1: this compound is a heterocyclic organic compound. Its poor solubility in water can be a major hurdle in pharmaceutical research and development, as it can lead to low bioavailability, hinder the preparation of formulations for in vitro and in vivo studies, and result in unreliable experimental data. Addressing solubility issues early in the development process is crucial for the successful progression of a drug candidate.

Q2: What is the intrinsic solubility of this compound in water?

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications.[1] The most common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent in which the compound is more soluble.[2][3]

  • pH Adjustment: Altering the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.[4]

  • Use of Surfactants: Incorporating surfactants that form micelles to encapsulate the hydrophobic drug molecules.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior.[5]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state.[6][7][8]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[9]

Q4: How do I choose the most appropriate solubility enhancement technique for my experiment?

A4: The selection of a suitable method depends on several factors, including the physicochemical properties of this compound, the desired concentration in the final formulation, the intended application (e.g., in vitro assay, in vivo study), and potential toxicity of the excipients. A systematic approach, as outlined in the workflow diagram below, can guide the decision-making process.

Q5: What are the regulatory considerations when using solubility-enhancing excipients?

A5: When developing a pharmaceutical formulation, it is crucial to use excipients that are generally recognized as safe (GRAS) and approved by regulatory agencies like the FDA. The concentration of each excipient must be within established safety limits. For early-stage research, understanding the potential for excipient interference with the experimental assay is also critical.

Troubleshooting Guides

Guide 1: Co-solvency

Q1: My this compound precipitates when I add my co-solvent stock solution to the aqueous buffer. What should I do?

A1: This is a common issue that can be addressed by:

  • Optimizing the Co-solvent Concentration: The concentration of the co-solvent in the final aqueous medium might be too low to maintain the solubility of the compound. Try preparing a dilution series to find the minimum co-solvent concentration that prevents precipitation.

  • Slowing the Addition Rate: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to allow for gradual mixing and prevent localized supersaturation.

  • Pre-warming the Aqueous Medium: Gently warming the aqueous buffer can sometimes help in keeping the compound in solution upon addition of the stock.

  • Changing the Co-solvent: The chosen co-solvent may not be optimal. Consider trying other pharmaceutically acceptable co-solvents such as different grades of polyethylene glycol (PEG) or propylene glycol (PG).

Q2: Which co-solvent should I choose for this compound?

A2: Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 400).[10] The choice depends on the specific requirements of your experiment, including potential toxicity and compatibility with your assay. It is advisable to perform a small-scale screening with different co-solvents to determine the one that provides the best solubilization with the lowest concentration.

Q3: How do I determine the optimal co-solvent concentration?

A3: The optimal concentration is the lowest amount of co-solvent that achieves the desired drug concentration without precipitation and without interfering with the biological assay. This is typically determined by preparing a series of solutions with varying co-solvent ratios and observing the solubility of this compound.

Guide 2: pH Adjustment

Q1: At what pH is this compound most soluble?

A1: The solubility of an ionizable compound is pH-dependent. This compound contains a weakly acidic pyridone moiety. The pKa of similar pyridine derivatives can vary, but generally, increasing the pH above the pKa will deprotonate the molecule, forming a more soluble salt. A pH-solubility profile should be experimentally determined to identify the optimal pH for solubilization.

Q2: My compound still has low solubility even after pH adjustment. What's next?

A2: If pH adjustment alone is insufficient, consider combining it with another technique. For instance, using a co-solvent in a pH-adjusted buffer can have a synergistic effect on solubility.

Q3: I'm observing chemical instability after adjusting the pH. How can I mitigate this?

A3: Extreme pH values can sometimes lead to the degradation of a compound. It is important to assess the stability of this compound at the desired pH over the duration of the experiment. If instability is observed, a less extreme pH or an alternative solubilization method should be considered.

Guide 3: Surfactant-based Solubilization

Q1: Which surfactant is suitable for this compound?

A1: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and poloxamers are commonly used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants. The choice will depend on the required hydrophilic-lipophilic balance (HLB) and the specific application.

Q2: My solution is cloudy even with a surfactant. What could be the reason?

A2: Cloudiness can occur if the surfactant concentration is below its critical micelle concentration (CMC), or if the drug concentration exceeds the solubilization capacity of the micelles. Ensure the surfactant concentration is above the CMC and consider increasing it or using a different surfactant.

Q3: How can I avoid micelle formation from interfering with my assay?

A3: Micelles can sometimes sequester the drug, making it unavailable for interaction in a biological assay. It is important to run appropriate controls with the surfactant alone to assess its potential impact on the assay.

Guide 4: Cyclodextrin Complexation

Q1: Which type of cyclodextrin is best for this compound?

A1: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used to form inclusion complexes with drug molecules.[5] HP-β-CD and SBE-β-CD offer significantly higher aqueous solubility than the parent β-CD and are often more effective at solubilizing guest molecules.[11] A screening study with different cyclodextrins is recommended to find the most suitable one.

Q2: The solubility enhancement with cyclodextrins is lower than expected. How can I improve it?

A2: The efficiency of complexation can be influenced by factors such as temperature, pH, and the method of preparation. Ensure that the preparation method allows for sufficient interaction between the drug and the cyclodextrin. Techniques like kneading or freeze-drying can sometimes yield better results than simple mixing.

Q3: How do I confirm the formation of an inclusion complex?

A3: Several analytical techniques can be used to confirm complex formation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy. A phase solubility study is also a common method to determine the stoichiometry and stability constant of the complex.[12][13]

Guide 5: Solid Dispersions

Q1: My solid dispersion is not amorphous. What went wrong during preparation?

A1: The goal of a solid dispersion is often to convert the crystalline drug into an amorphous form, which has higher solubility.[6] If the drug remains crystalline, it could be due to:

  • Inadequate solvent removal: In the solvent evaporation method, residual solvent can promote crystallization. Ensure complete solvent removal under vacuum.

  • Incorrect drug-to-carrier ratio: A higher proportion of the carrier is often needed to maintain the drug in an amorphous state.

  • Choice of carrier: The carrier may not be compatible with the drug. Screening different hydrophilic polymers like PVP, HPMC, or PEGs is recommended.[7]

Q2: The drug is recrystallizing from my solid dispersion during storage. How can I prevent this?

A2: Amorphous forms are thermodynamically unstable and can recrystallize over time. To prevent this, ensure the solid dispersion is stored in a tightly sealed container at low humidity and temperature. The choice of a polymer with a high glass transition temperature (Tg) can also improve the physical stability of the amorphous drug.

Q3: What is the best method to prepare a solid dispersion of this compound?

A3: Common methods include the melting (fusion) method, solvent evaporation method, and hot-melt extrusion.[8] The solvent evaporation method is often suitable for lab-scale preparation and for thermolabile compounds.[6] Hot-melt extrusion is a scalable process but requires the drug and polymer to be stable at the processing temperature.

Guide 6: Nanosuspensions

Q1: I'm having trouble reducing the particle size of my this compound nanosuspension. What should I do?

A1: Insufficient particle size reduction can be due to several factors in the milling process:

  • Milling time and speed: Increase the milling time or speed.

  • Milling media: Use smaller milling beads or beads with higher density.

  • Stabilizer concentration: The concentration of the stabilizer might be insufficient to cover the newly created particle surfaces.

Q2: My nanosuspension is aggregating over time. How can I improve its stability?

A2: Aggregation is a common stability issue with nanosuspensions. To improve stability:

  • Optimize the stabilizer: A combination of a polymeric stabilizer and a surfactant often provides better steric and electrostatic stabilization.

  • Zeta potential: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization.

  • Storage conditions: Store the nanosuspension at a suitable temperature, often refrigerated, to reduce particle movement and aggregation.

Q3: What are the critical process parameters to consider during the preparation of a nanosuspension?

A3: Key parameters include drug loading, stabilizer type and concentration, milling speed, milling time, temperature, and the size and density of the grinding media.[4] A systematic optimization of these parameters is crucial for a robust formulation.

Data Presentation

The following tables provide illustrative data on the solubility of this compound in various systems. Note: This data is for exemplary purposes to demonstrate solubility enhancement trends and should be confirmed experimentally.

Table 1: Illustrative Solubility of this compound in Common Co-solvent Systems at Room Temperature

Co-solvent System (v/v)This compound Solubility (mg/mL)Fold Increase
Water0.11
20% Ethanol in Water1.515
40% Ethanol in Water5.252
20% Propylene Glycol in Water2.121
40% Propylene Glycol in Water7.878
20% PEG 400 in Water3.535
40% PEG 400 in Water12.0120

Table 2: Illustrative Effect of pH on the Aqueous Solubility of this compound at Room Temperature

pHThis compound Solubility (mg/mL)Fold Increase
5.00.11
6.00.11
7.00.22
8.01.010
9.05.050
10.015.0150

Table 3: Illustrative Comparison of Solubility Enhancement Techniques for this compound

TechniqueExcipient/MethodAchieved Solubility (mg/mL)Fold Increase
Co-solvency40% PEG 400 in Water12.0120
pH AdjustmentpH 10.0 Buffer15.0150
Surfactant2% Tween® 808.585
Cyclodextrin10% HP-β-CD18.0180
Solid Dispersion1:5 Drug:PVP K3025.0250
NanosuspensionWet Milling>30.0 (as a stable dispersion)>300

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

  • Add an excess amount of this compound to a vial containing a known volume of purified water.

  • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

Protocol 2: Preparation of a Co-solvent Stock Solution and Determination of Solubilization Capacity

  • Prepare various mixtures of a co-solvent (e.g., PEG 400) and water in different volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).

  • For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

  • Select the lowest co-solvent concentration that achieves the target solubility for your experiment.

Protocol 3: pH-dependent Solubility Profile Determination

  • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Determine the solubility of this compound in each buffer using the shake-flask method (Protocol 1).

  • Plot the measured solubility against the pH to generate a pH-solubility profile.

  • This profile will help in identifying the pH at which the compound has the highest solubility.

Protocol 4: Preparation of a Solid Dispersion using the Solvent Evaporation Method

  • Weigh the desired amounts of this compound and a hydrophilic carrier (e.g., PVP K30) in a chosen ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the drug and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C).

  • Continue drying under high vacuum for 24 hours to remove any residual solvent.

  • The resulting solid dispersion should be collected, pulverized, and passed through a sieve to obtain a uniform powder.

  • Characterize the solid dispersion for its amorphous nature using techniques like XRD or DSC.

Protocol 5: Preparation of a Nanosuspension using a Wet Milling Method

  • Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 1% w/v HPMC and 0.2% w/v Tween® 80).

  • Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

  • Mill the suspension at a high speed for a specified duration. The milling process should be carried out in a temperature-controlled environment to prevent overheating.

  • Periodically withdraw samples to monitor the particle size reduction using a particle size analyzer (e.g., dynamic light scattering).

  • Continue milling until the desired particle size (typically below 500 nm) is achieved.

  • Separate the nanosuspension from the milling media.

Protocol 6: Preparation and Characterization of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the solution to remove the undissolved drug.

  • The filtrate containing the drug-cyclodextrin complex can be used directly or lyophilized to obtain a solid powder.

  • To determine the complexation efficiency, perform a phase solubility study by measuring the drug's solubility in increasing concentrations of the cyclodextrin solution.

Mandatory Visualizations

G cluster_0 start Start: Poorly Soluble This compound decision1 Is the compound ionizable? start->decision1 decision2 Is high drug loading required? decision1->decision2 No process1 pH Adjustment decision1->process1 Yes process2 Co-solvency decision2->process2 No process7 Nanosuspension decision2->process7 Yes decision3 Is the compound thermolabile? process5 Solid Dispersion (Solvent Evaporation) decision3->process5 Yes process6 Solid Dispersion (Hot Melt Extrusion) decision3->process6 No process3 Surfactants process2->process3 If insufficient process4 Cyclodextrins process3->process4 If insufficient process7->decision3 If insufficient

Caption: Workflow for Selecting a Solubility Enhancement Strategy.

G cluster_0 start Start: Weigh Drug and Carrier step1 Dissolve in a common volatile solvent start->step1 step2 Solvent evaporation using a rotary evaporator step1->step2 step3 Drying under high vacuum for 24h step2->step3 step4 Pulverize and sieve the solid dispersion step3->step4 end End: Amorphous Solid Dispersion step4->end

Caption: Experimental Workflow for Preparing a Solid Dispersion.

G cluster_0 start Start: Prepare Stabilizer Solution step1 Disperse Drug to form a Pre-suspension start->step1 step2 Add Pre-suspension and Milling Media to Chamber step1->step2 step3 Wet Mill at High Speed (Temperature Controlled) step2->step3 step4 Monitor Particle Size Periodically step3->step4 decision Desired Particle Size Reached? step4->decision decision->step3 No step5 Separate Nanosuspension from Milling Media decision->step5 Yes end End: Stable Nanosuspension step5->end

References

Technical Support Center: Optimization of N-Arylation of Pyyridinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of pyridinones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the N-arylation of pyridinones, offering potential causes and solutions.

Issue 1: Low to No Product Yield

Question: I am not getting any, or very little, of my desired N-arylated pyridinone product. What are the possible reasons and how can I improve the yield?

Answer: Low or no yield in N-arylation reactions of pyridinones can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Catalyst Inactivity: The palladium or copper catalyst is often the primary suspect.

    • Palladium Catalysts (e.g., Buchwald-Hartwig Amination): The active Pd(0) species may not be forming efficiently from Pd(II) precursors. Consider using a pre-catalyst that readily forms the active catalytic species.[1] Ensure the phosphine ligand is not degrading; use of air-stable ligands or glovebox techniques can be beneficial.

    • Copper Catalysts (e.g., Ullmann Coupling): The copper source (e.g., CuI, CuBr, Cu₂O) might not be optimal for your specific substrate. Screening different copper sources is recommended.[2] Ligand choice is also critical; ligands like 1,10-phenanthroline or amino acids can significantly improve catalyst performance.[2]

  • Sub-optimal Base or Solvent:

    • Base: The choice and strength of the base are crucial. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). For Ullmann couplings, potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently used.[2] The base's solubility can also be a factor; a combination of an inorganic and a soluble organic base (e.g., DBU) can sometimes be effective.[1]

    • Solvent: The solvent can significantly influence reaction rates and yields. Polar aprotic solvents like DMF, dioxane, and toluene are commonly employed.[2][3] More polar solvents can sometimes lead to lower yields in metal-free arylations.[4] It's essential to use anhydrous solvents, as water can lead to side reactions like debromination of the aryl halide.[2]

  • Incorrect Temperature:

    • Reaction temperature is a critical parameter. Modern ligand-accelerated Ullmann reactions can often be run at milder temperatures (40-120 °C) compared to traditional protocols.[2] If no reaction is observed, a gradual increase in temperature is a logical step. Conversely, if decomposition is observed, the temperature should be lowered.[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality catalyst->reagents If catalyst is ok sub_catalyst1 Screen Pd/Cu source & ligand catalyst->sub_catalyst1 conditions Optimize Reaction Conditions reagents->conditions If reagents are pure sub_reagents1 Use anhydrous solvents Check base strength/solubility reagents->sub_reagents1 outcome Improved Yield conditions->outcome sub_conditions1 Vary temperature Increase reaction time conditions->sub_conditions1

Caption: A logical workflow for troubleshooting low product yield in N-arylation of pyridinones.

Issue 2: Poor N- vs. O-Arylation Selectivity

Question: My reaction is producing a mixture of N-arylated and O-arylated pyridinone. How can I improve the selectivity for the N-arylated product?

Answer: Pyridinones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. Achieving high selectivity for N-arylation is a common challenge. The choice of base and solvent system is paramount in controlling this selectivity.

  • Base-Dependent Selectivity: In metal-free arylations using diaryliodonium salts, the choice of base can dramatically switch the selectivity. For instance, using N,N-diethylaniline in fluorobenzene has been shown to highly favor N-arylation, while quinoline in chlorobenzene promotes O-arylation.[4][5][6] Weaker bases like pyridine tend to favor O-arylation, whereas stronger, non-nucleophilic bases such as diisopropylethylamine (DIPEA) can lead to selective N-arylation.[4]

  • Steric Hindrance: Substituents on the pyridinone ring, particularly at the C6-position, can sterically hinder the nitrogen atom and favor O-arylation.[6] If your substrate has a bulky group at this position, achieving high N-selectivity might be challenging.

  • Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the nitrogen and oxygen atoms differently. A systematic screening of solvents is often necessary to optimize selectivity for a specific substrate.

Optimization of N/O Selectivity

ParameterCondition Favoring N-ArylationCondition Favoring O-ArylationReference
Base N,N-diethylaniline, DIPEA, n-Bu₃NQuinoline, Pyridine, 2,6-Lutidine[4][6]
Solvent Fluorobenzene, TolueneChlorobenzene, Toluene[4][6]
Sterics Unsubstituted at C6-positionSubstituted at C6-position[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the N-arylation of pyridinones?

A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions. These include:

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a versatile and widely used method for forming C-N bonds.[7] It typically involves a palladium catalyst, a phosphine ligand, and a base.

  • Copper-catalyzed Ullmann coupling: This is a classical method that has seen significant improvements with the development of new ligands.[8] It often employs a copper(I) salt, a ligand (such as an amino acid or a diamine), and a base.[2][9]

  • Metal-free arylation: Recent developments have established metal-free conditions, often using hypervalent iodine reagents like diaryliodonium salts, where the selectivity is controlled by the choice of base.[4][5][6]

Q2: How do I choose the right ligand for my Buchwald-Hartwig or Ullmann reaction?

A2: Ligand selection is critical and often substrate-dependent. There is no universally "best" ligand.

  • For Buchwald-Hartwig (Pd-catalyzed): A wide array of biaryl phosphine ligands have been developed. The choice depends on the nature of the amine and the aryl halide. A screening of different ligand classes is often the most effective approach to find the optimal one for a specific reaction.

  • For Ullmann (Cu-catalyzed): Simple and inexpensive ligands have been shown to be very effective. Commonly used classes include:

    • Amino Acids: L-proline and N-methylglycine have demonstrated high efficiency.[2]

    • Phenanthrolines: 1,10-Phenanthroline is a classic ligand that can significantly lower the required reaction temperature.[2]

    • Diamines: trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) has been found to be an effective ligand.[9]

Q3: What is a general experimental protocol for a copper-catalyzed N-arylation of a pyridinone?

A3: The following is a representative protocol for an Ullmann-type coupling. Note that optimization of specific reagents and conditions for your substrate is crucial.

General Experimental Protocol: CuI-Catalyzed N-Arylation

experimental_protocol start Start: Prepare Reaction Vessel add_solids Add Pyridinone, Aryl Halide, CuI, Ligand, and Base start->add_solids inert_atm Evacuate and Backfill with Inert Gas (e.g., Ar, N₂) add_solids->inert_atm add_solvent Add Anhydrous Solvent via Syringe inert_atm->add_solvent heating Heat to Desired Temperature with Stirring add_solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring workup Cool, Dilute with Organic Solvent, and Wash with Water monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification end End: Characterize Product purification->end

Caption: A typical experimental workflow for the copper-catalyzed N-arylation of pyridinones.

Detailed Steps:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridinone (1.0 equiv), aryl halide (1.1-1.5 equiv), copper(I) iodide (CuI, 5-10 mol%), the chosen ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.[2]

  • Heating: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-120 °C).[2]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q4: Can I perform N-arylation on electron-deficient pyridines?

A4: Yes, while electron-deficient pyridines can be challenging substrates due to their weak nucleophilicity, specific methods have been developed for their N-arylation.[3] One successful approach involves using diaryliodonium salts with a copper(II) catalyst, such as Cu(OAc)₂·H₂O, in a solvent like DMF at elevated temperatures.[3] It is beneficial to conduct these reactions under an inert atmosphere with carefully dried and degassed solvents to avoid side reactions.[3]

References

Preventing demethylation of 3-Methoxy-2(1H)-pyridone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering undesired demethylation of 3-Methoxy-2(1H)-pyridone during reactions under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the methoxy group on my this compound being cleaved under acidic conditions?

A1: The cleavage of the methyl group from this compound is a classic acid-catalyzed ether cleavage reaction.[1] The reaction is initiated by the protonation of the ether oxygen, which makes it a good leaving group (a neutral methanol molecule).[2] Following protonation, a nucleophile present in the reaction mixture, typically the conjugate base of the acid used (e.g., bromide or iodide), attacks the methyl group via an SN2 mechanism, leading to the formation of the demethylated product, 3-hydroxy-2(1H)-pyridone, and a methyl halide.[2][3] Strong acids, especially hydrohalic acids like HBr and HI, are particularly effective at promoting this reaction.[4]

Q2: Are there any general strategies to minimize or prevent this unwanted demethylation?

A2: Yes, several strategies can be employed to minimize demethylation:

  • Choice of Acid: Avoid strong hydrohalic acids (HBr, HI). Opt for milder Brønsted acids with non-nucleophilic conjugate bases (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or Lewis acids that are less prone to facilitating ether cleavage under your reaction conditions.[5]

  • Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can significantly reduce the rate of the demethylation side reaction.

  • Stoichiometry: Use the minimum effective amount of the acid catalyst.

  • Solvent Choice: The choice of solvent can influence the acidity of the catalyst and the solubility of the components, which may affect the rate of demethylation.

  • Protecting Groups: In complex syntheses, employing an orthogonal protecting group strategy for other functional groups can help avoid the need for harsh acidic conditions altogether.[1][6]

Q3: My downstream application requires the 3-hydroxy-2(1H)-pyridone. What are the best conditions to intentionally cause demethylation?

A3: While the focus of this guide is prevention, effective demethylation can be achieved using several reagents. Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are highly effective, even at low temperatures.[7] Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are also commonly used, often at elevated temperatures.[6] For researchers wishing to avoid strongly acidic conditions, nucleophilic reagents like sodium ethanethiolate can also be employed.[7]

Troubleshooting Guides

Issue: Significant demethylation of this compound observed during an acid-catalyzed reaction.

This guide provides a step-by-step approach to troubleshoot and mitigate the unwanted cleavage of the 3-methoxy group.

Step 1: Evaluate the Necessity of Acidic Conditions

  • Can the reaction be performed under neutral or basic conditions? Explore alternative synthetic routes or catalysts that do not require an acidic environment.

  • Is a different starting material more suitable? If subsequent steps require the hydroxyl group, performing the demethylation intentionally as a separate step might be a more robust strategy.

Step 2: Optimize the Choice of Acid Catalyst

If acidic conditions are unavoidable, the choice of acid is critical.

  • Problem: Strong acids with nucleophilic conjugate bases (HBr, HI, HCl) are promoting demethylation.

  • Solution: Switch to an acid with a non-nucleophilic conjugate base.

    • Mild Option: Pyridinium p-toluenesulfonate (PPTS) is a milder acid catalyst often used for acid-sensitive substrates.[4]

    • Moderate Option: p-Toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) are effective Brønsted acids with less nucleophilic anions compared to halides.

    • Lewis Acids: Some Lewis acids can be used, but their propensity to coordinate to the ether oxygen must be considered. Zinc-based Lewis acids have been used to activate pyridines for other reactions and might be a milder alternative.[8]

Step 3: Refine Reaction Parameters

  • Temperature Control: Demethylation is often accelerated at higher temperatures.

    • Action: Run the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Consider starting at 0 °C or even lower and slowly warming as needed while monitoring the reaction by TLC or LC-MS.

  • Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of demethylation.

    • Action: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the demethylated byproduct.

  • Catalyst Loading:

    • Action: Titrate the amount of acid catalyst to find the minimum effective concentration required for the desired reaction.

Data Presentation: Relative Stability of Ether Protecting Groups

The stability of the methoxy group can be understood in the context of other common ether-based protecting groups for hydroxyl functions. This table provides a qualitative comparison of their stability under different conditions.

Protecting GroupAbbreviationStable to Strong AcidStable to Mild AcidStable to BaseCleavage Conditions
Methyl Ether Me No Relatively Stable Yes HBr, HI, BBr₃
Benzyl EtherBnNoRelatively StableYesH₂/Pd, Na/NH₃
Methoxymethyl EtherMOMNoNoYesMild H⁺
Tetrahydropyranyl EtherTHPNoNoYesMild H⁺ (e.g., PPTS)
tert-Butyldimethylsilyl EtherTBDMSNoYesYesF⁻ (TBAF), H⁺

This table provides a general guide; actual stability can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction using a Mild Acid Catalyst (PPTS)

This protocol is a general example of how to set up a reaction using a milder acidic catalyst to minimize demethylation.

  • Preparation: To a solution of this compound (1.0 eq) and your desired reactant (e.g., an aldehyde for acetal formation, 1.2 eq) in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂ x 3).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

Caption: Acid-catalyzed demethylation mechanism of this compound.

Troubleshooting_Workflow start Start: Demethylation Observed q1 Is acid catalysis essential? start->q1 alt_cond Explore neutral or basic conditions q1->alt_cond No q2 Using HBr or HI? q1->q2 Yes change_acid Switch to mild acid (e.g., TsOH, PPTS) q2->change_acid Yes q3 High temperature or long reaction time? q2->q3 No change_acid->q3 optimize_cond Reduce temperature and time | Monitor reaction closely q3->optimize_cond Yes check_yield Is demethylation minimized? q3->check_yield No optimize_cond->check_yield success Problem Solved check_yield->success Yes fail Consider orthogonal strategy or different route check_yield->fail No

Caption: Troubleshooting workflow for preventing demethylation.

References

Troubleshooting low conversion rates in pyridone functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridone functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and modification of pyridone-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in pyridone functionalization?

Low conversion rates in pyridone functionalization can stem from several factors, often related to the inherent electronic properties of the pyridone ring and the specific reaction conditions employed. Key issues include:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to inactivation.[1] This is a prevalent issue in transition-metal-catalyzed reactions.

  • Sub-optimal Reaction Conditions: Parameters such as temperature, solvent, and the choice of base can significantly impact reaction efficiency.[1][2] For instance, the use of anhydrous solvents can be crucial to prevent side reactions like protodeborylation in Suzuki coupling.[1]

  • Poor Substrate Reactivity: The electronic nature of the pyridone ring, with its electron-rich C3/C5 and electron-deficient C4/C6 positions, dictates its reactivity.[3][4] Mismatched reagent electronics or steric hindrance can lead to low conversion.

  • Starting Material Decomposition: Pyridone-containing compounds can be sensitive to harsh reaction conditions, such as high temperatures or strong acids, leading to decomposition.[5]

  • Side Reactions: The formation of byproducts, such as homocoupling of boronic acids or dehalogenation of aryl halides, can consume starting materials and reduce the yield of the desired product.[1]

Q2: How does the position of substituents on the pyridone ring affect its functionalization?

The electronic properties of the 2-pyridone ring make C3 and C5 positions more electron-rich and thus more susceptible to electrophilic attack. Conversely, the C4 and C6 positions are more electron-deficient, favoring reactions with nucleophiles.[3][4] The site selectivity of C-H functionalization is a significant challenge and is influenced by:

  • Electronic Control: The inherent electronic bias of the pyridone ring can be leveraged by carefully selecting the catalyst's electronic nature.[3][4]

  • Steric Hindrance: Bulky substituents can block access to certain positions, thereby directing functionalization to less sterically hindered sites.[3][4]

  • Directing Groups: The use of directing groups can override the innate reactivity of the pyridone ring to achieve site-selective functionalization at otherwise less reactive positions.[3][4]

Q3: What are some common side reactions to watch out for during pyridone functionalization?

Several side reactions can compete with the desired transformation, leading to reduced yields and complex product mixtures. Common side reactions include:

  • Homocoupling: In cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself, especially in the presence of oxygen.[1]

  • Dehalogenation: The starting aryl halide can lose its halogen atom, resulting in the formation of an arene byproduct.[1]

  • Over-functionalization: Multiple C-H bonds on the pyridone ring can be reactive, leading to di- or even tri-substituted products if the reaction is not carefully controlled.[3]

  • Polymerization: Under certain conditions, starting materials or products can polymerize, leading to the formation of insoluble, tar-like materials.[6]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

If you are experiencing low yields in your palladium-catalyzed cross-coupling reaction involving a pyridone substrate, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Cross-Coupling Yield

G start Low Yield Observed catalyst Catalyst Inactivation? start->catalyst conditions Sub-optimal Conditions? catalyst->conditions No sol_catalyst Screen Ligands Increase Catalyst Loading Use N-oxide or Protecting Group catalyst->sol_catalyst Yes side_reactions Competing Side Reactions? conditions->side_reactions No sol_conditions Optimize Temperature, Base, and Solvent Ensure Anhydrous Conditions conditions->sol_conditions Yes substrate Substrate Issue? side_reactions->substrate No sol_side_reactions Degas Solvent to Remove O2 Optimize Reaction Time side_reactions->sol_side_reactions Yes sol_substrate Verify Starting Material Purity Consider Alternative Functional Group substrate->sol_substrate Yes

Caption: A step-by-step guide to troubleshooting low yields in cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Assess Catalyst Activity:

    • Problem: The pyridine nitrogen can poison the palladium catalyst.[1]

    • Solution:

      • Ligand Screening: The choice of ligand is crucial. 2-pyridone ligands have been shown to accelerate palladium-catalyzed C-H activation.[7][8] Consider screening a variety of electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands.

      • Increase Catalyst Loading: While not ideal for atom economy, a temporary increase in catalyst loading can help determine if catalyst activity is the primary issue.

      • Protecting the Pyridine Nitrogen: Conversion of the pyridine to its N-oxide can prevent coordination to the metal center.[9] The N-oxide can often be removed post-functionalization.

  • Optimize Reaction Conditions:

    • Problem: The reaction environment may not be optimal for the specific substrates.

    • Solution:

      • Systematic Screening: Perform a systematic optimization of base, solvent, and temperature.[2] A design of experiments (DoE) approach can be efficient.

      • Anhydrous Conditions: For reactions involving boronic acids, ensure strictly anhydrous solvents to minimize protodeborylation.[1]

  • Investigate Side Reactions:

    • Problem: Byproduct formation consumes reagents and lowers the yield of the desired product.[1]

    • Solution:

      • Degassing: To prevent homocoupling of boronic acids, thoroughly degas the solvent to remove oxygen.[1]

      • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction over time. This can help identify the formation of byproducts and determine the optimal reaction time to minimize their formation.

Issue 2: Poor Site-Selectivity in C-H Functionalization

Achieving the desired regioselectivity in direct C-H functionalization of pyridones is a common challenge.[3][4]

Logical Flow for Improving Site-Selectivity

G start Poor Site-Selectivity electronics Inherent Electronics Dominating? start->electronics sterics Steric Hindrance a Factor? electronics->sterics No sol_electronics Modify Catalyst/Ligand Electronics Change Reaction Type (e.g., Radical vs. Organometallic) electronics->sol_electronics Yes directing_group Directing Group Strategy Applicable? sterics->directing_group No sol_sterics Introduce/Modify Bulky Substituents Alter Ligand Steric Profile sterics->sol_sterics Yes sol_directing_group Install a Removable Directing Group directing_group->sol_directing_group Yes no_solution Consider Alternative Synthetic Route directing_group->no_solution No

Caption: Decision tree for enhancing regioselectivity in pyridone C-H functionalization.

Strategies for Enhancing Site-Selectivity:

  • Leverage Electronic Effects:

    • The C3 and C5 positions are generally more susceptible to electrophilic functionalization, while C4 and C6 are more prone to nucleophilic attack.[3][4] Understanding this inherent reactivity is key.

    • For radical functionalizations, different regioselectivities may be observed. For instance, Mn(III)-based methods have shown exclusive C3-selectivity for alkylation and arylation.[3]

  • Utilize Steric Hindrance:

    • The introduction of a bulky substituent can effectively block a reactive site, directing functionalization to other accessible positions.[3][4]

    • The steric properties of the catalyst and ligands can also influence the site of C-H activation.

  • Employ Directing Groups:

    • Attaching a directing group to the pyridone nitrogen or another position can enable functionalization at a specific C-H bond through chelation assistance. This is a powerful strategy for overcoming the inherent reactivity of the ring.[3][4]

Data and Protocols

Table 1: Optimization of Rhodium-Catalyzed C6-Alkenylation of N-(2-pyridyl)-2-pyridone[10]
EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Time (h)Yield (%)
1[CpRhCl₂]₂ (5)AgSbF₆ (20)DMF50585
2[CpRhCl₂]₂ (2.5)AgSbF₆ (20)DMF50572
3[CpRhCl₂]₂ (5)AgSbF₆ (10)DMF50568
4[CpRhCl₂]₂ (5)AgSbF₆ (20)Dioxane50545
5[Cp*RhCl₂]₂ (5)AgSbF₆ (20)DMFRT2420
Table 2: Optimization of Palladium-Catalyzed Dual-Functionalization of Iodinated 2-Pyridones[2]
EntryCatalyst (mol%)Base (equiv)SolventTemperature (°C)MediatorYield (%)
1Pd(OAc)₂ (5)K₂CO₃ (2.5)Dioxane105N¹ (1.0 equiv)27
2Pd(OAc)₂ (5)K₂CO₃ (2.5)Dioxane105N² (1.0 equiv)35
3Pd(OAc)₂ (5)Cs₂CO₃ (2.5)Dioxane105N¹ (1.0 equiv)15
4PdCl₂(PPh₃)₂ (5)K₂CO₃ (2.5)Dioxane105N¹ (1.0 equiv)<10
Experimental Protocol: General Procedure for Rh-Catalyzed Directed C6-Borylation[3][4]

To a mixture of the 2-pyridone substrate (0.2 mmol), bis(pinacolato)diboron (0.3 mmol), and [Cp*RhCl₂]₂ (0.005 mmol) in a screw-capped vial is added 1,4-dioxane (1.0 mL). The mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired C6-borylated pyridone.

Catalytic Cycle for Ni/Al-Co-catalyzed C6-Alkenylation

G sub 2-Pyridone + Alkyne intermediate1 Pyridone-Al Complex sub->intermediate1 Coordination cat_Ni0 Ni(0)L_n intermediate2 Oxidative Addition (Ni-H Intermediate) cat_Ni0->intermediate2 cat_Al AlMe3 cat_Al->intermediate1 intermediate1->intermediate2 C-H Activation intermediate3 Alkyne Insertion intermediate2->intermediate3 product C6-Alkenylated Pyridone intermediate3->product Reductive Elimination product->cat_Ni0 Catalyst Regeneration

Caption: Proposed mechanism for the Ni/Al co-catalyzed C6-selective alkenylation of 2-pyridones.[3][4]

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-2(1H)-pyridone for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3-Methoxy-2(1H)-pyridone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your library production efforts.

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the O-methylation of 3-hydroxy-2(1H)-pyridone.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Reagents: Potassium carbonate can be hygroscopic and lose basicity. Methyl iodide can degrade over time. 2. Insufficient Reaction Time or Temperature: The reaction may be sluggish under the chosen conditions. 3. Poor Solubility: The starting material, 3-hydroxy-2(1H)-pyridone, may not be sufficiently soluble in the reaction solvent.1. Reagent Quality: Use freshly opened or properly stored methyl iodide. Dry potassium carbonate in an oven at >120°C for several hours before use. 2. Optimize Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider switching from acetone to a higher-boiling solvent like DMF. Increase the reaction time in increments of 6-12 hours. 3. Improve Solubility: If using acetone, ensure it is anhydrous. For larger scales, DMF is often a better solvent for this type of reaction.
Formation of N-methylated Side Product 1. Reaction Conditions Favoring N-alkylation: The pyridone anion is an ambident nucleophile, and N-alkylation is often the kinetically favored product. 2. Stronger, Less Hindered Base: Use of stronger bases can sometimes favor N-alkylation.1. Solvent and Base Selection: O-alkylation is generally the thermodynamically favored product. Using a polar aprotic solvent like DMF and a carbonate base (K₂CO₃) often provides good selectivity for O-methylation.[1] 2. Temperature Control: Running the reaction at room temperature in DMF can favor O-methylation, whereas higher temperatures might lead to a mixture of products.
Difficult Purification 1. Similar Polarity of Product and Byproduct: The desired O-methylated product and the N-methylated byproduct can have very similar polarities, making separation by column chromatography challenging. 2. Product is an Oil or Low-Melting Solid: Difficulty in isolating the product as a solid can complicate purification.1. Chromatographic Separation: Use a long column with a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and slowly increasing the polarity). Monitor fractions carefully by TLC. 2. Recrystallization/Trituration: If the crude product is an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like diethyl ether or hexanes can help to remove impurities and solidify the product.
Reaction Does Not Scale Up Well 1. Inefficient Mixing: On a larger scale, ensuring homogenous mixing of the solid potassium carbonate can be difficult. 2. Exothermic Reaction: The reaction can be exothermic, and on a larger scale, this can lead to temperature control issues.1. Mechanical Stirring: Use a mechanical stirrer for larger reaction volumes to ensure efficient mixing. 2. Controlled Addition: Add the methyl iodide dropwise to the reaction mixture, especially on a larger scale, to control any exotherm. An ice bath can be used to maintain the desired temperature during addition.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the O-methylation of 3-hydroxy-2(1H)-pyridone. This is typically achieved using a methylating agent like methyl iodide in the presence of a mild base such as potassium carbonate. The reaction is generally performed in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).[1]

Q2: What are the main challenges when scaling up this synthesis?

A2: The primary challenges in scaling up this synthesis are:

  • Selectivity: Controlling the reaction to favor O-methylation over the competing N-methylation is crucial.

  • Purification: Separating the desired this compound from the N-methylated isomer and any unreacted starting material can be difficult on a large scale.

  • Handling of Reagents: Methyl iodide is toxic and volatile, requiring careful handling in a well-ventilated fume hood, especially when used in large quantities.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 1:1). The starting material, 3-hydroxy-2(1H)-pyridone, is quite polar and will have a low Rf value. The O-methylated and N-methylated products will be less polar and have higher Rf values.

Q4: What is the expected yield for this reaction?

A4: The yield can vary depending on the reaction conditions and the success of the purification. In optimized laboratory-scale syntheses, yields of over 80% can be expected. However, on a larger scale, yields may be slightly lower due to challenges in purification and handling.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, methyl iodide is a hazardous substance. It is a suspected carcinogen and is toxic. Always handle methyl iodide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also volatile, so care should be taken to avoid inhalation.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via O-Methylation

This protocol is designed for a multi-gram scale synthesis suitable for library production.

Materials:

  • 3-hydroxy-2(1H)-pyridone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Methyl Iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask of appropriate size

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Heating mantle with temperature control

  • Large separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 3-hydroxy-2(1H)-pyridone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to make a stirrable slurry (approximately 5-10 mL of DMF per gram of 3-hydroxy-2(1H)-pyridone).

  • Methyl Iodide Addition: Begin stirring the mixture and add methyl iodide (1.5 eq) dropwise from the dropping funnel over 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (1:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with a large volume of water. Extract the aqueous layer with ethyl acetate (3 x volumes of the initial DMF).

  • Washing: Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove the DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions
Reagent/ParameterMolar Ratio (eq)Molecular Weight ( g/mol )Typical Amount (for 10g scale)
3-hydroxy-2(1H)-pyridone1.0111.1010.0 g
Potassium Carbonate2.0138.2124.9 g
Methyl Iodide1.5141.9419.2 g (8.4 mL)
Parameter Value
Solvent--DMF (50-100 mL)
Temperature--Room Temperature
Reaction Time--24-48 hours
Expected Yield--75-85%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Purification A 1. Add 3-hydroxy-2(1H)-pyridone and K₂CO₃ to flask B 2. Add anhydrous DMF A->B C 3. Add Methyl Iodide dropwise B->C D 4. Stir at Room Temperature for 24-48h C->D E 5. Filter to remove K₂CO₃ D->E F 6. Dilute with water and extract with Ethyl Acetate E->F G 7. Wash combined organic layers with water and brine F->G H 8. Dry with MgSO₄ and concentrate G->H I 9. Column Chromatography (Hexanes/Ethyl Acetate) H->I J 10. Isolate pure this compound I->J

Caption: Workflow for the scalable synthesis of this compound.

Logical Relationship of Reaction Components and Products

reaction_pathway cluster_reactants Reactants cluster_products Products Start 3-hydroxy-2(1H)-pyridone O_Product This compound (Desired Product) Start->O_Product O-Methylation (Thermodynamic) N_Product 1-Methyl-3-hydroxy-2(1H)-pyridone (Side Product) Start->N_Product N-Methylation (Kinetic) MeI Methyl Iodide Base K₂CO₃

Caption: Competing O- and N-methylation pathways in the synthesis.

References

Identification and characterization of impurities in 3-Methoxy-2(1H)-pyridone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Methoxy-2(1H)-pyridone

This guide provides troubleshooting assistance and frequently asked questions for researchers involved in the synthesis of this compound. The focus is on the identification, characterization, and control of common process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the expected impurities?

A common and efficient pathway starts from 2,3-lutidine. The process involves an initial N-oxidation to form an intermediate (2,3-lutidine-N-oxide), which then undergoes rearrangement and subsequent O-methylation to yield the final product. Based on this route, several process-related impurities can be anticipated. These include unreacted starting materials, intermediates, and byproducts from side-reactions.

Key Potential Impurities:

  • Impurity A (Starting Material): Unreacted 2,3-Lutidine.

  • Impurity B (Intermediate): 2,3-Lutidine-N-oxide, resulting from incomplete rearrangement.

  • Impurity C (Precursor): 3-Hydroxy-2(1H)-pyridone, from incomplete methylation.

  • Impurity D (Isomer): 1-Methyl-3-methoxy-2-pyridone, an N-methylated isomer formed due to the ambident nucleophilic nature of the pyridone ring.[1]

  • Impurity E (Side-Product): Pyridine-2,3-dicarboxylic acid, from over-oxidation of the methyl groups on the starting material.

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is essential for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying the main product and related impurities. A reverse-phase C18 column is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown peaks observed in the HPLC chromatogram by providing the mass-to-charge ratio (m/z) of the eluted compounds, which helps in determining their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product and to characterize the structure of isolated impurities, providing definitive evidence of their identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, particularly the unreacted starting material, 2,3-lutidine.

Q3: How can the formation of the N-methylated isomer (Impurity D) be minimized?

The ratio of O-methylation (desired product) to N-methylation (impurity) is influenced by factors such as the choice of solvent, base, and methylating agent.[1] Generally, using a polar aprotic solvent and a mild base can favor O-alkylation. Reaction temperature also plays a critical role; lower temperatures may favor one isomer over the other. Screening different reaction conditions is recommended to optimize the regioselectivity for O-methylation.

Troubleshooting Guide

Problem: My final product shows a low purity (<98%) by HPLC, and I see several unexpected peaks.

  • Initial Assessment: Compare the retention times (RT) of the impurity peaks with those of known standards (starting material, intermediates) if available. Use LC-MS to get the molecular weight of the unknown impurities.

  • Scenario 1: A significant peak matches the molecular weight of the starting material (2,3-Lutidine, MW: 107.15 g/mol ).

    • Probable Cause: Incomplete N-oxidation reaction.

    • Solution: Increase the equivalents of the oxidizing agent (e.g., m-CPBA or H₂O₂) or extend the reaction time for the oxidation step. Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material.

  • Scenario 2: An unknown peak has a mass of 125.13 g/mol , same as the product, but a different retention time.

    • Probable Cause: This is likely the N-methylated isomer, 1-Methyl-3-methoxy-2-pyridone (Impurity D). 2-pyridones are known ambident nucleophiles, capable of reacting at either the nitrogen or oxygen atom.[1]

    • Solution: Modify the methylation reaction conditions. Experiment with different base/solvent systems. For example, switching from a strong base like NaH in THF to a milder base like K₂CO₃ in acetone might alter the N/O methylation ratio. Temperature control is also crucial.

  • Scenario 3: A peak is observed with m/z = 111.10 g/mol .

    • Probable Cause: This corresponds to 3-Hydroxy-2(1H)-pyridone (Impurity C), the unmethylated precursor.

    • Solution: The methylation reaction is incomplete. Increase the equivalents of the methylating agent (e.g., methyl iodide, dimethyl sulfate) or prolong the reaction time. Ensure the reaction environment is anhydrous if using moisture-sensitive reagents.

  • Scenario 4: A highly polar impurity is detected, which elutes very early in a reverse-phase HPLC run.

    • Probable Cause: This could be an over-oxidation product like Pyridine-2,3-dicarboxylic acid (Impurity E, MW: 167.12 g/mol ). This occurs if the oxidation conditions are too harsh.

    • Solution: Reduce the reaction temperature during the N-oxidation step or use a milder oxidizing agent. Controlled, slow addition of the oxidant can also prevent temperature spikes and over-oxidation.

Data Presentation

Table 1: Typical HPLC-MS Data for this compound and Potential Impurities

Compound NameImpurity IDExpected Retention Time (min)*Molecular Weight ( g/mol )Observed m/z [M+H]⁺
2,3-LutidineA3.5107.15108.1
2,3-Lutidine-N-oxideB4.2123.15124.1
3-Hydroxy-2(1H)-pyridoneC5.8111.10112.1
This compound Product 7.1 125.13 126.1
1-Methyl-3-methoxy-2-pyridoneD7.9125.13126.1
Pyridine-2,3-dicarboxylic acidE2.1167.12168.1

*Retention times are hypothetical and for illustrative purposes. They will vary based on the specific HPLC method (column, mobile phase, flow rate, etc.).

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve sample in a suitable solvent like Dichloromethane or Ethyl Acetate at a concentration of ~1 mg/mL.

Visualizations

Impurity_Identification_Workflow start_node Start: HPLC Analysis Shows Unknown Peak(s) decision1 Is MW available from LC-MS? start_node->decision1 process1 Compare MW and RT to known impurities (Table 1) decision1->process1 Yes process2 Impurity is novel. Requires isolation and full structural elucidation. decision1->process2 No decision2 Match Found? process1->decision2 outcome1 Impurity Identified. Implement corrective action (see Troubleshooting Guide). decision2->outcome1 Yes decision2->process2 No process3 Isolate peak via preparative HPLC process2->process3 process4 Characterize by 1H NMR, 13C NMR, and HRMS process3->process4 end_node End: Structure Confirmed process4->end_node

Caption: Workflow for identifying unknown impurities.

Synthesis_Pathway reactant 2,3-Lutidine (Starting Material) intermediate1 2,3-Lutidine-N-oxide reactant->intermediate1 N-Oxidation intermediate2 3-Hydroxy-2(1H)-pyridone (Precursor) intermediate1->intermediate2 Rearrangement product This compound (Product) intermediate2->product O-Methylation (Desired) impurity_d 1-Methyl-3-methoxy-2-pyridone (N-Methylated Impurity) intermediate2->impurity_d N-Methylation (Side-Reaction)

Caption: Key steps and impurity formation pathways.

References

Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on the Pyridinone Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the regioselectivity of electrophilic substitution on the pyridinone ring.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in electrophilic aromatic substitution (EAS) on a pyridinone ring so challenging?

A1: The regioselectivity of EAS on pyridinone rings is a delicate balance of several factors. The pyridinone ring itself has a complex electronic nature. The electron-withdrawing character of the nitrogen atom deactivates the ring towards electrophilic attack, similar to pyridine. However, the carbonyl group and the enamine-like character can direct electrophiles to specific positions, primarily the C3 and C5 positions. The final regiochemical outcome is influenced by the interplay of the directing effects of the ring heteroatoms, any existing substituents, the reaction conditions, and the nature of the electrophile.

Q2: What are the primary factors that control the C3 versus C5 regioselectivity in electrophilic substitution on 2-pyridinones?

A2: The selectivity between the C3 and C5 positions is primarily governed by:

  • Acidity of the reaction medium: The nitration of 2-pyridone, for example, yields predominantly the 3-nitro derivative in media of low acidity, while the 5-nitro isomer is the major product in highly acidic conditions.[1]

  • Nature of the N-substituent: The steric bulk and electronic properties of the substituent on the nitrogen atom can influence the accessibility and reactivity of the C3 and C5 positions.

  • Presence of other ring substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridinone ring will further direct the incoming electrophile, sometimes reinforcing and other times competing with the inherent directing effects of the ring.

  • The electrophile and catalyst system: The size and reactivity of the electrophile, as well as the choice of Lewis or Brønsted acid catalyst, can significantly alter the regiochemical outcome.

Q3: I am getting a mixture of regioisomers. What are the best general strategies to improve the selectivity for a single isomer?

A3: To enhance regioselectivity, consider the following approaches:

  • Strategic use of protecting groups: A bulky protecting group on the nitrogen or a nearby substituent can sterically hinder one position, favoring substitution at the less hindered site.

  • Directed metalation: The use of a directing group can allow for metalation at a specific position, followed by quenching with an electrophile.

  • Leveraging N-oxides: While more common for pyridine, the N-oxide strategy can be adapted to activate the ring and direct substitution.

  • Careful optimization of reaction conditions: Systematically screen solvents, temperature, and catalysts. Sometimes a subtle change can have a profound impact on the regioselectivity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Causes Troubleshooting Solutions & Recommendations
Issue 1: Low Yield in Nitration of 2-Pyridone 1. Ring Deactivation: The pyridinone ring is electron-deficient, and under strong acidic conditions, protonation of the nitrogen or carbonyl group can further deactivate it. 2. Over-nitration or Side Reactions: Harsh nitrating conditions can lead to the formation of dinitro products or oxidative degradation.1. Milder Nitrating Agents: Instead of concentrated nitric and sulfuric acid, try using milder reagents like nitric acid in acetic anhydride. 2. Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. 3. Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to quench it once the desired product is formed, avoiding over-reaction.
Issue 2: Poor Regioselectivity in Bromination of a Substituted 4-Pyridinone 1. Competing Directing Effects: The existing substituent may have a directing effect that competes with the inherent directing effect of the pyridinone ring. 2. Steric Hindrance: The electrophile may not be able to access the desired position due to steric hindrance from a nearby substituent.1. Vary the Brominating Agent: Try different brominating agents of varying sizes, such as N-bromosuccinimide (NBS) versus bromine. 2. Use a Lewis Acid Catalyst: The addition of a Lewis acid like AlCl₃ or ZnCl₂ can alter the electronic properties of the ring and influence regioselectivity. 3. Solvent Screening: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents from non-polar (e.g., dichloromethane) to polar (e.g., acetonitrile).
Issue 3: Difficulty in Separating C3 and C5 Regioisomers 1. Similar Polarity: The regioisomers often have very similar polarities, making separation by standard column chromatography challenging.1. Optimize Column Chromatography: Use a long column with a shallow gradient of a solvent system that provides the best separation on TLC. Consider using a different stationary phase, such as alumina. 2. High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., phenyl or polar-embedded phases) can be highly effective for separating closely related isomers.[2] 3. Recrystallization: If the product is crystalline, fractional recrystallization from a carefully chosen solvent system may enrich one isomer.
Issue 4: No Reaction in Friedel-Crafts Acylation 1. Deactivation by Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen or carbonyl oxygen of the pyridinone, deactivating the ring towards electrophilic attack.[3] 2. Insufficiently Reactive Acylating Agent: The acylium ion may not be electrophilic enough to react with the deactivated ring.1. Use a More Reactive Acylating Agent: Employ an acid anhydride or a more reactive acyl chloride. 2. Increase Catalyst Stoichiometry: For Friedel-Crafts acylations, often more than a stoichiometric amount of the Lewis acid is required.[4] 3. Alternative Acylation Methods: Consider methods that do not rely on traditional Friedel-Crafts conditions, such as those involving radical acyl sources.[5]

Quantitative Data Summary

The following table summarizes representative data on the regioselectivity of electrophilic substitution on pyridinone rings. Please note that yields and regioselectivity are highly substrate and condition dependent.

ReactionSubstrateElectrophile/ReagentConditionsMajor Product(s)Yield (%)Regioselectivity (approx. ratio)
Nitration 2-PyridoneHNO₃/H₂SO₄ (high acidity)Heat5-Nitro-2-pyridone-C5 favored
2-PyridoneHNO₃ (low acidity)-3-Nitro-2-pyridone-C3 favored[1]
Bromination 4-PyridoneNBSAcetonitrile, rt3-Bromo-4-pyridoneModerateC3 selective
2-PyridoneBr₂/Acetic Acidrt3,5-Dibromo-2-pyridoneHighC3 and C5
Acylation 2-(Trimethylsilyl)pyridineAcyl ChloridesNeat, rt to 120 °C2-Acylpyridines52-98C2 selective[6]

Experimental Protocols

Protocol 1: Regioselective Nitration of 2-Pyridone to 3-Nitro-2-pyridone (Low Acidity Conditions)

  • Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-pyridone (1.0 eq) in acetic anhydride at 0 °C.

  • Preparation of Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to acetic anhydride at 0 °C.

  • Addition: Add the prepared nitrating mixture dropwise to the solution of 2-pyridone over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Work-up: Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., gradient elution with hexane/ethyl acetate) to afford 3-nitro-2-pyridone.

Protocol 2: Regioselective Bromination of 4-Pyridone to 3-Bromo-4-pyridone

  • Dissolution: To a solution of 4-pyridone (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS, 1.05 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., gradient of dichloromethane/methanol) to yield 3-bromo-4-pyridone.

Visualizations

Electrophilic_Substitution_Pathway cluster_start Starting Material cluster_electrophile Electrophile Generation cluster_reaction Electrophilic Attack cluster_product Product Formation Pyridinone Pyridinone Substrate Sigma_Complex Sigma Complex Intermediate Pyridinone->Sigma_Complex Attack by π-system Reagent E-Y Reagent Electrophile Electrophile (E+) Reagent->Electrophile Activation Catalyst Lewis/Brønsted Acid Catalyst->Electrophile Electrophile->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Substituted Pyridinone Deprotonation->Product Aromatization

Caption: General workflow for electrophilic aromatic substitution on a pyridinone ring.

Regioselectivity_Factors cluster_factors Influencing Factors Regioselectivity Regioselectivity (C3 vs. C5) Substituents Ring Substituents (EDG/EWG) Substituents->Regioselectivity Electronic Effects Sterics Steric Hindrance Sterics->Regioselectivity Steric Shielding Conditions Reaction Conditions (Solvent, Temp.) Conditions->Regioselectivity Kinetic/Thermodynamic Control Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Regioselectivity Ring Activation/Deactivation

Caption: Key factors influencing the regioselectivity of electrophilic substitution.

References

Validation & Comparative

Comparative Efficacy of 3-Methoxy-2(1H)-pyridone Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of various analogs of 3-Methoxy-2(1H)-pyridone. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential therapeutic agents. This document summarizes quantitative inhibitory data, details experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound analogs has been evaluated against several key enzyme targets, including PIM-1 Kinase, PI3K/mTOR, and Influenza Endonuclease. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: PIM-1 Kinase Inhibition
Compound IDStructureIC50 (nM)Reference
Compound 12 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N-(quinolin-8-yl)acetamide14.3[1]
Staurosporine (Reference) -16.7[1]
Compound 6 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide19.4[1]
Compound 13 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N-(naphthalen-1-yl)acetamide19.8[1]
Compound 11 N-(4-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide42.3[1]
4c 2-Ethoxy-6-(3-hydroxyphenyl)-4-(6-methoxy-2-morpholin-4-yl-quinolin-3-yl)pyridine-3-carbonitrile110[2]
4f 6-(3-Hydroxyphenyl)-4-(6-methoxy-2-morpholin-4-yl-quinolin-3-yl)-2-propoxypyridine-3-carbonitrile95[2]
Table 2: PI3K/mTOR Inhibition
Compound IDTargetIC50 (nM)Reference
Omipalisib (GSK2126458) PI3Kα0.04[3][4]
IBL-302 (Compound 31) PI3K0.1[5]
Compound 30 PI3K0.4[5]
NSC765844 PI3Kα1.3[3]
GSK1059615 PI3Kα0.4[3]
IBL-302 (Compound 31) mTOR74[5]
GSK1059615 mTOR12[3]
PI3K/mTOR Inhibitor-9 mTOR38[6]
Table 3: Influenza Endonuclease Inhibition

Note: These analogs are of the related 3-hydroxypyridin-2(1H)-one scaffold.

Compound IDStructureIC50 (nM)Reference
Compound 16 5,6-diphenyl-3-hydroxypyridin-2(1H)-one11[7]
Compound 18 5-(4-fluorophenyl)-6-phenyl-3-hydroxypyridin-2(1H)-one23[7]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to ensure reproducibility and aid in the design of future experiments.

PIM-1 Kinase Inhibition Assay Protocol

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against PIM-1 kinase.

  • Reagents and Materials :

    • Recombinant human PIM-1 kinase

    • Peptide substrate (e.g., a derivative of BAD)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (this compound analogs) dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

    • 384-well white plates

  • Procedure :

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add a small volume (e.g., 100 nL) of the diluted compounds to the wells of a 384-well plate.

    • Prepare a kinase reaction mixture containing PIM-1 kinase and the peptide substrate in the assay buffer.

    • Dispense the kinase reaction mixture into the wells containing the test compounds.

    • Allow the kinase and inhibitors to pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the reaction plate at room temperature for a defined period (e.g., 1 hour).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only) and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Influenza Endonuclease Inhibition Assay Protocol

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of influenza endonuclease activity.[8]

  • Reagents and Materials :

    • Purified influenza PA-N endonuclease domain.[8]

    • FRET-based nucleic acid probe with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) on opposite ends.

    • Assay buffer (e.g., Tris-HCl, MnCl2, DTT).

    • Test compounds (this compound analogs) dissolved in DMSO.

    • 96-well or 384-well black plates.

    • Fluorescence plate reader.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the wells of the microplate.

    • Add the purified influenza endonuclease to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET-based nucleic acid probe.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the probe by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO only).

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and a generalized experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution incubation Incubation compound_prep->incubation enzyme_prep Enzyme/Substrate Mix enzyme_prep->incubation reaction_init Reaction Initiation incubation->reaction_init detection Signal Detection reaction_init->detection data_acq Data Acquisition detection->data_acq calc IC50 Calculation data_acq->calc results Results calc->results

Caption: A generalized workflow for an enzyme inhibition assay.

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits PIM1_pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates PIM1 PIM-1 STAT->PIM1 Induces Transcription Apoptosis Inhibition of Apoptosis PIM1->Apoptosis Proliferation Cell Cycle Progression PIM1->Proliferation NFkB NF-κB PIM1->NFkB Activates NFkB->Cytokines Positive Feedback

References

Unveiling the Three-Dimensional Architectures of 3-Methoxy-2(1H)-pyridone Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of therapeutic candidates is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of 3-Methoxy-2(1H)-pyridone derivatives, a scaffold of significant interest in medicinal chemistry. We present experimental data, detailed protocols, and a look at alternative analytical methods, offering a comprehensive resource for the characterization of these promising compounds.

The 2(1H)-pyridone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The addition of a methoxy group at the 3-position can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, thereby affecting its biological target engagement. X-ray crystallography stands as the gold standard for unambiguously determining the solid-state conformation and packing of these molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data of Pyridone Derivatives

To illustrate the structural diversity within this class of compounds, we present crystallographic data from a study on closely related 3-cyano-2(1H)-pyridone derivatives with demonstrated anticancer activity. While not exact 3-methoxy analogs, these structures provide a valuable reference for understanding the crystallographic parameters of the pyridone ring system.

Parameter3-cyano-4-(4-methoxyphenyl)-6-phenyl-2(1H)-pyridone (4a)6-(4-bromophenyl)-3-cyano-4-(4-methoxyphenyl)-2(1H)-pyridone (4b)3-cyano-6-(4-(dimethylamino)phenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (4c)
Formula C₂₀H₁₄N₂O₂C₂₀H₁₃BrN₂O₂C₂₂H₁₉N₃O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 10.3853(4)10.4291(3)11.9063(4)
b (Å) 12.0116(5)12.0019(4)10.9994(4)
c (Å) 13.2519(6)13.7313(5)14.5323(5)
α (°) 909090
β (°) 108.756(2)109.991(2)107.503(2)
γ (°) 909090
Volume (ų) 1564.04(12)1614.99(9)1815.11(11)
Z 444
R-factor (%) 4.894.314.63

Data sourced from a study on 3-cyano-2(1H)-pyridone derivatives with anticancer activity.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structures of the 3-cyano-2(1H)-pyridone derivatives (4a-c) followed a standardized and rigorous protocol.

1. Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the respective compound in an appropriate solvent system, such as ethanol or a mixture of chloroform and methanol, at room temperature.

2. Data Collection: A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. The data collection strategy involved a series of ω and φ scans to cover a significant portion of the reciprocal space.

3. Data Processing: The collected diffraction images were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An empirical absorption correction was also applied.

4. Structure Solution and Refinement: The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for novel anticancer therapies.[1][3] Pyridinone-based compounds have emerged as promising inhibitors of this pathway. Understanding how this compound derivatives bind to key kinases in this pathway, such as PI3K and mTOR, is crucial for developing more potent and selective inhibitors. X-ray crystallography of co-crystals of these derivatives with their target proteins can provide atomic-level details of the binding interactions, guiding further optimization.

The PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation TSC TSC1/2 Akt->TSC Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridone derivatives.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques are indispensable for a comprehensive characterization of this compound derivatives, especially for understanding their behavior in solution and confirming their identity and purity.

Comparison of Analytical Techniques

analytical_techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound Derivative XRD X-ray Crystallography Compound->XRD NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Structure 3D Solid-State Structure (Bond lengths, angles, conformation, packing) XRD->Structure Connectivity Connectivity & Solution-State Structure NMR->Connectivity Mass Molecular Weight & Elemental Composition MS->Mass

Caption: Key information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. For this compound derivatives, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively. This allows for the determination of the compound's connectivity and can provide insights into its solution-state conformation through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a synthesized derivative and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating data from other analytical methods.

Conclusion

The structural elucidation of this compound derivatives is a critical step in the drug discovery and development process. X-ray crystallography provides the definitive solid-state structure, offering a detailed blueprint for understanding intermolecular interactions and guiding the design of more effective therapeutic agents. When complemented with solution-state techniques like NMR and the precise mass determination offered by mass spectrometry, researchers can build a comprehensive understanding of these promising molecules. This integrated analytical approach is essential for advancing the development of novel pyridone-based therapeutics targeting critical signaling pathways in diseases such as cancer.

References

A Comparative Study of 2-Pyridone and 4-Pyridone Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridone ring, a six-membered nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates. The two primary isomers, 2-pyridone and 4-pyridone, while structurally similar, exhibit distinct physicochemical and pharmacological properties that significantly influence their suitability for different therapeutic applications. This guide provides a comparative analysis of these two scaffolds, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel therapeutics.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The substitution pattern on the pyridone ring profoundly impacts its properties. While a comprehensive quantitative comparison of identically substituted 2- and 4-pyridone derivatives is not extensively available in the literature, we can summarize the general trends and available data. 4-Pyridone is generally considered to be more polar than 2-pyridone due to a greater contribution from its zwitterionic resonance structure. This difference in polarity can influence solubility, permeability, and interactions with biological targets.

Property2-Pyridone Derivatives4-Pyridone DerivativesKey Considerations
LogP (Lipophilicity) Generally lower to moderateGenerally lower to moderate, can be more polarLipophilicity is highly dependent on substituents. A balance is crucial for both permeability and solubility.
pKa (Acidity/Basicity) Weakly acidic and basicWeakly acidic and basicThe pKa influences the ionization state at physiological pH, affecting solubility and target engagement.
Aqueous Solubility Variable, often moderateCan be higher than 2-pyridones due to greater polarityPoor solubility is a common challenge for many heterocyclic compounds and a critical parameter to optimize.
Metabolic Stability Generally good, but susceptible to oxidationOften exhibit greater metabolic stability compared to 2-pyridonesThe position of the nitrogen and carbonyl group influences susceptibility to metabolic enzymes like cytochrome P450s.
Permeability (e.g., Caco-2) Dependent on lipophilicity and hydrogen bondingDependent on lipophilicity and hydrogen bondingGood permeability is essential for oral bioavailability.
Cytotoxicity Varies widely with substitutionVaries widely with substitutionCytotoxicity is target-dependent and a key parameter in safety profiling.

Pharmacological Activities: A Tale of Two Scaffolds

Both 2-pyridone and 4-pyridone scaffolds are found in a wide array of biologically active molecules. However, there are noticeable trends in the therapeutic areas where each scaffold has found greater application.

2-Pyridone: This scaffold is particularly prominent in the development of kinase inhibitors for cancer therapy. The ability of the 2-pyridone motif to form key hydrogen bond interactions with the hinge region of kinases makes it a "privileged scaffold" for this target class. Additionally, 2-pyridone derivatives have shown significant potential as antibacterial, antifungal, and anti-inflammatory agents.

4-Pyridone: The 4-pyridone scaffold is well-represented in the field of antimalarial drug discovery. It is also a key component of some antiviral and anticancer agents. Challenges such as poor solubility have sometimes hampered the development of 4-pyridone-based drugs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for key assays used to characterize and compare pyridone derivatives.

Determination of n-Octanol/Water Partition Coefficient (LogP)

Principle: The shake-flask method is the traditional and most reliable method for determining the LogP of a compound. It measures the distribution of a compound between two immiscible phases, n-octanol and water, at equilibrium.

Procedure:

  • Prepare a stock solution of the pyridone derivative in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.

  • Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1][2]

Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Procedure:

  • Dissolve a precise amount of the pyridone derivative in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

  • Calibrate a pH meter using standard buffer solutions.

  • Place the solution of the compound in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[3][4]

Caco-2 Cell Permeability Assay

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal barrier. This assay is used to predict the oral absorption of drugs.

Procedure:

  • Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[5][6][7][8][9]

Human Liver Microsome (HLM) Stability Assay

Principle: This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Procedure:

  • Prepare a reaction mixture containing the pyridone derivative, human liver microsomes, and a phosphate buffer (pH 7.4) in a 96-well plate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the rate of disappearance of the compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10][11][12][13][14]

MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat the cells with various concentrations of the pyridone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15][16][17][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for a clear understanding. The following diagrams are generated using Graphviz (DOT language).

MAPK_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Pyridone-based Inhibitor inhibitor->raf inhibitor->mek VEGFR_Signaling_Pathway vegf VEGF vegfr VEGFR-2 vegf->vegfr plc PLCγ vegfr->plc pi3k PI3K vegfr->pi3k raf Raf plc->raf akt Akt pi3k->akt proliferation Endothelial Cell Proliferation, Migration, Survival akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Pyridone-based Inhibitor inhibitor->vegfr Experimental_Workflow synthesis Compound Synthesis physchem Physicochemical Characterization (LogP, pKa, Solubility) synthesis->physchem invitro In Vitro ADME (Metabolic Stability, Permeability) physchem->invitro bioactivity Biological Activity (e.g., Kinase Assay, Antibacterial Assay) invitro->bioactivity cytotoxicity Cytotoxicity (MTT Assay) bioactivity->cytotoxicity lead_opt Lead Optimization cytotoxicity->lead_opt

References

Validating the Mechanism of Action for 3-Methoxy-2(1H)-pyridone-Derived Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Methoxy-2(1H)-pyridone-derived compounds as potential therapeutic agents, with a focus on validating their mechanism of action. We will explore a key signaling pathway targeted by this class of molecules and compare their performance with alternative drugs, supported by experimental data and detailed protocols.

Introduction to this compound Derivatives

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown a wide range of therapeutic potential, including anti-inflammatory, analgesic, and anti-fibrotic activities.[2][3] The introduction of a methoxy group at the 3-position can significantly influence the physicochemical properties and biological activity of these compounds, making them an interesting class for drug discovery. This guide will focus on a subset of these derivatives that have been identified as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of inflammation and cellular stress.

The p38 MAPK Signaling Pathway: A Key Therapeutic Target

The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and chronic pain. As such, p38α MAPK has emerged as a significant therapeutic target for the development of novel anti-inflammatory and analgesic drugs.[4]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK MKK MKK3/6 MAPKKK->MKK p38_MAPK p38 MAPK MKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Pyridone_Drug This compound Derivative (Inhibitor) Pyridone_Drug->p38_MAPK Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Comparative Performance Analysis

To validate the mechanism of action, the inhibitory activity of a representative 3,5-disubstituted-2(1H)-pyridone derivative (Compound A) against p38α MAPK is compared with a known, non-pyridone p38 MAPK inhibitor (Alternative Drug X).

CompoundTargetIC50 (nM)Cell-Based Assay (LPS-induced TNF-α release) IC50 (µM)Reference
Compound A (Pyridone)p38α MAPK851.2[3]
Alternative Drug X p38α MAPK500.8Fictional

Note: Data for "Alternative Drug X" is representative and for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against p38α MAPK.

Protocol:

  • Reagents and Materials:

    • Recombinant human p38α MAPK enzyme

    • ATP and appropriate kinase buffer

    • Myelin Basic Protein (MBP) as a substrate

    • ³²P-γ-ATP (radiolabeled)

    • Test compounds (dissolved in DMSO)

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant p38α MAPK, and MBP.

    • Add serial dilutions of the test compound or vehicle (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding a mixture of cold ATP and ³²P-γ-ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated ³²P-γ-ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of LPS-induced TNF-α Production

Objective: To assess the ability of test compounds to inhibit p38 MAPK activity in a cellular context.

Protocol:

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Reagents and Materials:

    • THP-1 cells

    • RPMI-1640 medium supplemented with FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compounds (dissolved in DMSO)

    • Human TNF-α ELISA kit

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.

    • Pre-treat the differentiated cells with serial dilutions of the test compound or vehicle for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To directly visualize the inhibition of p38 MAPK phosphorylation in cells.

Protocol:

  • Cell Line and Treatment: As described in the cell-based assay.

  • Reagents and Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • After treatment with the test compound and LPS stimulation, wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the cell lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against total p38 MAPK to confirm equal protein loading.

    • Quantify the band intensities to determine the ratio of phosphorylated to total p38 MAPK.

western_blot_workflow Cell_Treatment Cell Treatment with Compound and LPS Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-p38 or total p38) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Conclusion

The experimental data and protocols outlined in this guide provide a framework for validating the mechanism of action of this compound-derived drugs as p38 MAPK inhibitors. The comparative analysis with alternative compounds highlights their potential as a novel class of therapeutics for inflammatory conditions. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Pyridinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold has emerged as a versatile and privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in oncology and inflammatory diseases. The therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity across the human kinome. This guide provides a comparative analysis of the cross-reactivity profiles of pyridinone-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of selective therapeutic agents.

Executive Summary

Pyridinone-based compounds have demonstrated significant inhibitory activity against diverse kinase targets, including Monopolar Spindle 1 (MPS1), Aurora kinases, p38 MAP kinase, and DNA-dependent protein kinase (DNA-PK). While comprehensive public data on the cross-reactivity of a single pyridinone inhibitor across the entire kinome is limited, analysis of specific examples reveals varying degrees of selectivity. This guide will focus on a comparative analysis of an imidazo[4,5-c]pyridin-2-one based DNA-PK inhibitor, for which selectivity data is available, and compare it with a broader multi-kinase inhibitor to highlight the importance of thorough cross-reactivity profiling.

Data Presentation: Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the cross-reactivity data for a selective pyridinone-based DNA-PK inhibitor and a representative multi-kinase inhibitor, Staurosporine.

Table 1: Kinase Selectivity Profile of a Pyridinone-Based DNA-PK Inhibitor (Compound 78)

Kinase TargetPercent Inhibition at 1 µM
DNA-PK >95%
PI3Kα<10%
mTOR<10%
ATM~15%
ATR<10%
PIM1~50%
... (summary of a broader panel)...

Data presented is based on findings for compound 78, an imidazo[4,5-c]pyridin-2-one derivative, as reported in scientific literature.[1]

Table 2: Kinase Inhibition Profile of Staurosporine (A Multi-Kinase Inhibitor)

Kinase TargetIC50 (nM)
PKA7
PKC0.7
CAMKII20
CDK1/cyclin B3
p38α40
MK230
... (and many others)...

Staurosporine is a well-known potent but non-selective kinase inhibitor and is presented here for comparative purposes.

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and standardized experimental protocols. The following methodologies are central to generating the cross-reactivity data presented.

In Vitro Kinase Panel Screening (e.g., KINOMEscan™)

This method quantitatively measures the binding of a test compound to a large panel of purified, recombinant human kinases.

  • Principle: The assay is based on a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Methodology:

    • A diverse panel of human kinases (often >400) is expressed as fusions with a DNA tag.

    • The test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with the kinase-DNA tag fusion protein and an immobilized ligand.

    • After equilibration, the unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR.

    • Results are typically reported as "percent of control" (%Ctrl), where the control is a vehicle (e.g., DMSO) treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

Chemical Proteomics (e.g., Kinobeads)

This approach assesses the binding of a kinase inhibitor to native kinases within a complex cellular lysate, providing a more physiologically relevant context.

  • Principle: A mixture of broad-spectrum, immobilized kinase inhibitors (kinobeads) is used to capture a large portion of the cellular kinome from a cell lysate. The test compound is then added in a competitive manner.

  • Methodology:

    • Cell lysates are prepared to maintain native protein conformations.

    • The lysate is incubated with the test compound at various concentrations.

    • The mixture is then passed over the kinobeads, allowing kinases not bound to the test compound to be captured.

    • After washing, the captured kinases are eluted and identified and quantified using mass spectrometry.

    • The displacement of a kinase from the kinobeads by the test compound is indicative of a direct interaction, and the concentration-dependence of this displacement can be used to determine the apparent dissociation constant (Kd).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological systems and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays compound Pyridinone Inhibitor biochemical_assay Competitive Binding Assay (e.g., KINOMEscan) compound->biochemical_assay cellular_assay Chemical Proteomics (Competitive Pulldown) compound->cellular_assay kinase_panel Broad Kinase Panel (>400 kinases) kinase_panel->biochemical_assay biochemical_data Quantitative Data (% Inhibition or Kd) biochemical_assay->biochemical_data cell_lysate Cell Lysate (Native Kinases) cell_lysate->cellular_assay kinobeads Kinobeads kinobeads->cellular_assay ms_analysis Mass Spectrometry (Quantification) cellular_assay->ms_analysis cellular_data Selectivity Profile (Apparent Kd) ms_analysis->cellular_data

Figure 1: Experimental workflow for kinase inhibitor cross-reactivity profiling.

DNA_PK_pathway DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku DNAPKcs DNA-PKcs Ku->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV DNA Ligase IV / XRCC4 DNAPKcs->LigIV activates Artemis->DSB processes ends Repair DNA Repair LigIV->Repair Inhibitor Pyridinone-based DNA-PK Inhibitor Inhibitor->DNAPKcs inhibits

Figure 2: Simplified DNA-PK signaling pathway in non-homologous end joining (NHEJ).

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyridinone-based p38 Inhibitor Inhibitor->p38 inhibits

Figure 3: Overview of the p38 MAPK signaling cascade.

Conclusion

The pyridinone scaffold provides a valuable starting point for the design of potent and selective kinase inhibitors. However, as demonstrated by the comparative data, selectivity profiles can vary significantly. A thorough understanding of a compound's cross-reactivity across the kinome is paramount for its successful development as a therapeutic agent. The use of comprehensive profiling platforms, such as large-scale biochemical screens and chemical proteomics, is essential to identify potential off-target effects and to build a robust safety and efficacy profile. This guide serves as a foundational resource for researchers, emphasizing the critical need for rigorous selectivity profiling in the advancement of pyridinone-based kinase inhibitors.

References

A Comparative Spectroscopic Analysis of 3-Methoxy-2(1H)-pyridone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Methoxy-2(1H)-pyridone and its positional isomers: 4-Methoxy-2(1H)-pyridone, 5-Methoxy-2(1H)-pyridone, and 6-Methoxy-2(1H)-pyridone. Additionally, data for the parent tautomeric compound, 2-hydroxypyridine/2-pyridone, is included for reference. The differentiation of these isomers is crucial in various fields, including medicinal chemistry and materials science, where specific substitution patterns can significantly alter biological activity and physical properties. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to facilitate the identification and characterization of these compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its isomers. These compounds exist in a tautomeric equilibrium between the pyridone and hydroxypyridine forms, with the pyridone form generally predominating in polar solvents.[1] The presented data primarily reflects the major tautomer observed under standard analytical conditions.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)UV-Vis (λmax, nm)Mass Spec (m/z)
This compound OCH3: ~3.8C=O: ~160-165C=O stretch: ~1650-1670, N-H stretch: ~3400 (broad)~225, ~300125 (M+)[2]
4-Methoxy-2(1H)-pyridone OCH3: ~3.8C=O: ~160-165Data not readily availableData not readily available126 ([M+H]+)[3]
5-Methoxy-2(1H)-pyridone OCH3: ~3.7Data not readily availableData not readily availableData not readily availableData not readily available
6-Methoxy-2(1H)-pyridone Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
2-Hydroxypyridine / 2-Pyridone C3-H: 7.98, C4-H: 7.21, C5-H: 7.23, C6-H: 8.07 (in CD3OD)[1]C2: 155.9, C3: 125.8, C4: 140.8, C5: 124.4, C6: 138.3 (in CD3OD)[1]C=O stretch: ~1650-1670, N-H stretch: ~3400 (broad)[1]226.2, 297.6 (in MeOH)[1]95 (M+)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its isomers. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD) in a clean NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a longer acquisition time with a greater number of scans is typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm-1). A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Acquisition: Use a dual-beam spectrophotometer and record the spectrum over a range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference. The λmax values and corresponding molar absorptivities (ε) are the key parameters to be determined.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, which typically involves heating the sample to induce vaporization followed by bombardment with a high-energy electron beam. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and involves creating a fine spray of charged droplets from the sample solution.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak (M+ or [M+H]+) and the fragmentation pattern are used for structural elucidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and comparison of this compound and its isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample This compound & Isomers Dissolve Dissolution in Deuterated Solvent Sample->Dissolve Dilute Dilution in UV-Vis Solvent Sample->Dilute Solid Solid Sample Sample->Solid MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (1H, 13C) Dissolve->NMR UVVis UV-Vis Spectroscopy Dilute->UVVis FTIR FT-IR Spectroscopy Solid->FTIR ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessUV Analyze UV-Vis Spectra (λmax) UVVis->ProcessUV ProcessIR Analyze IR Spectra (Functional Groups) FTIR->ProcessIR ProcessMS Analyze Mass Spectra (m/z, Fragmentation) MS->ProcessMS Compare Comparative Analysis of Spectroscopic Data ProcessNMR->Compare ProcessUV->Compare ProcessIR->Compare ProcessMS->Compare

Caption: Experimental workflow for the spectroscopic comparison of pyridone isomers.

References

A Comparative Guide to Pyridinone Synthesis: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyridinone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of emerging synthetic strategies against classical methods, supported by experimental data to inform methodological choices in the laboratory.

The pyridinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. Consequently, the development of efficient and versatile methods for its synthesis is an area of continuous research. This guide benchmarks new and innovative approaches against well-established routes, offering a comparative analysis of their performance based on key metrics such as reaction yield, time, conditions, and substrate scope.

Established Routes: The Guareschi-Thorpe and Bohlmann-Rahtz Reactions

For decades, the Guareschi-Thorpe and Bohlmann-Rahtz reactions have been the cornerstones of pyridinone synthesis.

The Guareschi-Thorpe reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[1][2] It is a reliable method for producing 3-cyano-2-pyridones.[3][4]

The Bohlmann-Rahtz pyridine synthesis is a two-step process where an enamine reacts with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridinone.[5][6] This method is noted for its versatility in producing a variety of substituted pyridines.[7][8]

Emerging Synthesis Methods: A New Era of Efficiency and Sustainability

Recent advancements have focused on improving the efficiency, atom economy, and environmental footprint of pyridinone synthesis. These new methods often offer milder reaction conditions, shorter reaction times, and higher yields.

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form the desired product, minimizing intermediate isolation steps and reducing waste.[9][10][11][12][13][14] MCRs have proven to be a powerful tool for the rapid generation of diverse pyridinone libraries.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating methods.[15][16][17][18][19][20][21][22] This technique is particularly beneficial for high-throughput synthesis and optimization.

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, has enabled the synthesis of pyridinones under milder conditions with improved selectivity.[23][24][25][26][27] These methods often offer access to previously challenging substitution patterns.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the synthesis of various pyridinone derivatives using established and emerging methods, allowing for a direct comparison of their performance.

Table 1: Comparison of Established Pyridinone Synthesis Methods

MethodStarting MaterialsCatalyst/ReagentsSolventTimeTemperatureYield (%)Reference
Guareschi-Thorpe Cyanoacetamide, AcetylacetoneKOHEthanol4 h80 °C61-79[3]
Guareschi-Thorpe (Green) Ethyl cyanoacetate, Ethyl acetoacetate, Ammonium carbonateNoneWater1-2 h80 °CHigh[28]
Bohlmann-Rahtz (Traditional) Enamine, AlkynoneNone (thermal cyclization)Toluene-RefluxGood[6]
Bohlmann-Rahtz (Catalytic) Ethyl β-aminocrotonate, 1-Phenyl-2-propyn-1-oneYb(OTf)₃Toluene-RefluxHigh[28]

Table 2: Comparison of New Pyridinone Synthesis Methods

MethodStarting MaterialsCatalyst/ReagentsSolventTimeTemperatureYield (%)Reference
Multicomponent Reaction Aldehyde, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamineEthanol50 minReflux75-98[9]
Microwave-Assisted Bohlmann-Rahtz Ethyl β-aminocrotonate, AlkynoneAcetic acid or ZnBr₂DMSO10-20 min170 °Cup to 98[15]
Microwave-Assisted (Green) p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone, Ammonium acetateNoneEthanol2-7 min-82-94[29]
Metal-Free Cascade Reaction Enaminone, AlkynoneNone---Moderate to Excellent[30]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Guareschi-Thorpe Synthesis of 3-Cyano-2-pyridone Derivatives[3]
  • To a solution of the appropriate cyanoacetamide derivative (0.006 mol) in ethanol (10 mL), add acetylacetone (0.006 mol).

  • Add a catalytic amount of potassium hydroxide (KOH).

  • Reflux the reaction mixture at 80 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration and wash with cold ethanol to afford the desired 3-cyano-2-pyridone derivative.

Protocol 2: Microwave-Assisted Bohlmann-Rahtz Synthesis of Trisubstituted Pyridines[15]
  • In a microwave-safe vessel, combine ethyl β-aminocrotonate (1 mmol) and the desired alkynone (1.2 mmol).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Irradiate the mixture in a microwave reactor at 170 °C for 10-20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by flash column chromatography.

Protocol 3: One-Pot, Four-Component Synthesis of Substituted Pyridines (Microwave)[29]
  • In a suitable vessel, mix p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the appropriate acetophenone derivative (1 mmol), and ammonium acetate (2 mmol).

  • Add ethanol as the solvent.

  • Subject the mixture to microwave irradiation for 2-7 minutes.

  • After cooling, the product often precipitates and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in pyridinone synthesis.

experimental_workflow General Experimental Workflow for Pyridinone Synthesis start Select Synthesis Route (e.g., Guareschi-Thorpe, MCR) reactants Combine Starting Materials and Reagents/Catalyst start->reactants reaction Reaction Under Specified Conditions (Heat, Microwave, etc.) reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Pyridinone Product characterization->end

Caption: A generalized workflow for the synthesis of pyridinone compounds.

logical_relationships Comparison of Pyridinone Synthesis Methods cluster_established Characteristics of Established Methods cluster_new Characteristics of New Methods established Established Methods (Guareschi-Thorpe, Bohlmann-Rahtz) established_adv Advantages: - Well-understood mechanisms - Readily available starting materials established->established_adv established_disadv Disadvantages: - Often harsh conditions - Longer reaction times - Multi-step procedures established->established_disadv new_methods New Methods (MCR, Microwave, Catalytic) new_adv Advantages: - Higher yields & shorter times - Milder conditions - Greener chemistry (one-pot, less waste) new_methods->new_adv new_disadv Disadvantages: - Catalyst cost/sensitivity - Specialized equipment (Microwave) - Newer, less explored mechanisms new_methods->new_disadv

Caption: Logical relationships comparing established and new pyridinone synthesis methods.

References

Head-to-head comparison of pyridinone and quinolone antibacterial activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Among the promising scaffolds, pyridinones have emerged as a versatile class of compounds with a distinct antibacterial profile. This guide provides a detailed head-to-head comparison of the antibacterial activity of pyridinones and the well-established quinolone class of antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

Quinolones, particularly fluoroquinolones, have long been a cornerstone in the treatment of bacterial infections, primarily by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Pyridinone-based compounds, while some also target these topoisomerases, exhibit a broader range of mechanisms, including the disruption of the bacterial cell membrane. This guide presents a comparative analysis of their antibacterial potency, mechanisms of action, and the cellular pathways they affect.

Data Presentation: Quantitative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of representative pyridinone and quinolone compounds against a panel of Gram-positive and Gram-negative bacteria. Lower values indicate greater potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of a Pyridinone Derivative and Ciprofloxacin

Bacterial StrainPyridinone Derivative (Compound IX)[1]Ciprofloxacin[2][3][4]
Staphylococcus aureus (MRSA)10.235 - >32
Bacillus subtilis0.078~0.25
Escherichia coli3.910.004 - >32
Pseudomonas aeruginosa-0.26 - >32
Streptococcus pneumoniae1.95~1.0
Candida albicans (Fungus)1.95Not Applicable

Note: Data is compiled from multiple sources and direct comparison should be considered in the context of the specific strains and testing conditions used in each study.

Table 2: Comparative Antibacterial Activity (MIC and MBC in µg/mL) of Fluoroquinolones against MRSA and P. aeruginosa [5]

AntibioticMRSA (MIC)MRSA (MBC)P. aeruginosa (MIC)P. aeruginosa (MBC)
Ciprofloxacin0.2350.6250.260.31
Gatifloxacin0.0780.1560.630.63
Levofloxacin0.1560.3131.041.25
Moxifloxacin0.0490.07811.672.5
Norfloxacin1.1722.50.831.25
Ofloxacin0.3520.6253.335.00

Mechanisms of Action

Quinolones: The primary mechanism of action for quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[6]

Pyridinones: The antibacterial mechanism of pyridinones is more diverse. Some pyridinone derivatives have been shown to inhibit DNA gyrase, similar to quinolones.[1][8][9] However, a significant number of pyridinone compounds exert their antibacterial effect by disrupting the bacterial cell membrane.[10] This can lead to depolarization of the membrane potential and leakage of cellular contents. Some pyridinone-containing compounds have also been found to regulate critical signaling pathways, affecting gene expression and intracellular enzyme activity.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Protocol: Broth Microdilution Method (based on CLSI guidelines)

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (pyridinones and quinolones) are prepared in a suitable solvent (e.g., DMSO or water). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Several colonies are used to inoculate a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Control wells (bacteria with no antibiotic and broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) is sub-cultured onto an antibiotic-free agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[5]

DNA Gyrase and Topoisomerase IV Inhibition Assays

Protocol: Supercoiling Inhibition Assay (for DNA Gyrase)

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.

  • Enzyme and Inhibitor Addition: Purified DNA gyrase and varying concentrations of the test compound (pyridinone or quinolone) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Analysis: The reaction is stopped, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized by the decrease in the supercoiled DNA band with increasing inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

A similar protocol is used for topoisomerase IV, typically using a decatenation assay with kinetoplast DNA as the substrate.

Bacterial Cytoplasmic Membrane Depolarization Assay

Protocol: Using the Voltage-Sensitive Dye DiSC₃(5)[12][13][14][15]

  • Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2). The cells are then resuspended in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.05).[13]

  • Dye Loading: The voltage-sensitive fluorescent dye DiSC₃(5) is added to the bacterial suspension (final concentration of 0.5-2 µM). The suspension is incubated in the dark at room temperature with shaking for 30-60 minutes to allow the dye to accumulate in the polarized bacterial membranes, which quenches its fluorescence.[13]

  • Fluorescence Measurement: The dye-loaded bacterial suspension is added to a 96-well plate. Baseline fluorescence is measured using a fluorescence microplate reader (excitation ~622 nm, emission ~670 nm).[13]

  • Compound Addition and Monitoring: The test compound (pyridinone) is added to the wells. The fluorescence intensity is monitored over time. Depolarization of the cell membrane causes the release of the DiSC₃(5) dye, resulting in an increase in fluorescence. A known depolarizing agent, such as gramicidin or CCCP, is used as a positive control.[13][14]

Signaling Pathways and Experimental Workflows

Quinolone-Induced SOS Response

Quinolones, by causing DNA damage, are potent inducers of the bacterial SOS response.[6] This is a complex signaling pathway that regulates DNA repair and can contribute to the development of antibiotic resistance.[16][17]

Quinolone_SOS_Pathway quinolone Quinolone dna_gyrase DNA Gyrase / Topo IV quinolone->dna_gyrase Inhibition dna_damage Double-Strand DNA Breaks dna_gyrase->dna_damage Stabilizes Cleavage Complex recA RecA Activation dna_damage->recA cell_death Cell Death dna_damage->cell_death lexA LexA Autocleavage recA->lexA sos_genes SOS Regulon (Error-Prone Polymerases, DNA Repair Enzymes) lexA->sos_genes De-repression resistance Increased Mutation Rate (Potential for Resistance) sos_genes->resistance

Caption: Quinolone-induced DNA damage triggers the bacterial SOS response pathway.

Pyridinone-Induced Membrane Depolarization Workflow

The experimental workflow for assessing the membrane-depolarizing activity of pyridinone compounds is a key step in elucidating their mechanism of action.

Pyridinone_Membrane_Depolarization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_culture Bacterial Culture (Mid-log phase) wash Wash & Resuspend in Buffer bact_culture->wash dye_load Incubate with DiSC3(5) Dye wash->dye_load baseline Measure Baseline Fluorescence dye_load->baseline add_cpd Add Pyridinone Compound baseline->add_cpd measure Monitor Fluorescence Change Over Time add_cpd->measure depolarization Increased Fluorescence = Membrane Depolarization measure->depolarization

Caption: Experimental workflow for the bacterial membrane depolarization assay.

Conclusion

This guide provides a comparative overview of the antibacterial properties of pyridinone and quinolone compounds. While quinolones have a well-defined mechanism of action targeting DNA replication, pyridinones exhibit greater mechanistic diversity, with activities ranging from DNA gyrase inhibition to cell membrane disruption. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of novel pyridinone derivatives in the face of growing antibiotic resistance.

References

A Comparative Analysis of Docking Studies of Methoxy-Substituted Pyridine Derivatives Targeting Key Proteins in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of computational drug discovery, docking studies serve as a pivotal tool for predicting the binding affinity and interaction patterns of novel compounds with therapeutic targets. This guide provides a comparative analysis of in silico docking studies of two distinct classes of methoxy-substituted pyridine derivatives against two prominent cancer targets: Tubulin and Estrogen Receptor α (ERα). The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance based on published experimental data.

Overview of Target Proteins and Ligands

This comparison focuses on two distinct scenarios:

  • Scenario A: Trimethoxyphenyl Pyridine Derivatives as Tubulin Inhibitors. Tubulin is a critical protein involved in microtubule formation, a key process in cell division. Its inhibition is a well-established strategy in cancer therapy.

  • Scenario B: Pyridazinone Derivatives as Estrogen Receptor α (ERα) Inhibitors. ERα is a key driver in the progression of a majority of breast cancers. Blocking its activity is a cornerstone of endocrine therapy.

The selection of these two targets and their corresponding ligand classes, which feature a methoxy-pyridine or a related pyridinone scaffold, allows for an insightful comparison of docking study outcomes and methodologies.

Comparative Docking Performance

The following table summarizes the quantitative data from docking studies of representative compounds against their respective targets.

Target Protein Ligand/Compound Binding Affinity (kcal/mol) Interacting Residues Reference Drug Reference Drug Binding Affinity (kcal/mol)
Tubulin Compound VI (a trimethoxyphenyl pyridine derivative)-104.95 (Interaction Energy)CYS241 (via hydrogen bonding), hydrophobic interactionsColchicineNot explicitly stated in the provided results
Estrogen Receptor α (ERα) Compound 8 (a pyridazinone derivative)-9.1971Cys673, Leu799, Phe811DoxorubicinComparable to Compound 8

Note: The binding affinity for Compound VI is presented as "Interaction Energy" as stated in the source, which may be calculated differently from the binding free energy for Compound 8. Direct comparison of these numerical values should be approached with caution.

Experimental Protocols: A Methodological Insight

The accuracy and reliability of docking studies are intrinsically linked to the experimental protocols employed. Below are the detailed methodologies used in the cited studies.

3.1. Docking of Trimethoxyphenyl Pyridine Derivatives against Tubulin

  • Software: The specific docking software used is not explicitly mentioned in the provided search results. However, molecular docking studies of the designed compounds were performed to confirm essential interactions.[1][2][3]

  • Protein Preparation: The crystal structure of the target protein, tubulin, would have been obtained from a protein database like the Protein Data Bank (PDB). Preparation typically involves removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structures of the trimethoxyphenyl pyridine derivatives were generated and optimized to find the lowest energy conformation.

  • Docking Protocol: The docking protocol involved placing the prepared ligands into the colchicine binding site of tubulin. The study aimed to verify that the newly synthesized structures would bind with the same amino acids and in the same binding mode as known reference compounds.[1][2] The primary interactions sought were hydrogen bonding with CYS241 and hydrophobic interactions within the binding pocket.[1][2][3]

  • Validation: The validation of the docking results was performed by comparing the predicted binding modes with the known interactions of reference compounds and through subsequent in vitro biological evaluation, such as tubulin polymerization inhibitory activity and anti-proliferative assays against cancer cell lines (HCT-116, HepG-2, and MCF-7).[1][2]

3.2. Docking of Pyridazinone Derivatives against Estrogen Receptor α (ERα)

  • Software: The specific software used for the in silico evaluation is not detailed in the provided search results.

  • Protein Preparation: The X-ray crystal structure of the Estrogen Receptor α (ERα) kinase domain was retrieved from the Protein Data Bank (PDB ID: 1T46). Standard protein preparation procedures would have been followed.

  • Ligand Preparation: The synthesized pyridazinone derivatives were built and their energy minimized before docking.

  • Docking Protocol: Molecular docking was performed against the ERα kinase domain. The study focused on predicting the binding free energy and identifying key interactions between the ligands and the receptor.

  • Validation: The in silico results were validated by comparing the binding affinity of the synthesized compounds to that of the natural ligand and the reference drug, doxorubicin. The study highlights that the structural modifications with methoxy and phenyl hydrazine substituents enhance cytotoxic activity, suggesting a correlation between the docking results and biological activity.

Visualizing the Computational Workflow

The following diagram illustrates a generalized workflow for a molecular docking study, applicable to both scenarios discussed.

G General Workflow for Molecular Docking Studies A Target Selection & Preparation (e.g., Tubulin, ERα) Retrieve PDB structure C Define Binding Site (e.g., Colchicine site, ERα kinase domain) A->C B Ligand Preparation (e.g., Pyridine Derivatives) 2D to 3D conversion & energy minimization D Molecular Docking Simulation (Software like AutoDock, Glide, etc.) B->D C->D E Pose Generation & Scoring (Calculate Binding Affinity) D->E F Analysis of Interactions (Hydrogen bonds, hydrophobic interactions) E->F G Validation (Comparison with reference compounds, in vitro assays) F->G

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway Context

The target proteins in these studies are part of larger signaling pathways that are crucial in cancer progression. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, which is often downstream of receptor tyrosine kinases and can be influenced by targets like ERα.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation ERa Estrogen Receptor α (ERα) ERa->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Cell Proliferation, Survival, Growth Akt->Cell mTOR->Cell

Caption: Simplified PI3K/Akt signaling pathway relevant to cancer.

Conclusion

The docking studies of trimethoxyphenyl pyridine and pyridazinone derivatives reveal their potential as inhibitors of tubulin and ERα, respectively. Both studies demonstrate strong binding affinities and identify key interacting residues within the target proteins. While the specific computational tools were not detailed in the provided information, the general workflow and validation against experimental data underscore the utility of in silico methods in modern drug discovery. The promising results for these methoxy-substituted pyridine scaffolds warrant further investigation and optimization for the development of novel anticancer agents.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-Methoxy-2(1H)-pyridone (CAS No. 20928-63-6), intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling. Based on its hazard classifications, appropriate personal protective equipment (PPE) must be worn at all times.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementPictogramRequired PPE
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedpictogram: "Exclamation Mark"Chemical-resistant gloves, Lab coat, Safety glasses with side shields
Skin Irritation (Category 2)H315: Causes skin irritationpictogram: "Exclamation Mark"Chemical-resistant gloves, Lab coat
Eye Irritation (Category 2)H319: Causes serious eye irritationpictogram: "Exclamation Mark"Safety glasses with side shields or goggles
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationpictogram: "Exclamation Mark"Dust mask type N95 (US) or equivalent, Use in a well-ventilated area or fume hood

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The following diagram illustrates the key steps from initial handling to final disposal.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_disposal Disposal & Documentation A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) B 2. Segregate Waste (Solid vs. Contaminated Materials) A->B Segregation C 3. Use Designated, Labeled Waste Containers B->C Containment D 4. Affix Hazardous Waste Label (Chemical Name, CAS, Hazards) C->D Labeling E 5. Store in a Designated Hazardous Waste Accumulation Area D->E Storage F 6. Arrange for Pickup by Certified Hazardous Waste Contractor E->F Transfer G 7. Maintain Disposal Records F->G Documentation

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated containers must be conducted in accordance with institutional policies and local, state, and federal regulations.

1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • When handling the solid form, a dust mask (N95 or equivalent) is necessary to prevent respiratory irritation.

2. Waste Segregation

  • Solid Waste: Unused or expired this compound should be collected as solid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated waste. These items must be disposed of as hazardous waste.

3. Waste Container and Labeling

  • Place solid this compound and contaminated materials into a designated, sealable, and chemically compatible hazardous waste container.

  • The container must be clearly labeled with a hazardous waste tag. The label should include:

    • The full chemical name: "this compound"

    • CAS Number: "20928-63-6"

    • The associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation").[1][2]

4. Storage

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials. The storage class for this chemical is 11 (Combustible Solids).

5. Final Disposal

  • The disposal of the waste container must be handled by a certified hazardous waste disposal contractor. Contact your institution's EHS office to arrange for pickup and disposal.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • The general recommendation is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1]

6. Record Keeping

  • Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's protocols.

Disclaimer: The disposal procedures outlined above are a general guide. It is imperative to consult your institution's specific safety protocols and your local and national environmental regulations to ensure full compliance.

References

Essential Safety and Operational Guide for 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Methoxy-2(1H)-pyridone (CAS No. 20928-63-6). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its hazard classifications and the recommended personal protective equipment (PPE) to mitigate risks.

Hazard StatementDescriptionGHS ClassificationRecommended Personal Protective Equipment (PPE)
H302Harmful if swallowedAcute Toxicity, Oral, Category 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
H315Causes skin irritationSkin Irritation, Category 2Wear protective gloves (e.g., Butyl rubber or Nitrile rubber for splash protection). Wear a lab coat.[1][2][3]
H319Causes serious eye irritationEye Irritation, Category 2AWear chemical safety goggles or a face shield.[1][2]
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator (e.g., N95 dust mask).[1][2]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Ventilation: All work with this compound, both in solid form and in solution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate work area.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Gloves must be inspected for any signs of degradation or perforation before each use.[4]

3. Chemical Handling:

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Use: Keep containers tightly closed when not in use.[4] Avoid contact with skin and eyes.

4. Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • Glove Removal: Use the proper glove removal technique to avoid skin contact.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[4]

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Locate Emergency Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid in Ventilated Area prep3->handle1 handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Remove and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Solid Waste:

  • Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[4]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

3. Liquid Waste:

  • Collect all liquid waste in a designated, leak-proof, and shatter-resistant container.

  • Ensure the container is properly labeled with the chemical name and associated hazards.

4. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4]

  • All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[4]

Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal gen1 Solid Waste (Contaminated PPE, etc.) collect1 Seal in Labeled, Compatible Container gen1->collect1 gen2 Liquid Waste (Solutions, etc.) gen2->collect1 collect2 Store in Designated Satellite Area collect1->collect2 dispose1 Arrange Pickup via Institutional EHS collect2->dispose1

Caption: A procedural diagram for the proper disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.